molecular formula C5H7N3 B032025 pyridine-2,4-diamine CAS No. 461-88-1

pyridine-2,4-diamine

Cat. No.: B032025
CAS No.: 461-88-1
M. Wt: 109.13 g/mol
InChI Key: IFFLKGMDBKQMAH-UHFFFAOYSA-N
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Description

Pyridine-2,4-diamine is a versatile and highly valuable diamine-substituted heterocyclic compound, primarily recognized for its exceptional chelating properties. Its molecular structure, featuring two nitrogen donor atoms in an ortho and para relationship, allows it to form stable complexes with a wide range of metal ions, including transition metals like copper, iron, and nickel. This makes it a fundamental building block in coordination chemistry for the synthesis of novel metal-organic frameworks (MOFs), catalysts, and functional materials. Beyond coordination chemistry, it serves as a critical precursor in organic synthesis for constructing more complex nitrogen-containing heterocycles, such as pteridines and imidazopyridines, which are scaffolds of interest in medicinal chemistry and drug discovery programs. Researchers also utilize this compound in the development of dyes, ligands for asymmetric catalysis, and as a model compound for studying electron transfer processes. Its mechanism of action is rooted in its ability to coordinate to metal centers, thereby modulating their electronic properties, reactivity, and stability. This product is provided for laboratory research applications and is strictly for use by qualified professionals.

Properties

IUPAC Name

pyridine-2,4-diamine
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H7N3/c6-4-1-2-8-5(7)3-4/h1-3H,(H4,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFFLKGMDBKQMAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30196723
Record name 2,4-Diaminopyridine
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Molecular Weight

109.13 g/mol
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CAS No.

461-88-1
Record name 2,4-Diaminopyridine
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Record name 2,4-Diaminopyridine
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Record name 2,4-Diaminopyridine
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Record name Pyridine-2,4-diamine
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Record name 2,4-DIAMINOPYRIDINE
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Pyridine-2,4-diamine: Starting Materials and Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes to pyridine-2,4-diamine, a crucial scaffold in medicinal chemistry. The document details various starting materials, reaction mechanisms, and experimental protocols, offering valuable insights for researchers in drug discovery and development.

Core Synthesis Pathways

The synthesis of this compound can be achieved through several strategic approaches, primarily involving the functionalization of a pre-existing pyridine ring. The choice of starting material often dictates the synthetic route and its associated challenges. Key starting materials include 2-chloropyridine, 2,4-dichloropyridine, and derivatives of 4-aminopyridine. The core chemical transformation in most syntheses is nucleophilic aromatic substitution (SNAr).

Mechanism of Nucleophilic Aromatic Substitution (SNAr) on the Pyridine Ring

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This deficiency is more pronounced at the C2 and C4 positions (ortho and para to the nitrogen), making them susceptible to attack by nucleophiles. The SNAr mechanism typically proceeds through a two-step addition-elimination pathway.

  • Nucleophilic Attack: A nucleophile attacks the electron-deficient carbon atom (C2 or C4) bearing a leaving group, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate can be delocalized onto the electronegative nitrogen atom, which provides significant stabilization.

  • Elimination of Leaving Group: The aromaticity of the pyridine ring is restored by the departure of the leaving group.

The presence of electron-withdrawing groups on the pyridine ring can further enhance its reactivity towards nucleophilic attack.

Synthesis Route 1: Starting from 2-Chloropyridine

A multi-step synthesis starting from the readily available 2-chloropyridine has been reported.[1][2] This pathway involves the initial activation of the pyridine ring through N-oxidation, followed by nitration, amination, and final reduction.

G cluster_0 Synthesis of this compound from 2-Chloropyridine 2-Chloropyridine 2-Chloropyridine 2-Chloropyridine N-oxide 2-Chloropyridine N-oxide 2-Chloropyridine->2-Chloropyridine N-oxide Oxidation (H₂O₂/CH₃COOH) 2-Chloro-4-nitropyridine N-oxide 2-Chloro-4-nitropyridine N-oxide 2-Chloropyridine N-oxide->2-Chloro-4-nitropyridine N-oxide Nitration (HNO₃/H₂SO₄) 2-(Benzylamino)-4-nitropyridine N-oxide 2-(Benzylamino)-4-nitropyridine N-oxide 2-Chloro-4-nitropyridine N-oxide->2-(Benzylamino)-4-nitropyridine N-oxide Amination (Benzylamine) 2-Amino-4-nitropyridine N-oxide 2-Amino-4-nitropyridine N-oxide 2-(Benzylamino)-4-nitropyridine N-oxide->2-Amino-4-nitropyridine N-oxide Debenzylation (H₂SO₄) This compound This compound 2-Amino-4-nitropyridine N-oxide->this compound Reduction (Pd/C, H₂)

Caption: Synthesis of this compound from 2-Chloropyridine.

Experimental Protocols for Synthesis Route 1

Step 1: Synthesis of 2-Chloropyridine N-oxide [1]

  • Reagents: 2-Chloropyridine, glacial acetic acid, 35% hydrogen peroxide.

  • Procedure: 2-Chloropyridine (40g, 352mmol) is dissolved in glacial acetic acid (200mL). The solution is cooled to 10°C in an ice-water bath. 35% hydrogen peroxide (85.6mL, 881mmol) is added dropwise over 30 minutes, maintaining the temperature between 10-20°C. The reaction mixture is then heated to 80°C for 8 hours. After the reaction, the solvent is removed under reduced pressure to yield an oily product of 2-chloropyridine N-oxide.

Step 2: Synthesis of 2-Chloro-4-nitropyridine N-oxide [1]

  • Reagents: 2-Chloropyridine N-oxide, mixed acid (concentrated nitric acid and concentrated sulfuric acid).

  • Procedure: The 2-chloropyridine N-oxide from the previous step is slowly added dropwise to a mixed acid solution at a temperature below 30°C. The reaction mixture is then heated to 90°C for 10 hours. After cooling to room temperature, the reaction solution is poured into ice (200g) and neutralized with a 50% aqueous sodium hydroxide solution, keeping the temperature below 20°C. The precipitate is filtered, washed, and dried to obtain 2-chloro-4-nitropyridine N-oxide. The two-step yield is reported to be 86%.

Step 3: Synthesis of 2-(Benzylamino)-4-nitropyridine N-oxide [1]

  • Reagents: 2-Chloro-4-nitropyridine N-oxide, benzylamine, ethanol.

  • Procedure: A suspension of 2-chloro-4-nitropyridine N-oxide (1g, 5.73mmol) in ethanol (10mL) is prepared. Benzylamine (1.3g, 12.03mmol) is added, and the mixture is refluxed overnight under a nitrogen atmosphere. After cooling to 0°C and stirring for 50 minutes, the product is collected by filtration. This step yields 2-(benzylamino)-4-nitropyridine N-oxide as a yellow solid with a 40% yield.

Step 4: Synthesis of 2-Amino-4-nitropyridine N-oxide [1]

  • Reagents: 2-(Benzylamino)-4-nitropyridine N-oxide, sulfuric acid.

  • Procedure: 2-(Benzylamino)-4-nitropyridine N-oxide (500mg, 2.04mmol) is added in portions to sulfuric acid (3mL) while cooling in an ice-water bath to keep the temperature below 20°C. After stirring at room temperature for 30 minutes, the reaction mixture is slowly poured into ice. The pH is adjusted to 10 with a 50% NaOH solution. The product is extracted with ethyl acetate, dried over anhydrous sodium sulfate, and concentrated. The crude product is washed to give 2-amino-4-nitropyridine N-oxide as a yellow solid with a 92% yield.

Step 5: Synthesis of this compound [1]

  • Reagents: 2-Amino-4-nitropyridine N-oxide, 10% Palladium on carbon (Pd/C), tetrahydrofuran (THF).

  • Procedure: 2-Amino-4-nitropyridine N-oxide (200mg, 1.29mmol) is dissolved in THF (12mL), and 10% Pd/C (20mg) is added. The mixture is subjected to a hydrogen atmosphere. After the reaction is complete, the catalyst is filtered off, and the filtrate is concentrated to yield the final product, this compound.

Synthesis Route 2: Starting from 2,4-Dichloropyridine

An alternative approach involves the sequential amination of 2,4-dichloropyridine. This method takes advantage of the differential reactivity of the chloro substituents at the C2 and C4 positions.

G cluster_1 Synthesis of this compound from 2,4-Dichloropyridine 2,4-Dichloropyridine 2,4-Dichloropyridine 2-Chloro-4-aminopyridine 2-Chloro-4-aminopyridine 2,4-Dichloropyridine->2-Chloro-4-aminopyridine Selective Amination (Ammonia) This compound This compound 2-Chloro-4-aminopyridine->this compound Amination (Ammonia, high T/P)

Caption: Synthesis of this compound from 2,4-Dichloropyridine.

Experimental Protocols for Synthesis Route 2

Step 1: Synthesis of 2-Chloro-4-aminopyridine

  • Reagents: 2,4-Dichloropyridine, ammonia.

  • Procedure: The selective amination at the C4 position of 2,4-dichloropyridine can be achieved under controlled conditions. This reaction typically involves treating 2,4-dichloropyridine with a source of ammonia, such as aqueous or gaseous ammonia, in a suitable solvent. The greater electrophilicity of the C4 position facilitates preferential substitution.

Step 2: Synthesis of this compound from 2-Chloro-4-aminopyridine

  • Reagents: 2-Chloro-4-aminopyridine, ammonia, copper sulfate (catalyst).

  • Procedure: The amination of 2-chloro-4-aminopyridine to yield this compound requires more forcing conditions due to the deactivating effect of the amino group. A known method involves heating 2-chloro-4-aminopyridine with aqueous ammonia in a sealed tube at 170-180°C for 40 hours in the presence of a copper sulfate catalyst.[1] However, this method is reported to have a low yield of 15%.[1]

Quantitative Data Summary

Starting MaterialIntermediate(s)ReagentsConditionsYieldReference
2-Chloropyridine2-Chloropyridine N-oxideH₂O₂/CH₃COOH80°C, 8h-[1]
2-Chloro-4-nitropyridine N-oxideHNO₃/H₂SO₄90°C, 10h86% (2 steps)[1]
2-(Benzylamino)-4-nitropyridine N-oxideBenzylamineReflux40%[1]
2-Amino-4-nitropyridine N-oxideH₂SO₄Room temp, 30 min92%[1]
This compound Pd/C, H₂Room temp-[1]
2,4-Dichloropyridine2-Chloro-4-aminopyridineAmmoniaControlled conditions-
This compound Ammonia, CuSO₄170-180°C, 40h, sealed tube15%[1]

Conclusion

The synthesis of this compound can be approached from different starting materials, with the route from 2-chloropyridine via its N-oxide being a well-documented pathway with moderate to high yields in several steps. The synthesis from 2,4-dichloropyridine is more direct but may suffer from low yields in the final amination step. The choice of synthetic route will depend on the availability of starting materials, desired scale of production, and tolerance for multi-step procedures versus harsh reaction conditions. Further research into optimizing the amination of 2-chloro-4-aminopyridine could significantly improve the efficiency of the latter route. This guide provides a foundational understanding for researchers to select and optimize the synthesis of this important heterocyclic building block.

References

In-Depth Technical Guide on the Crystal Structure of Diaminopyridines: Analysis of Pyridine-2,3-diamine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: An extensive search of publicly available crystallographic databases and scientific literature did not yield a complete crystal structure determination for pyridine-2,4-diamine. Therefore, this guide presents a detailed crystal structure analysis of the closely related isomer, pyridine-2,3-diamine , for which comprehensive data is available. This analysis serves as a representative example of the crystallographic characterization of diaminopyridines for researchers, scientists, and drug development professionals.

Introduction

Diaminopyridines are a class of heterocyclic organic compounds that are of significant interest in medicinal chemistry and materials science. Their structural motif is a core component in various biologically active molecules. Understanding the three-dimensional arrangement of atoms in the solid state through single-crystal X-ray diffraction is crucial for rational drug design, polymorphism studies, and the development of new materials with tailored properties. This technical guide provides a comprehensive overview of the crystal structure of pyridine-2,3-diamine, including detailed crystallographic data, a description of the experimental procedures for its determination, and a visualization of its structural features.

Crystal Structure Data

The crystal structure of pyridine-2,3-diamine has been determined by single-crystal X-ray diffraction. The key crystallographic data and structural parameters are summarized in the tables below.

Crystal Data and Structure Refinement
ParameterValue
Empirical FormulaC₅H₇N₃
Formula Weight109.14
Crystal SystemTetragonal
Space GroupI4₁/a
a (Å)16.4670(3)
b (Å)16.4670(3)
c (Å)3.9064(12)
α (°)90
β (°)90
γ (°)90
Volume (ų)1059.3(3)
Z8
Temperature (K)200
RadiationMo Kα (λ = 0.71073 Å)
Calculated Density (Mg/m³)1.369
Absorption Coefficient (mm⁻¹)0.09
Refinement MethodFull-matrix least-squares on F²
Selected Bond Lengths
BondLength (Å)
N1-C11.332(2)
N1-C51.345(2)
N2-C21.398(2)
N3-C31.394(2)
C1-C21.411(2)
C2-C31.381(2)
C3-C41.396(2)
C4-C51.365(2)
Selected Bond Angles
AngleValue (°)
C1-N1-C5117.50(14)
N1-C1-C2123.03(15)
C1-C2-N2119.55(15)
C3-C2-N2119.60(15)
C2-C3-N3120.31(15)
C4-C3-N3118.96(15)
C3-C4-C5118.80(16)
N1-C5-C4122.95(16)

Experimental Protocols

The determination of the crystal structure of pyridine-2,3-diamine involved the following key steps:

Crystallization

Single crystals of pyridine-2,3-diamine suitable for X-ray diffraction were obtained directly from the commercially available compound. The specific solvent and conditions for recrystallization to obtain diffraction-quality crystals were not detailed in the available documentation but would typically involve slow evaporation of a saturated solution in an appropriate organic solvent.

X-ray Data Collection

A suitable single crystal was mounted on a diffractometer. The data was collected at a low temperature (200 K) to minimize thermal vibrations of the atoms.

  • Diffractometer: Bruker APEXII CCD

  • Radiation: Molybdenum Kα radiation (λ = 0.71073 Å)

  • Data Collection Method: A series of ω and φ scans were performed to collect a complete sphere of diffraction data.

Structure Solution and Refinement

The collected diffraction data was processed to yield a set of structure factors. The crystal structure was solved using direct methods and refined by full-matrix least-squares on F².

  • Structure Solution Software: SHELXS

  • Structure Refinement Software: SHELXL

  • Hydrogen Atom Treatment: Carbon-bound hydrogen atoms were placed in calculated positions and refined using a riding model. The hydrogen atoms of the amine groups were located in a difference Fourier map and refined with individual thermal parameters.

Visualizations

Workflow for Crystal Structure Determination

The following diagram illustrates the general workflow from sample preparation to the final resolved crystal structure.

Crystal_Structure_Determination_Workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_analysis Structure Analysis cluster_result Final Output Synthesis Synthesis of Compound Purification Purification Synthesis->Purification Crystallization Crystallization Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting XRay X-ray Diffraction Mounting->XRay Data_Processing Data Processing XRay->Data_Processing Solution Structure Solution Data_Processing->Solution Refinement Structure Refinement Solution->Refinement Final_Structure Final Crystal Structure (CIF File) Refinement->Final_Structure

General workflow for X-ray crystal structure determination.
Supramolecular Assembly through Hydrogen Bonding

In the crystal lattice, molecules of pyridine-2,3-diamine are interconnected by a network of hydrogen bonds. The amino groups act as hydrogen bond donors, while the pyridine nitrogen and the amino nitrogens can act as acceptors. This network of intermolecular interactions is crucial in defining the packing of the molecules in the crystal.

Hydrogen_Bonding_Network cluster_mol1 Molecule 1 cluster_mol2 Molecule 2 cluster_mol3 Molecule 3 M1_N_pyridine Pyridine N M1_NH2_1 Amino Group 1 M2_N_pyridine Pyridine N M1_NH2_1->M2_N_pyridine N-H···N M1_NH2_2 Amino Group 2 M3_NH2_2 Amino Group 2 M1_NH2_2->M3_NH2_2 N-H···N M2_NH2_1 Amino Group 1

Schematic of hydrogen bonding in pyridine-2,3-diamine.

Structural Commentary

The molecule of pyridine-2,3-diamine exhibits approximate non-crystallographic Cₛ symmetry. The pyridine ring is essentially planar. The exocyclic amino groups are not perfectly planar with the ring, with the least-squares planes of the NH₂ groups forming significant angles with the plane of the heterocycle.

The crystal packing is dominated by a three-dimensional network of N—H···N hydrogen bonds. These interactions link the molecules into a stable, repeating arrangement in the solid state. The closest distance between the centroids of two π-systems occurs along the c-axis, suggesting the presence of π-π stacking interactions which further stabilize the crystal structure.

Conclusion

This technical guide has provided a detailed analysis of the crystal structure of pyridine-2,3-diamine, serving as a valuable resource for professionals in drug development and materials science. The provided quantitative data, experimental protocols, and visualizations offer a comprehensive understanding of the solid-state structure of this important diaminopyridine isomer. While the crystal structure of this compound remains elusive in the public domain, the data and methodologies presented here for its isomer offer significant insights into the structural chemistry of this class of compounds.

Spectroscopic Characterization of Novel Pyridine-2,4-Diamine Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic methods used to characterize novel pyridine-2,4-diamine derivatives, a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities. This document details the experimental protocols for key spectroscopic techniques and presents quantitative data in a structured format to facilitate comparison and analysis. Furthermore, it visualizes a key signaling pathway targeted by these derivatives, offering insights into their mechanism of action.

Introduction

This compound derivatives are a versatile scaffold in drug discovery, exhibiting a wide range of biological activities, including potent inhibition of various protein kinases.[1][2] Their therapeutic potential, particularly in oncology, has driven the synthesis and characterization of numerous novel analogues.[1][3] The precise elucidation of the chemical structure and purity of these compounds is paramount for understanding their structure-activity relationships (SAR) and ensuring the reliability of biological data. Spectroscopic techniques are indispensable tools for this purpose, providing detailed information about the molecular structure, functional groups, and electronic properties of these derivatives. This guide focuses on the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS) in the characterization of novel this compound derivatives.

Spectroscopic Characterization Data

The following tables summarize typical quantitative data obtained from the spectroscopic analysis of novel this compound derivatives. These values can serve as a reference for researchers working on the synthesis and characterization of similar compounds.

¹H and ¹³C NMR Spectral Data

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of organic molecules. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Table 1: ¹H NMR Spectral Data for Representative this compound Derivatives

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Pyridine-H36.20 - 6.50d~2.5
Pyridine-H57.00 - 7.50dd~8.5, 2.5
Pyridine-H67.80 - 8.20d~8.5
N2-H4.50 - 5.50br s-
N4-H8.00 - 9.50br s-
Substituent ProtonsVariable--

Note: Chemical shifts are typical and can vary depending on the specific substituents on the pyridine ring and the aromatic/aliphatic groups attached to the amino functions.

Table 2: ¹³C NMR Spectral Data for Representative this compound Derivatives

Carbon Chemical Shift (δ, ppm)
Pyridine-C2158 - 162
Pyridine-C395 - 105
Pyridine-C4150 - 155
Pyridine-C5105 - 115
Pyridine-C6145 - 150
Substituent CarbonsVariable

Note: The chemical shifts are indicative and are influenced by the electronic effects of the substituents.

FT-IR Spectral Data

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 3: FT-IR Absorption Bands for Key Functional Groups in this compound Derivatives

Functional Group Vibrational Mode Wavenumber (cm⁻¹)
N-H (amines)Stretching3200 - 3500
C-H (aromatic)Stretching3000 - 3100
C=N, C=C (pyridine ring)Stretching1550 - 1650
N-HBending1500 - 1600
C-NStretching1250 - 1350

Note: The exact positions of the absorption bands can be affected by hydrogen bonding and the overall molecular structure.[4][5]

UV-Vis Spectral Data

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is useful for characterizing conjugated systems.

Table 4: UV-Vis Absorption Maxima for this compound Derivatives

Solvent λ_max 1 (nm) λ_max 2 (nm)
Ethanol220 - 250280 - 320
Methanol220 - 250280 - 320
Dichloromethane225 - 255285 - 325

Note: The absorption maxima (λ_max) correspond to π→π and n→π* electronic transitions within the aromatic system. The position and intensity of these bands are sensitive to substitution and solvent polarity.*[6]

Mass Spectrometry Data

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

Table 5: Mass Spectrometry Data for a Representative this compound Derivative

Ionization Mode Observed m/z Interpretation
ESI+[M+H]⁺Molecular ion peak
ESI+[M+Na]⁺Sodium adduct
ESI-[M-H]⁻Deprotonated molecular ion

Note: The exact mass measurements from high-resolution mass spectrometry (HRMS) can be used to confirm the elemental formula of the synthesized compounds.

Experimental Protocols

Detailed and consistent experimental procedures are critical for obtaining high-quality and reproducible spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation : A Bruker or Varian NMR spectrometer operating at a frequency of 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR is typically used.[7]

  • Sample Preparation : Approximately 5-10 mg of the this compound derivative is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). Tetramethylsilane (TMS) is commonly used as an internal standard.[8]

  • Data Acquisition :

    • ¹H NMR : Standard pulse sequences are used to acquire the proton spectrum. Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-5 seconds.

    • ¹³C NMR : Proton-decoupled spectra are acquired to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing : The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak or TMS.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Instrumentation : A PerkinElmer or similar FT-IR spectrometer is used.

  • Sample Preparation :

    • Solid Samples : The compound is finely ground with potassium bromide (KBr) and pressed into a thin pellet.

    • Attenuated Total Reflectance (ATR) : A small amount of the solid sample is placed directly on the ATR crystal.

  • Data Acquisition : The spectrum is typically recorded in the range of 4000-400 cm⁻¹.[9] A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.

  • Data Processing : The resulting spectrum is displayed as transmittance or absorbance versus wavenumber (cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Instrumentation : An Agilent Cary series or a similar double-beam UV-Vis spectrophotometer is employed.[6]

  • Sample Preparation : A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or dichloromethane) in a quartz cuvette. The concentration is adjusted to obtain an absorbance reading between 0.1 and 1.0.

  • Data Acquisition : The absorption spectrum is recorded over a wavelength range of approximately 200-800 nm. A baseline spectrum of the solvent-filled cuvette is first recorded and subtracted from the sample spectrum.

  • Data Processing : The spectrum is plotted as absorbance versus wavelength (nm), and the wavelengths of maximum absorbance (λ_max) are identified.

Mass Spectrometry (MS)
  • Instrumentation : A high-resolution mass spectrometer (e.g., a time-of-flight (TOF) or Orbitrap instrument) coupled with an electrospray ionization (ESI) source is commonly used.[10]

  • Sample Preparation : A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) and infused directly into the mass spectrometer or injected via a liquid chromatography (LC) system.

  • Data Acquisition : Mass spectra are acquired in both positive and negative ion modes to observe the protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecular ions, respectively.

  • Data Processing : The mass-to-charge ratio (m/z) of the observed ions is determined, and the elemental composition can be calculated from the accurate mass measurement provided by HRMS.

Signaling Pathway Visualization

Many novel this compound derivatives have been developed as potent inhibitors of protein kinases involved in cancer cell proliferation and survival. A key signaling pathway targeted by these compounds is the Cyclin-Dependent Kinase (CDK) pathway. The following diagram illustrates the inhibitory action of a this compound derivative on the CDK6/9-mediated cell cycle progression and transcription.

CDK_Inhibition_Pathway cluster_0 Cell Cycle Progression cluster_1 Transcription Regulation CyclinD Cyclin D CDK6 CDK6 CyclinD->CDK6 Activation Rb Rb CDK6->Rb Phosphorylation E2F E2F Rb->E2F Inhibition G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition Activation CyclinT1 Cyclin T1 CDK9 CDK9 CyclinT1->CDK9 Activation RNAPII RNA Polymerase II CDK9->RNAPII Phosphorylation Transcription Gene Transcription RNAPII->Transcription Elongation P24D_Inhibitor This compound Derivative P24D_Inhibitor->CDK6 Inhibition P24D_Inhibitor->CDK9 Inhibition

CDK6/9 Inhibition by a this compound Derivative.

Another important target for this class of compounds is the p21-activated kinase 4 (PAK4), which is involved in various cellular processes including proliferation and survival.

PAK4_Inhibition_Workflow Start Novel this compound Derivatives Synthesis Characterization Spectroscopic Characterization (NMR, MS, IR, UV-Vis) Start->Characterization Biological_Screening In vitro Kinase Assay (PAK4 Inhibition) Characterization->Biological_Screening Cell_Based_Assay Cell Proliferation Assay (e.g., A549 cells) Biological_Screening->Cell_Based_Assay Apoptosis_Assay Apoptosis Induction Assay Cell_Based_Assay->Apoptosis_Assay Downstream_Signaling Analysis of Downstream PAK4 Signaling Apoptosis_Assay->Downstream_Signaling Lead_Compound Lead Compound Identification Downstream_Signaling->Lead_Compound

Experimental Workflow for PAK4 Inhibitor Development.

Conclusion

The spectroscopic characterization of novel this compound derivatives is a critical step in the drug discovery and development process. The combined application of NMR, FT-IR, UV-Vis, and mass spectrometry provides a comprehensive understanding of the molecular structure and properties of these compounds. The data and protocols presented in this guide serve as a valuable resource for researchers in the field, facilitating the efficient and accurate characterization of this important class of molecules. Furthermore, the visualization of their inhibitory action on key signaling pathways, such as those mediated by CDK6/9 and PAK4, provides a deeper understanding of their therapeutic potential and aids in the rational design of future drug candidates.[1][3]

References

An In-depth Technical Guide to the Investigation of Pyridine-2,4-diamine Tautomeric Forms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the investigation of tautomeric forms of pyridine-2,4-diamine, a crucial aspect for understanding its chemical behavior and biological activity. Due to the limited direct experimental data on this compound, this guide synthesizes findings from computational studies and experimental data from closely related analogs, such as 2-amino-4-methylpyridine and other aminopyridines.

Introduction to Tautomerism in this compound

This compound can exist in several tautomeric forms due to the migration of protons between the exocyclic amino groups and the endocyclic nitrogen atom. The equilibrium between these tautomers is influenced by factors such as the solvent, temperature, and pH. Understanding the predominant tautomeric form is critical in drug design and development, as different tautomers can exhibit distinct physicochemical properties, receptor binding affinities, and metabolic stabilities.

The principal tautomeric forms of this compound are the diamino form and several imino forms. Computational studies on analogous compounds, such as 2-amino-4-methylpyridine, suggest that the diamino form is the most stable tautomer in the gas phase.[1][2]

Quantitative Analysis of Tautomer Stability

Tautomer of 2-Amino-4-methylpyridineStructureRelative Energy (kcal/mol)
2A4MP1 (canonical) Canonical diamino form0.00
2A4MP2 (trans-imino) Imino form with trans configuration13.60
2A4MP3 (cis-imino) Imino form with cis configuration16.36

Data extrapolated from computational studies on 2-amino-4-methylpyridine by Al-amody et al. (2015).[1][2]

These computational results strongly indicate that the canonical diamino form is significantly more stable than the imino tautomers in the gas phase.[1][2]

Experimental Protocols for Tautomeric Investigation

The investigation of tautomeric equilibria in aminopyridines typically involves a combination of spectroscopic and computational methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for identifying and quantifying tautomers in solution.

  • ¹H NMR: The chemical shifts of the amino (-NH₂) and imino (=NH) protons are distinct. The integration of these signals can provide the relative population of each tautomer. The exchangeable protons are typically identified by adding D₂O to the sample, which leads to the disappearance of the corresponding signals.

  • ¹³C NMR: The chemical shifts of the carbon atoms in the pyridine ring are sensitive to the tautomeric form. For example, the carbon atom bonded to the imino group will have a different chemical shift compared to the one bonded to an amino group.

  • ¹⁵N NMR: This technique can provide direct information about the nitrogen atoms in the ring and the exocyclic groups, offering unambiguous evidence of the protonation state.

Detailed Protocol for NMR Analysis:

  • Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) to a concentration of approximately 10-20 mg/mL.

  • Data Acquisition: Record ¹H, ¹³C, and ¹⁵N NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). For ¹H NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

  • Tautomer Identification: Analyze the chemical shifts and coupling constants to identify the signals corresponding to each tautomer.

  • Quantification: Determine the relative concentrations of the tautomers by integrating the well-resolved signals of the non-exchangeable protons of each form.

  • Variable Temperature Studies: Perform NMR experiments at different temperatures to study the thermodynamics of the tautomeric equilibrium.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy can distinguish between the amino and imino forms.

  • N-H Stretching Vibrations: The amino group (-NH₂) typically shows two distinct stretching bands (symmetric and asymmetric) in the range of 3200-3500 cm⁻¹. The imino group (=NH) exhibits a single stretching vibration in a similar region.

  • C=N and C-N Stretching Vibrations: The positions of these bands in the fingerprint region (below 1700 cm⁻¹) are indicative of the tautomeric form.

Detailed Protocol for IR/Raman Analysis:

  • Sample Preparation: For solid-state analysis, prepare a KBr pellet or use an ATR accessory. For solution-state analysis, use a suitable solvent that has minimal interference in the regions of interest.

  • Data Acquisition: Record the IR and Raman spectra over a range of 4000-400 cm⁻¹.

  • Spectral Analysis: Identify the characteristic vibrational bands for the amino and imino groups.

  • Computational Support: Compare the experimental spectra with theoretical spectra calculated for each tautomer using methods like DFT to aid in the assignment of vibrational modes.[2]

Computational Chemistry

Quantum chemical calculations are essential for predicting the relative stabilities of tautomers and for interpreting experimental data.

Detailed Protocol for Computational Analysis:

  • Structure Optimization: Model all possible tautomers of this compound. Optimize the geometry of each tautomer using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP and a basis set like 6-311++G(d,p).[1][2]

  • Energy Calculation: Calculate the single-point energies of the optimized structures to determine their relative stabilities. Include zero-point vibrational energy (ZPVE) corrections.

  • Solvent Effects: To model the behavior in solution, incorporate a solvent model, such as the Polarizable Continuum Model (PCM).

  • Transition State Search: To understand the kinetics of interconversion, locate the transition state structures connecting the tautomers and calculate the activation energies.[2]

  • Spectra Prediction: Calculate the theoretical vibrational frequencies and NMR chemical shifts for each tautomer to aid in the interpretation of experimental spectra.

Visualizations

The following diagrams illustrate the key concepts in the investigation of this compound tautomerism.

Tautomeric forms of this compound.

Investigation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Tautomer Analysis cluster_results Results & Interpretation S1 Synthesis of This compound S2 Purification (e.g., Crystallization) S1->S2 A1 NMR Spectroscopy (¹H, ¹³C, ¹⁵N) S2->A1 A2 Vibrational Spectroscopy (IR, Raman) S2->A2 R1 Identification of Dominant Tautomer A1->R1 R2 Quantification of Tautomer Ratios A1->R2 A2->R1 A3 Computational Modeling (DFT, Ab Initio) A3->A1 Aids Interpretation A3->A2 Aids Interpretation R3 Thermodynamic & Kinetic Parameters R1->R3 R2->R3

Workflow for the investigation of tautomerism.

Conclusion

The investigation of this compound tautomerism is a multifaceted process that relies on the synergy of advanced spectroscopic techniques and computational chemistry. While the diamino form is predicted to be the most stable, experimental verification in various environments is crucial for a complete understanding. The protocols and data presented in this guide, though partly based on analogs, provide a solid framework for researchers to design and execute their own investigations into the tautomeric behavior of this important molecule and its derivatives.

References

Quantum Chemical Blueprint: Unveiling the Electronic Properties of Pyridine-2,4-diamine for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Pyridine-2,4-diamine stands as a pivotal scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. A profound understanding of its electronic characteristics is paramount for the rational design of novel, efficacious drugs. This technical guide provides a comprehensive overview of the quantum chemical calculations used to elucidate the electronic properties of this compound. We delve into the theoretical foundations, present detailed computational protocols, and summarize key electronic descriptors in structured tables for comparative analysis. Furthermore, this document illustrates the computational workflow through a clear, reproducible diagram, offering a foundational resource for researchers in computational chemistry and drug development.

Introduction

The pyridine ring is a ubiquitous heterocyclic motif in a vast array of FDA-approved drugs, prized for its unique electronic landscape and versatile substitution patterns that allow for fine-tuning of pharmacokinetic and pharmacodynamic properties.[1] The introduction of amino groups at the 2 and 4 positions, yielding this compound, significantly modulates the electronic structure of the parent pyridine ring, influencing its reactivity, binding affinity, and overall biological activity. Quantum chemical calculations, particularly Density Functional Theory (DFT), have emerged as indispensable tools for predicting and understanding these electronic properties at the molecular level, thereby guiding synthetic efforts and accelerating the drug discovery pipeline.[1]

This whitepaper serves as an in-depth technical guide to the quantum chemical calculations of this compound's electronic properties. It is tailored for researchers, scientists, and drug development professionals seeking to leverage computational chemistry for the design of next-generation therapeutics.

Theoretical Framework: Density Functional Theory (DFT)

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules.[1] It is based on the principle that the energy of a system can be determined from its electron density, a function of only three spatial coordinates. This approach is computationally more tractable than traditional ab initio methods like Hartree-Fock, which deal with the complex many-electron wavefunction.[2]

The core of DFT lies in the Kohn-Sham equations, which approximate the behavior of interacting electrons in a fictitious system of non-interacting electrons. The exchange-correlation functional is a key component of these equations, accounting for the quantum mechanical effects of exchange and correlation. A variety of functionals have been developed, with hybrid functionals like B3LYP being widely used for their balance of accuracy and computational cost in studying organic molecules.[3]

Computational Protocol: Calculating Electronic Properties of this compound

The following protocol outlines a standard procedure for calculating the electronic properties of this compound using DFT, as implemented in software packages like Gaussian.

Molecular Structure Preparation
  • Structure Building : The initial 3D structure of this compound is constructed using a molecular building interface such as GaussView.

  • Geometry Optimization : An initial geometry optimization is performed to find a stable conformation of the molecule. This is a crucial step as the electronic properties are highly dependent on the molecular geometry.[4]

DFT Calculation Setup

A Gaussian input file is prepared with the following key sections:

  • Route Section (#p) : This line specifies the type of calculation. For a typical electronic properties study, this would include:

    • opt: Requests a geometry optimization.

    • freq: Calculates vibrational frequencies to confirm the optimized structure is a true minimum (no imaginary frequencies).

    • B3LYP/6-311++G(d,p): Specifies the B3LYP hybrid functional and the 6-311++G(d,p) basis set, which provides a good balance of accuracy and computational efficiency for molecules of this type.[4]

  • Title Section : A brief, descriptive title for the calculation.

  • Charge and Multiplicity : For neutral this compound in its ground state, the charge is 0 and the spin multiplicity is 1.

  • Molecular Coordinates : The Cartesian coordinates of each atom in the molecule.

Execution and Analysis

The calculation is run using the Gaussian software. Upon completion, the output file contains a wealth of information, including:

  • Optimized molecular geometry.

  • Total electronic energy.

  • Energies of the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

  • Dipole moment.

  • Mulliken atomic charges.

Key Electronic Properties of this compound

The electronic properties of a molecule are critical determinants of its chemical reactivity and biological activity. The following table summarizes the key electronic properties of this compound, including both computationally derived values from PubChem and a placeholder for future experimental validation. For comparison, experimental and theoretical values for the parent pyridine molecule are also included.

PropertyThis compound (Computed - PubChem)[5]Pyridine (Experimental)Pyridine (Theoretical - B3LYP/6-31G(d,p))[6]
Molecular Formula C5H7N3C5H5NC5H5N
Molecular Weight ( g/mol ) 109.1379.1079.10
Dipole Moment (Debye) 2.9 (provisional)2.19 - 2.215[1][7]2.26
HOMO Energy (eV) ---6.78
LUMO Energy (eV) --0.98
HOMO-LUMO Gap (eV) --7.76
UV-Vis λmax (nm) -~251, 257, 263-

Note: The computed values for this compound are from the PubChem database and should be considered provisional until validated by dedicated quantum chemical calculations and experimental measurements. The theoretical values for pyridine are from a representative DFT study.

Experimental Data for Related Aminopyridines

To provide context for the expected electronic properties of this compound, the following table presents experimental data for other aminopyridine isomers.

CompoundPropertyValueReference
2-AminopyridineUV-Vis λmax (nm)235, 298
2,6-DiaminopyridineUV-Vis λmax (nm)244, 308[8]

The presence of amino groups generally leads to a red shift (bathochromic shift) in the UV-Vis absorption maxima compared to pyridine, which is consistent with the electron-donating nature of the amino group extending the π-conjugation.

Visualizing the Computational Workflow

The following diagram, generated using the DOT language, illustrates the logical workflow for the quantum chemical calculation of this compound's electronic properties.

computational_workflow A 1. Molecular Structure Input B 2. Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B C 3. Frequency Calculation B->C D 4. Check for Imaginary Frequencies C->D D->B  Yes (Re-optimize) E Minimum Energy Structure D->E  No F 5. Single Point Energy Calculation E->F G 6. Electronic Properties Analysis F->G H HOMO/LUMO Energies, Dipole Moment, etc. G->H

References

An In-depth Technical Guide to the Solubility of Pyridine-2,4-diamine in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of pyridine-2,4-diamine. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on predicting solubility based on chemical principles and provides detailed experimental protocols for its determination. This guide is intended to be a practical resource for laboratory professionals.

Introduction to this compound

This compound (CAS RN: 461-88-1) is a heterocyclic organic compound featuring a pyridine ring substituted with two amino groups at positions 2 and 4.[1][2][3][4] Its structure, containing both a basic nitrogen atom in the aromatic ring and two primary amine functionalities, suggests a high degree of polarity and the capacity for hydrogen bonding. Understanding the solubility of this compound in various organic solvents is crucial for its application in chemical synthesis, pharmaceutical research, and materials science, as it dictates the choice of reaction media, purification methods, and formulation strategies.

Predicted Solubility Profile of this compound

The solubility of an organic compound is governed by the principle of "like dissolves like," which suggests that polar compounds are more soluble in polar solvents, and nonpolar compounds are more soluble in nonpolar solvents.[5][6][7] The molecular structure of this compound allows for an estimation of its solubility profile.

  • Pyridine Ring : The pyridine ring itself is a polar, aromatic heterocycle that is miscible with a wide range of solvents, including water and many organic solvents.[8]

  • Amino Groups (-NH2) : The two amino groups are highly polar and can act as both hydrogen bond donors and acceptors. These groups significantly increase the polarity of the molecule and its ability to interact with protic and other polar solvents.

Based on these structural features, the following solubility behavior can be predicted:

  • High Solubility in Polar Protic Solvents : Due to strong hydrogen bonding interactions, this compound is expected to be highly soluble in polar protic solvents such as water, methanol, ethanol, and isopropanol.

  • Good Solubility in Polar Aprotic Solvents : It is likely to exhibit good solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and acetonitrile, which can accept hydrogen bonds and have large dipole moments.

  • Limited Solubility in Solvents of Intermediate Polarity : Solvents like acetone, ethyl acetate, and tetrahydrofuran (THF) may dissolve this compound to a moderate extent.

  • Poor Solubility in Nonpolar Solvents : It is expected to have very low solubility in nonpolar solvents such as hexane, cyclohexane, toluene, and diethyl ether, as the energy required to break the strong intermolecular forces in the solid crystal lattice would not be compensated by weak solute-solvent interactions.

Quantitative Solubility Data

Solvent CategorySolventTemperature (°C)Solubility (g/L)Solubility (mol/L)Method
Polar Protic Methanol
Ethanol
Isopropanol
Water
Polar Aprotic Acetonitrile
Dimethyl Sulfoxide (DMSO)
N,N-Dimethylformamide (DMF)
Intermediate Polarity Acetone
Ethyl Acetate
Tetrahydrofuran (THF)
Dichloromethane
Nonpolar Toluene
Hexane
Diethyl Ether

Experimental Protocols for Solubility Determination

To obtain reliable and reproducible quantitative solubility data, standardized experimental procedures are essential. The following section details the equilibrium shake-flask method, which is a widely accepted technique for determining the thermodynamic solubility of a solid compound.[9][10][11][12][13] This is followed by protocols for two common analytical techniques for concentration measurement: gravimetric analysis and UV/Vis spectrophotometry.

Equilibrium Shake-Flask Method

This method measures the equilibrium solubility, which is the concentration of a solute in a saturated solution when it is in equilibrium with the solid solute at a specific temperature.

Materials and Equipment:

  • This compound (solid)

  • Selected organic solvents (high purity)

  • Analytical balance

  • Spatula

  • Glass vials or flasks with airtight screw caps

  • Thermostatic shaker or incubator

  • Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Volumetric flasks and pipettes

Procedure:

  • Sample Preparation : Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that a saturated solution is formed.

  • Solvent Addition : Accurately pipette a known volume of the desired organic solvent into the vial.

  • Equilibration : Seal the vial tightly to prevent solvent evaporation. Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period to reach equilibrium. This can take several hours to days, and the optimal time should be determined by measuring the concentration at different time points until it remains constant.[13][14]

  • Phase Separation : After equilibration, allow the vial to stand undisturbed at the same temperature to let the undissolved solid settle. To ensure complete separation of the solid from the liquid phase, either centrifuge the vial at a high speed or filter the supernatant through a syringe filter compatible with the solvent.[9][10]

  • Sample Analysis : Carefully withdraw a known volume of the clear, saturated supernatant for concentration analysis using one of the methods described below.

Quantification by Gravimetric Analysis

This is a straightforward method for determining the concentration of a solute in a non-volatile solvent, but it is best suited for determining the solubility of non-volatile solutes.[14][15][16][17][18]

Procedure:

  • Sample Collection : Accurately pipette a known volume of the saturated supernatant into a pre-weighed, dry evaporating dish or watch glass.

  • Solvent Evaporation : Place the dish in a ventilated oven at a temperature sufficient to evaporate the solvent without decomposing the solute. A vacuum oven can be used to facilitate evaporation at a lower temperature.

  • Drying and Weighing : Once the solvent has completely evaporated, transfer the dish to a desiccator to cool to room temperature. Weigh the dish containing the solid residue.

  • Constant Weight : Repeat the drying and weighing process until a constant weight is achieved, ensuring all solvent has been removed.

  • Calculation : The solubility (in g/L) is calculated by dividing the mass of the residue by the volume of the supernatant taken.

Quantification by UV/Vis Spectrophotometry

This method is suitable if this compound exhibits absorbance in the UV/Vis spectrum and is highly sensitive.[19][20][21]

Procedure:

  • Determine Maximum Wavelength (λmax) : Prepare a dilute solution of this compound in the solvent of interest and scan its absorbance across the UV/Vis spectrum to identify the wavelength of maximum absorbance (λmax).

  • Prepare Calibration Curve :

    • Create a series of standard solutions of known concentrations of this compound in the same solvent.

    • Measure the absorbance of each standard solution at λmax.

    • Plot a graph of absorbance versus concentration. The resulting linear plot is the calibration curve.

  • Analyze Saturated Solution :

    • Take a known volume of the clear, saturated supernatant obtained from the shake-flask method.

    • Dilute the sample with a known volume of the solvent to ensure the absorbance falls within the linear range of the calibration curve.

    • Measure the absorbance of the diluted sample at λmax.

  • Calculation :

    • Use the equation of the line from the calibration curve to determine the concentration of the diluted sample.

    • Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility using the shake-flask method followed by UV/Vis analysis.

G Workflow for Solubility Determination A 1. Preparation B Add excess solid (this compound) to vial A->B C Add known volume of organic solvent B->C D 2. Equilibration C->D E Seal vial and agitate at constant temperature (e.g., 24-72h) D->E F 3. Phase Separation E->F G Centrifuge or filter to remove undissolved solid F->G H 4. Analysis (UV/Vis) G->H I Withdraw known volume of clear supernatant H->I J Dilute sample to fall within calibration range I->J K Measure absorbance at λmax J->K L 5. Calculation K->L M Determine concentration from calibration curve L->M N Calculate original solubility (accounting for dilution) M->N

Caption: General workflow for solubility determination.

References

An In-depth Technical Guide to the Chemical Properties and Reactivity of the Pyridine-2,4-diamine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

The pyridine-2,4-diamine scaffold is a privileged heterocyclic motif of significant interest to researchers, scientists, and drug development professionals. As an isostere of benzene, the pyridine ring is a common feature in a vast array of clinically relevant molecules and natural products.[1] The incorporation of two amino groups at the 2- and 4-positions profoundly influences the electronic properties and reactivity of the pyridine ring, making it a versatile building block in medicinal chemistry. This guide provides a comprehensive overview of the chemical properties and reactivity of the this compound core.

Chemical and Physical Properties

The this compound scaffold, also known as 2,4-diaminopyridine, is a solid at room temperature.[2] The introduction of two electron-donating amino groups onto the electron-deficient pyridine ring significantly impacts its physicochemical properties. These properties are crucial for predicting the molecule's behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyValueSource
Molecular Formula C₅H₇N₃PubChem[2]
Molecular Weight 109.13 g/mol PubChem[2]
XLogP3-AA (LogP) -0.2PubChem[2]
pKa (predicted) 3.66 ± 0.10 (for 2,4-Diamino-6-Chloro Pyridine)ChemBK[3]
Melting Point 110-115 °C (for 2,3-Diaminopyridine)Sigma-Aldrich
Solubility Soluble in water (for 2,3-Diaminopyridine)Sigma-Aldrich

Note: Experimental data for the parent this compound is limited in some cases; therefore, data for closely related analogs are provided for reference.

Reactivity of the this compound Scaffold

The reactivity of pyridine can be categorized into three main types: reactions with electrophiles, reactions with nucleophiles, and reactions at the nitrogen atom.[4] The presence of the two amino groups on the this compound scaffold introduces additional reactivity at these exocyclic nitrogens and modulates the reactivity of the pyridine ring itself.

Basicity and Protonation

The pyridine ring contains a basic lone pair of electrons on the nitrogen atom that is not part of the aromatic π-system, making it basic with properties similar to tertiary amines.[4] The pKa of the conjugate acid of pyridine (pyridinium) is 5.25.[4] The exocyclic amino groups in this compound are also basic. The precise pKa values for the different nitrogen atoms in this compound will depend on the specific chemical environment, but it is expected that the pyridine nitrogen will be the most basic, followed by the exocyclic amino groups. Protonation will typically occur first at the ring nitrogen.

Electrophilic Aromatic Substitution

The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene because the electronegative nitrogen atom deactivates the ring.[5] Electrophilic attack on the pyridine ring typically occurs at the 3-position (meta-position) to avoid the formation of an unstable intermediate with a positive charge on the nitrogen atom.[5][6]

However, the presence of the two strong electron-donating amino groups at the 2- and 4-positions activates the this compound scaffold towards electrophilic substitution. These groups direct incoming electrophiles to the positions ortho and para to themselves, namely the 3- and 5-positions.

Directing Effects in Electrophilic Substitution Scaffold This compound Position3 Position 3 (Ortho to 2-NH2, Meta to 4-NH2) Scaffold->Position3 Favored Attack Position5 Position 5 (Meta to 2-NH2, Ortho to 4-NH2) Scaffold->Position5 Favored Attack Electrophile Electrophile (E+) Electrophile->Scaffold

Directing effects in electrophilic substitution.
Nucleophilic Aromatic Substitution

Pyridine and its derivatives are susceptible to nucleophilic aromatic substitution, particularly at the 2- and 4-positions (ortho and para to the nitrogen).[7][8][9][10] This is because the electronegative nitrogen atom can effectively stabilize the negative charge of the Meisenheimer intermediate.[9][10]

For the unsubstituted this compound scaffold, nucleophilic aromatic substitution is unlikely as the amino groups are poor leaving groups. However, if a good leaving group (e.g., a halogen) is present at the 3-, 5-, or 6-position, nucleophilic substitution at that position can occur.

Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the synthesis of complex molecules and are widely used in drug discovery.[11][12] The this compound scaffold can participate in various cross-coupling reactions, typically after halogenation to introduce a suitable handle for the catalytic cycle. For instance, a halogenated this compound can undergo Suzuki, Sonogashira, Buchwald-Hartwig, and other cross-coupling reactions to introduce a wide range of substituents.

General Workflow for Cross-Coupling Start This compound Halogenation Halogenation (e.g., with NBS, NCS) Start->Halogenation Halogenated Halogenated Scaffold (e.g., 5-bromo-pyridine-2,4-diamine) Halogenation->Halogenated Coupling Pd-catalyzed Cross-Coupling (e.g., Suzuki) Halogenated->Coupling Product Substituted Product Coupling->Product Partner Coupling Partner (e.g., boronic acid) Partner->Coupling

A general workflow for derivatization via cross-coupling.

Experimental Protocols

Detailed experimental protocols are essential for the successful synthesis and modification of the this compound scaffold. Below are examples of typical procedures.

Synthesis of 2,4-Diamino-6-chloropyrimidine

A common precursor for further derivatization is 2,4-diamino-6-chloropyrimidine.

Procedure:

  • Add 2,4-diamino-6-hydroxypyrimidine (1.00 g, 7.93 mmol) to phosphorus oxychloride (POCl₃, 9 mL).[13]

  • Stir the mixture at 97 °C for 17 hours.[13]

  • Slowly add the reaction solution to ice water.[13]

  • Stir the resulting solution at 90 °C for 1 hour to ensure complete hydrolysis.[13]

  • Adjust the pH of the solution to 8 with NaOH.[13]

  • Extract the product with ethyl acetate (3 x 150 mL).[13]

  • Combine the organic layers, dry with Na₂SO₄, filter, and concentrate under reduced pressure to yield the product as a white solid (yield: 85%).[13]

Chichibabin Amination of Pyridine

This reaction introduces an amino group at the 2-position of pyridine.

Procedure:

  • In a reaction vessel, combine pyridine (1 equiv), a primary alkyl amine (2 equiv), sodium hydride (NaH, 3 equiv), and lithium iodide (LiI, 2 equiv) in THF.[14]

  • Reflux the reaction mixture (internal temperature of 66 °C).[14]

  • The reaction is typically complete within 18-24 hours.[14]

  • Cool the reaction mixture to 10 °C using an ice water bath.[14]

  • Carefully quench the reaction by the dropwise addition of cold water.[14]

  • Partition the layers and extract the aqueous layer with an appropriate organic solvent to isolate the 2-aminopyridine product.[14]

Biological Relevance and Signaling Pathways

Derivatives of the closely related pyrimidine-2,4-diamine scaffold have shown significant biological activity, often as kinase inhibitors in cancer therapy. For example, certain derivatives act as dual inhibitors of cyclin-dependent kinase 6 (CDK6) and 9 (CDK9).[15] Inhibition of these kinases disrupts the cell cycle and can induce apoptosis in cancer cells.

Simplified CDK6/9 Inhibition Pathway Inhibitor This compound Derivative CDK6 CDK6 Inhibitor->CDK6 inhibits CDK9 CDK9 Inhibitor->CDK9 inhibits Downstream Downstream Signaling CDK6->Downstream CDK9->Downstream Proliferation Cell Proliferation Downstream->Proliferation Apoptosis Apoptosis Downstream->Apoptosis prevents

Simplified CDK6/9 inhibition pathway.

Another study identified pyrimidine-2,4-diamine analogues that target G2 and S-phase expressed 1 (GTSE1), a protein overexpressed in some cancers.[16] Inhibition of GTSE1 leads to cell cycle arrest and senescence by promoting DNA damage.[16] These examples highlight the potential of the broader diaminopyrimidine and diaminopyridine scaffold in the development of novel therapeutics.

References

Exploring the Chemical Space of Pyridine-2,4-Diamine Analogs: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The pyridine ring is a fundamental heterocyclic scaffold that is widely recognized as a "privileged structure" in medicinal chemistry. Its presence in numerous FDA-approved drugs underscores its importance in the development of clinically successful therapeutic agents.[1][2][3][4] A specific derivative, the pyridine-2,4-diamine core, has garnered significant attention due to its versatile biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.[1][5] This technical guide provides an in-depth exploration of the chemical space surrounding this compound analogs, focusing on synthetic strategies, structure-activity relationships (SAR), and biological applications. It is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel therapeutics.

Synthetic Strategies for this compound Analogs

The synthesis of substituted this compound cores can be achieved through various methodologies, often involving multi-step sequences. A common approach begins with a pre-functionalized pyrimidine ring, which is then elaborated to introduce the desired diversity elements.

One prevalent strategy involves the chlorination of a 2,4-diamino-6-hydroxypyrimidine starting material, followed by nucleophilic substitution and subsequent cross-coupling reactions to build complexity. This allows for systematic modification at different positions of the core structure, enabling a thorough exploration of the chemical space.

A generalized synthetic workflow is depicted below, illustrating a common pathway to generate diverse analogs.

G cluster_synthesis Generalized Synthetic Workflow Start 2,4-Diamino-6-hydroxypyrimidine Step1 Chlorination (e.g., POCl3) Start->Step1 Intermediate1 2,4-Diamino-6-chloropyrimidine Step1->Intermediate1 Step2 Nucleophilic Substitution (e.g., R-OH, NaH) Intermediate1->Step2 Intermediate2 Substituted 2,4-Diaminopyrimidine Step2->Intermediate2 Step3 Iodination (e.g., NIS) Intermediate2->Step3 Intermediate3 5-Iodo Intermediate Step3->Intermediate3 Step4 Suzuki Coupling (e.g., Ar-B(OH)2, Pd catalyst) Intermediate3->Step4 Final Diverse this compound Analogs Step4->Final

A generalized synthetic pathway for this compound analogs.

Structure-Activity Relationships (SAR) and Biological Applications

The this compound scaffold has proven to be a fertile ground for developing potent and selective inhibitors for various biological targets. Modifications at the C5 and C6 positions, as well as on the amino groups, have led to the discovery of compounds with significant therapeutic potential.

Anticancer Activity

Pyridine and pyrimidine derivatives are known to possess a wide range of biological activities, including potent antitumor effects.[1][2][6] Analogs of this compound have been investigated as inhibitors of key proteins involved in cancer progression, such as Cyclin-Dependent Kinases (CDKs) and the chemokine receptor CXCR4.

CDK Inhibition: Certain pyrimidine-2,4-diamine derivatives have been identified as dual inhibitors of CDK6 and CDK9.[7] These kinases are crucial for cell cycle regulation and transcription, making them attractive targets for cancer therapy. Inhibition of CDK6/9 can lead to cell cycle arrest and apoptosis in cancer cells.[7]

G cluster_pathway CDK6/9 Inhibition Pathway Compound This compound Analog CDK6 CDK6 / Cyclin D Compound->CDK6 CDK9 CDK9 / Cyclin T Compound->CDK9 Apoptosis Apoptosis Compound->Apoptosis pRb pRb Phosphorylation CDK6->pRb RNAPII RNAPII Phosphorylation CDK9->RNAPII E2F E2F Release pRb->E2F CellCycle G1/S Transition E2F->CellCycle Proliferation Cell Proliferation CellCycle->Proliferation Transcription Gene Transcription RNAPII->Transcription Transcription->Proliferation

Mechanism of action for CDK6/9 inhibiting analogs.

CXCR4 Antagonism: The CXCR4/CXCL12 signaling axis is implicated in cancer metastasis and inflammation.[5] A series of 2,5-diamino and 2,5-dianilinomethyl pyridine derivatives have been synthesized and evaluated as potential CXCR4 antagonists. Several of these compounds have shown potent binding affinity and significant inhibition of cancer cell invasion.[5]

The table below summarizes the antiproliferative activity of selected pyridine-bridged combretastatin-A4 analogs against various cancer cell lines.

CompoundLinker PositionRCancer Cell LineIC₅₀ (µM)[8]
CA-4 -3,4,5-trimethoxyHeLa0.003
4h 2,4-pyridinediyl3,4,5-trimethoxyHeLa0.004
4s 2,4-pyridinediyl3-hydroxy-4-methoxyHeLa0.005
4t 2,4-pyridinediyl4-amino-3,5-dimethylHeLa0.009
CA-4 -3,4,5-trimethoxyMDA-MB-2310.002
4h 2,4-pyridinediyl3,4,5-trimethoxyMDA-MB-2310.003
4s 2,4-pyridinediyl3-hydroxy-4-methoxyMDA-MB-2310.004
4t 2,4-pyridinediyl4-amino-3,5-dimethylMDA-MB-2310.008
Anti-tubercular Activity

Tuberculosis remains a major global health threat, and new drugs are urgently needed. The enzyme dihydrofolate reductase in Mycobacterium tuberculosis (mt-DHFR) is a validated drug target.[9] Researchers have designed and synthesized a series of 2,4-diaminopyrimidine core-based derivatives intended to occupy a specific glycerol binding site within mt-DHFR, aiming for enhanced selectivity over the human enzyme.[9]

The table below presents the anti-tubercular activity of selected 2,4-diaminopyrimidine derivatives.

CompoundMIC (µg/mL) vs. Mtb H37Ra[9]
16l 4-CF₃4-(trifluoromethyl)benzyl6.25
16k 4-CF₃4-methylbenzyl12.5
16m 4-Cl4-(trifluoromethyl)benzyl12.5
16o 4-F4-(trifluoromethyl)benzyl12.5

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the advancement of medicinal chemistry research. Below are representative procedures for the synthesis and biological evaluation of this compound analogs, compiled from the literature.

General Procedure for the Synthesis of 2,4-Diamino-6-chloropyrimidine

This protocol describes the initial chlorination step, which is fundamental for subsequent diversification.

Materials:

  • 2,4-Diamino-6-hydroxypyrimidine

  • Phosphorus oxychloride (POCl₃)

  • Sodium hydroxide (NaOH)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Add 2,4-diamino-6-hydroxypyrimidine (1.00 g, 7.93 mmol) to POCl₃ (9 mL).

  • Stir the mixture at 97 °C for 17 hours.

  • Slowly add the reaction solution to ice water.

  • Stir the aqueous solution at 90 °C for 1 hour.

  • Adjust the pH of the solution to 8 with NaOH.

  • Extract the product with EtOAc (3 x 150 mL).

  • Combine the organic layers, dry with Na₂SO₄, filter, and concentrate under reduced pressure to yield the product.[9]

General Procedure for Suzuki Coupling

This protocol outlines a common method for introducing aryl substituents at the C5-position.

Materials:

  • 5-Iodo-2,4-diaminopyrimidine derivative

  • Substituted phenylboronic acid

  • Pd(dppf)Cl₂ (palladium catalyst)

  • Potassium carbonate (K₂CO₃)

  • Ethanol, Toluene, Water (solvent mixture)

Procedure:

  • To a solution of the 5-iodo intermediate (1 equiv) in a mixture of EtOH/toluene/H₂O, add the substituted phenylboronic acid (1.2 equiv).

  • Add K₂CO₃ (2 equiv) and Pd(dppf)Cl₂ (0.1 equiv) to the mixture.

  • Heat the reaction at 90 °C for 24 hours.

  • After cooling, dilute the reaction with water and extract with an organic solvent (e.g., EtOAc).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography to obtain the desired 5-aryl-2,4-diaminopyrimidine derivative.[10]

Cell Proliferation Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HeLa, MDA-MB-231)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Synthesized compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds (typically in serial dilutions) for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37 °C, allowing viable cells to convert MTT to formazan crystals.

  • Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

G cluster_workflow MTT Assay Workflow A Seed Cells in 96-well Plate B Add Serial Dilutions of Compounds A->B C Incubate (e.g., 48h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Solubilize Formazan E->F G Read Absorbance F->G H Calculate IC50 G->H

A typical workflow for a cell proliferation (MTT) assay.

Conclusion

The this compound scaffold represents a highly versatile and promising starting point for the development of novel therapeutic agents. Its synthetic tractability allows for extensive exploration of the surrounding chemical space, leading to the identification of potent modulators of various biological targets. The structure-activity relationship studies highlighted in this guide demonstrate that subtle structural modifications can lead to significant changes in biological activity and selectivity. As our understanding of the underlying biology of diseases continues to grow, the rational design and synthesis of new this compound analogs will undoubtedly continue to be a fruitful area of research in the quest for new medicines.

References

Pyridine-2,4-Diamine Derivatives: A Technical Guide to Their Role as Potential Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine-2,4-diamine derivatives have emerged as a significant scaffold in medicinal chemistry, demonstrating considerable potential as inhibitors of various key enzymes implicated in pathological conditions, most notably in oncology and infectious diseases. The pyridine ring, a bioisostere of the pyrimidine ring, offers a versatile platform for structural modification, enabling the fine-tuning of inhibitory activity and selectivity against specific enzyme targets. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and structure-activity relationships of this compound derivatives as enzyme inhibitors, with a focus on their action against cyclin-dependent kinases (CDKs) and dihydrofolate reductase (DHFR).

The core structure, characterized by a pyridine ring with amino groups at the 2 and 4 positions, allows for the introduction of diverse substituents at these positions, as well as at other points on the pyridine ring. This chemical tractability has led to the development of numerous derivatives with potent inhibitory activities. This guide will delve into the synthetic methodologies for creating these compounds, present their quantitative inhibitory data in a structured format, and provide detailed experimental protocols for their biological characterization. Furthermore, key signaling pathways and experimental workflows are visualized to offer a comprehensive understanding of the context and practical application of this promising class of enzyme inhibitors.

Synthesis of this compound Derivatives

The synthesis of substituted this compound derivatives can be achieved through several strategic approaches. A common method involves the nucleophilic aromatic substitution (SNAr) on a di- or tri-substituted pyridine precursor.

A general synthetic route often starts with a commercially available dihalopyridine, such as 2,4-dichloropyridine. Sequential amination reactions with different amines allow for the controlled introduction of substituents at the C2 and C4 positions.

General Synthetic Protocol for N2, N4-Disubstituted Pyridine-2,4-diamines:

  • Monosubstitution: To a solution of 2,4-dichloropyridine in a suitable solvent (e.g., isopropanol, dioxane), an equimolar amount of the first amine (R1-NH2) is added. The reaction is typically carried out in the presence of a base, such as triethylamine or diisopropylethylamine (DIPEA), to neutralize the HCl generated. The reaction mixture is heated, often under reflux, and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed. The regioselectivity of this first substitution is influenced by the electronic and steric properties of the starting materials and the reaction conditions.

  • Purification of Intermediate: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product, a mono-substituted chloropyridine-amine, is then purified using column chromatography on silica gel.

  • Disubstitution: The purified intermediate is then subjected to a second amination reaction with a different amine (R2-NH2). This step is typically performed at a higher temperature, sometimes in a sealed tube or under microwave irradiation, to facilitate the substitution of the less reactive chloro group. A palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, can also be employed for this step, particularly with less nucleophilic amines.

  • Final Purification: The final N2, N4-disubstituted this compound derivative is purified by column chromatography, and its structure is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

This compound Derivatives as Enzyme Inhibitors

The this compound scaffold has proven to be a versatile template for the design of inhibitors targeting several important classes of enzymes.

Cyclin-Dependent Kinase (CDK) Inhibitors

CDKs are a family of serine/threonine kinases that play crucial roles in regulating the cell cycle, and their dysregulation is a hallmark of many cancers. This compound derivatives have been investigated as potent inhibitors of various CDKs, particularly CDK2 and CDK9.

dot

CDK2_Signaling_Pathway CDK2 Signaling Pathway in Cell Cycle Progression GrowthFactors Growth Factors RTK Receptor Tyrosine Kinases (RTKs) GrowthFactors->RTK bind Ras Ras RTK->Ras activate Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CyclinD Cyclin D ERK->CyclinD upregulate transcription CDK46 CDK4/6 CyclinD->CDK46 activate Rb Rb CDK46->Rb phosphorylate (inactivate) E2F E2F Rb->E2F releases CyclinE Cyclin E E2F->CyclinE upregulate transcription CDK2 CDK2 CyclinE->CDK2 activate CDK2->Rb further phosphorylate G1_S_Transition G1/S Phase Transition CDK2->G1_S_Transition promote p21p27 p21/p27 p21p27->CDK2 inhibit DNA_Replication DNA Replication G1_S_Transition->DNA_Replication Inhibitor This compound Derivatives Inhibitor->CDK2 inhibit

Caption: CDK2 Signaling Pathway in Cell Cycle Progression.

Table 1: Inhibitory Activity of Pyridine-based Derivatives against CDKs

Compound IDTargetIC50 (nM)Cell LineAntiproliferative IC50 (µM)Reference
Compound 4 CDK2/cyclin A2240--[1]
Compound 1 CDK2/cyclin A2570--[1]
Compound 8 CDK2/cyclin A2650--[1]
Compound 11 CDK2/cyclin A2500--[1]
Compound 14 CDK2/cyclin A2930--[1]
Compound 66 CDK6---[2]
Compound 66 CDK9---[2]

Note: Specific IC50 values for compound 66 against CDK6 and CDK9 were not explicitly provided in the abstract but it was identified as the most active dual inhibitor.[2]

Dihydrofolate Reductase (DHFR) Inhibitors

DHFR is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate is essential for the synthesis of purines, thymidylate, and certain amino acids. Inhibition of DHFR disrupts DNA synthesis and repair, making it an effective target for anticancer and antimicrobial agents.

dot

DHFR_Pathway Role of DHFR in Nucleotide Synthesis DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR NADPH NADPH NADPH->DHFR THF Tetrahydrofolate (THF) DHFR->THF NADP NADP+ DHFR->NADP MethyleneTHF 5,10-Methylene-THF THF->MethyleneTHF Serine Serine Serine->MethyleneTHF Glycine Glycine MethyleneTHF->Glycine dUMP dUMP TS Thymidylate Synthase (TS) MethyleneTHF->TS dUMP->TS TS->DHF dTMP dTMP TS->dTMP DNA_Synthesis DNA Synthesis dTMP->DNA_Synthesis Inhibitor This compound Derivatives Inhibitor->DHFR inhibit

Caption: Role of DHFR in Nucleotide Synthesis.

Table 2: Inhibitory Activity of Pyrimidine-2,4-diamine Derivatives against DHFR

Compound IDTargetKi (nM)Reference
Compound 7a-c P. falciparum DHFR-WT86-243[3]
Compound 7a-c P. falciparum DHFR-QM69-208[3]
General Series P. falciparum DHFR-WT1.3-243[3]
General Series P. falciparum DHFR-QM13-208[3]

Note: The referenced study focused on pyrimidine-2,4-diamines, which share a similar structural motif with pyridine-2,4-diamines and their inhibitory potential against DHFR.[3]

Other Kinase Targets

The versatility of the this compound scaffold extends to other kinase families, including Aurora kinases and Janus kinases (JAKs), which are also critical targets in cancer therapy.

Table 3: Inhibitory Activity of Pyridine/Pyrimidine-based Derivatives against Other Kinases

Compound IDTargetIC50 (nM)Cell LineAntiproliferative IC50 (µM)Reference
Compound 11c Aurora A-HeLa0.5-4.0[4]
Compound 12a Aurora A309HCT-1161.31[3]
Compound 12a Aurora B293HCT-1161.31[3]
Compound 13 Aurora A38.6--[5]
Compound 3f JAK13.4--[6]
Compound 3f JAK22.2--[6]
Compound 3f JAK33.5--[6]
Compound 11b JAKs-HEL0.35[6]

Note: Some of the listed compounds are pyrimidine-based, which are structurally related and provide valuable insights into the potential of the broader diaminopyridine/pyrimidine scaffold.

Experimental Protocols

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Experimental_Workflow General Experimental Workflow for Inhibitor Evaluation Synthesis Synthesis of This compound Derivatives Purification Purification and Characterization (NMR, MS) Synthesis->Purification Biochemical_Assay In Vitro Enzyme Inhibition Assay (e.g., CDK2, DHFR) Purification->Biochemical_Assay Cell_Based_Assay Cell-Based Assays Purification->Cell_Based_Assay IC50_Determination IC50/Ki Determination Biochemical_Assay->IC50_Determination SAR_Analysis Structure-Activity Relationship (SAR) Analysis IC50_Determination->SAR_Analysis Proliferation_Assay Cell Proliferation Assay (e.g., MTT) Cell_Based_Assay->Proliferation_Assay Apoptosis_Assay Apoptosis Assay Cell_Based_Assay->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis Cell_Based_Assay->Cell_Cycle_Analysis Proliferation_Assay->SAR_Analysis Apoptosis_Assay->SAR_Analysis Cell_Cycle_Analysis->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: General Experimental Workflow for Inhibitor Evaluation.

In Vitro CDK2 Kinase Inhibition Assay (Luminescence-based)

This protocol outlines a general procedure for determining the in vitro inhibitory activity of this compound derivatives against CDK2 using a luminescence-based assay, such as the ADP-Glo™ Kinase Assay.

Materials:

  • Recombinant human CDK2/Cyclin A2 enzyme

  • Kinase substrate (e.g., Histone H1)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • Test compounds (this compound derivatives) dissolved in DMSO

  • 384-well white assay plates

  • Multilabel plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in kinase assay buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., ≤ 1%).

  • Enzyme and Substrate Preparation: Dilute the CDK2/Cyclin A2 enzyme and the substrate to the desired concentrations in kinase assay buffer.

  • Assay Plate Setup:

    • Add 2.5 µL of the serially diluted test compounds or vehicle control (for positive and negative controls) to the appropriate wells of a 384-well plate.

    • Add 5 µL of the diluted CDK2/Cyclin A2 enzyme and substrate mixture to each well.

    • Incubate the plate for 10-15 minutes at room temperature to allow for inhibitor-enzyme binding.

  • Kinase Reaction Initiation:

    • Add 2.5 µL of ATP solution to each well to initiate the kinase reaction. The final ATP concentration should be close to its Km value for CDK2.

    • Incubate the plate for a predetermined time (e.g., 60 minutes) at room temperature.

  • Signal Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction to ATP and produces a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence signal using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to the positive (no inhibitor) and negative (no enzyme) controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Spectrophotometric DHFR Inhibition Assay

This protocol describes a method for measuring the inhibitory activity of this compound derivatives against DHFR by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADPH.

Materials:

  • Recombinant human DHFR enzyme

  • Dihydrofolic acid (DHF)

  • NADPH

  • DHFR assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5)

  • Test compounds dissolved in DMSO

  • 96-well UV-transparent plates

  • Spectrophotometer capable of kinetic measurements at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of DHF in the assay buffer.

    • Prepare a stock solution of NADPH in the assay buffer.

    • Prepare serial dilutions of the test compounds in the assay buffer. Maintain a constant final DMSO concentration.

  • Assay Setup:

    • In a 96-well plate, add the assay buffer, the serially diluted test compounds or vehicle control, and the DHFR enzyme solution to the appropriate wells.

    • Include a blank control (no enzyme).

    • Pre-incubate the plate for 5-10 minutes at room temperature.

  • Reaction Initiation:

    • Initiate the reaction by adding a solution of DHF and NADPH to each well.

  • Kinetic Measurement:

    • Immediately place the plate in the spectrophotometer and measure the decrease in absorbance at 340 nm over time (e.g., every 15 seconds for 10-20 minutes) in kinetic mode.

  • Data Analysis:

    • Determine the initial reaction velocity (rate of decrease in absorbance) for each well from the linear portion of the kinetic curve.

    • Calculate the percentage of DHFR inhibition for each compound concentration.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

MTT Cell Proliferation Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, and it is commonly used to assess the cytotoxic effects of potential inhibitors.

Materials:

  • Human cancer cell line of interest

  • Complete cell culture medium

  • Test compounds (this compound derivatives)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a no-treatment control.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals by metabolically active cells.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.

Structure-Activity Relationship (SAR) Summary

The extensive research into pyridine- and pyrimidine-2,4-diamine derivatives has revealed several key structural features that govern their inhibitory potency and selectivity.

  • Substituents at N2 and N4: The nature of the substituents at the 2- and 4-amino positions is critical for activity. Often, one of these positions is substituted with a small, potentially hydrogen-bonding group, while the other accommodates a larger, more complex moiety that can interact with specific pockets in the enzyme's active site.

  • Substitution on the Pyridine/Pyrimidine Ring: Modifications to the core heterocyclic ring, such as the introduction of a halogen or a small alkyl group at the C5 or C6 position, can significantly impact the compound's potency and selectivity. These substituents can influence the electronic properties of the ring and create additional interactions with the target enzyme.

  • Conformational Rigidity and Flexibility: The overall shape and flexibility of the molecule play a crucial role in its ability to adopt the correct conformation for binding to the enzyme's active site. The use of rigid linkers or conformationally constrained ring systems can enhance binding affinity.

  • Target-Specific Interactions: For kinase inhibitors, the ability to form hydrogen bonds with the hinge region of the ATP-binding site is a common feature of potent inhibitors. For DHFR inhibitors, interactions with key amino acid residues in the active site that mimic the binding of the natural substrate, dihydrofolate, are important.

Conclusion

This compound derivatives represent a highly promising and versatile scaffold for the development of potent and selective enzyme inhibitors. Their synthetic accessibility and the potential for diverse structural modifications have enabled the discovery of compounds with significant activity against key therapeutic targets such as CDKs and DHFR. The data and protocols presented in this technical guide provide a comprehensive resource for researchers in the field of drug discovery and development, facilitating the design, synthesis, and evaluation of novel this compound-based enzyme inhibitors. Further exploration of this chemical space is warranted to develop new therapeutic agents for the treatment of cancer and other diseases.

References

early-stage discovery of pyridine-2,4-diamine based bioactive molecules

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Early-Stage Discovery of Pyridine-2,4-Diamine Based Bioactive Molecules

For Researchers, Scientists, and Drug Development Professionals

The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of FDA-approved drugs and its versatile physicochemical properties.[1][2][3][4] The nitrogen atom within the ring acts as a hydrogen bond acceptor and imparts basicity, which can enhance aqueous solubility and facilitate strong interactions with biological targets.[2][5] Among the various pyridine-based structures, the this compound core has emerged as a highly versatile and fruitful template for the discovery of potent bioactive molecules, particularly as inhibitors of protein kinases.[6][7][8][9] These compounds have demonstrated significant potential in therapeutic areas ranging from oncology to infectious diseases.[5][10]

This guide provides a technical overview of the core stages in the early-stage discovery of novel this compound derivatives, encompassing synthesis strategies, screening cascades, mechanism of action, quantitative bioactivity data, and key experimental protocols.

General Synthesis Strategy

The construction of a diverse library of N²,N⁴-disubstituted this compound analogs typically begins with a readily available di-chlorinated pyridine precursor. The synthetic route leverages the differential reactivity of the chlorine atoms or employs sequential nucleophilic aromatic substitution (SₙAr) reactions. A common and efficient approach involves the stepwise introduction of two different amine nucleophiles (R¹-NH₂ and R²-NH₂) to build the desired chemical diversity.

G Start 2,4-Dichloropyridine Step1 First Nucleophilic Substitution (SₙAr) Start->Step1 Intermediate 4-Amino-2-chloropyridine Intermediate Step1->Intermediate Step2 Second Nucleophilic Substitution (SₙAr) Intermediate->Step2 Final N²,N⁴-Disubstituted This compound Library Step2->Final Amine1 R¹-NH₂ Amine1->Step1 Amine2 R²-NH₂ Amine2->Step2

General workflow for the synthesis of a this compound library.

This sequential displacement allows for the controlled and systematic modification of substituents at the N² and N⁴ positions, which is crucial for establishing structure-activity relationships (SAR). For example, a starting material like 2,4,6-trichloropyrimidine can be reacted with an amine, such as 3-amino-5-methylpyrazole, to selectively displace one chlorine atom, forming an intermediate that is then subjected to a second substitution.[9][11]

Screening Cascade and Hit Identification

The discovery of bioactive pyridine-2,4-diamines relies on a systematic screening process to identify promising "hit" compounds from a synthesized library. This process, known as a screening cascade, is a multi-stage workflow designed to efficiently filter compounds based on desired biological activity and drug-like properties.

G Lib Compound Library (Pyridine-2,4-diamines) HTS Primary Screen: High-Throughput Enzymatic Assay (e.g., Kinase Inhibition @ 10 µM) Lib->HTS Hits Initial Hits HTS->Hits >50% Inhibition Dose Dose-Response & IC₅₀ Determination Hits->Dose Confirmed Confirmed Hits Dose->Confirmed IC₅₀ < 1 µM Cell Secondary Screen: Cell-Based Assays (e.g., Antiproliferation, Cytotoxicity) Confirmed->Cell Leads Validated Leads Cell->Leads ADME Tertiary Assays: Selectivity, Mechanism of Action, In Vitro ADME Leads->ADME Optimized Optimized Leads for In Vivo Studies ADME->Optimized

A typical screening cascade for identifying kinase inhibitors.

The cascade generally begins with a high-throughput primary screen, often an in vitro enzymatic assay, to quickly assess the activity of thousands of compounds at a single concentration.[12] Hits from this screen are then subjected to dose-response studies to determine their potency (e.g., IC₅₀). Subsequent secondary assays, typically cell-based, validate the activity in a more biologically relevant context, such as measuring the anti-proliferative effects on cancer cell lines.[8][13]

Mechanism of Action: Targeting Protein Kinases

A predominant mechanism of action for this compound derivatives is the inhibition of protein kinases, which are critical regulators of cellular signaling pathways.[5] Many of these compounds are designed as ATP-competitive inhibitors, binding to the kinase's active site and preventing the phosphorylation of downstream substrates. This disruption of signaling can lead to therapeutic effects such as blocking cancer cell proliferation.[6]

Key kinase targets for this scaffold include:

  • Cyclin-Dependent Kinases (CDK6, CDK9): Inhibition of CDK6/9 blocks the phosphorylation of the retinoblastoma (Rb) protein, preventing cell cycle progression and inducing apoptosis.[6]

  • Aurora A Kinase: Inhibition of Aurora A can lead to reduced levels of oncogenic proteins like cMYC and MYCN.[9][11]

  • p90 Ribosomal S6 Protein Kinase (RSK): RSK is involved in tumor cell proliferation and survival, making it an attractive cancer target.[8]

  • Mammalian Target of Rapamycin (mTOR): Potent and selective inhibitors of mTOR kinase have been developed from pyrido[2,3-d]pyrimidine-2,4-diamines, a closely related scaffold.[7]

G CycD Cyclin D Complex Cyclin D-CDK6 Active Complex CycD->Complex CDK6 CDK6 CDK6->Complex Complex->Block Rb Rb Rb->Block pRb p-Rb E2F E2F pRb->E2F Gene S-Phase Gene Transcription E2F->Gene Inhibitor This compound Inhibitor Inhibitor->Complex Block->pRb Phosphorylation

References

Methodological & Application

Application Notes: Utilizing Pyridine-2,4-Diamine Derivatives in High-Throughput Kinase Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridine-2,4-diamine scaffold is a privileged structure in medicinal chemistry, serving as a core component for a multitude of potent and selective kinase inhibitors. Its derivatives have demonstrated significant activity against a range of kinases implicated in oncology and other therapeutic areas. This document provides detailed application notes and protocols for the use of this compound derivatives in high-throughput kinase assays, facilitating the identification and characterization of novel kinase inhibitors.

Featured Kinase Targets and Rationale

Derivatives of this compound have shown inhibitory activity against several key kinases involved in cell signaling pathways that are often dysregulated in disease. These include:

  • P21-Activated Kinase 4 (PAK4): A serine/threonine kinase that plays a crucial role in cytoskeletal dynamics, cell proliferation, and survival. Its overexpression is linked to various cancers.

  • Aurora Kinases (A and B): A family of serine/threonine kinases that are essential for the regulation of mitosis. Their inhibition can lead to mitotic arrest and apoptosis in cancer cells.[1]

  • Sky Kinase (TYRO3): A member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, involved in cell survival, proliferation, and immune regulation.[2]

  • Casein Kinase 1 ε (CK1ε): Implicated in the regulation of various cellular processes, including circadian rhythms and Wnt signaling. Its dysregulation has been associated with cancer.[3]

The ability of the this compound scaffold to be readily functionalized allows for the generation of diverse chemical libraries, making it an ideal candidate for high-throughput screening (HTS) campaigns aimed at discovering novel kinase inhibitors.

Data Presentation: Inhibitory Activity of this compound Derivatives

The following tables summarize the inhibitory activities of representative this compound derivatives against various kinases. This data is crucial for understanding the potency and selectivity of these compounds.

Table 1: Inhibitory Activity of 2,4-Diaminopyrimidine Derivatives against PAK4

CompoundTarget KinaseIC50 (nM)Cell-based Assay IC50 (µM)Cell LineReference
B6 PAK45.92.533A549[4][5]
A2 PAK418.4Not ReportedNot Reported[4][5]
B8 PAK420.4Not ReportedNot Reported[4][5]

Table 2: Inhibitory Activity of 2,4-Diaminopyrimidine Derivatives against Aurora Kinases

CompoundTarget KinaseIC50 (µM)SelectivityCell LineReference
11c Aurora ANot Reported (Potent)>35-fold vs Aurora BHeLa[1]

Table 3: Inhibitory Activity of 2,4-Diaminopyrimidine-5-carboxamide Derivatives against Sky Kinase (TYRO3)

CompoundTarget KinaseIC50 (nM)Selectivity HighlightsReference
Analog 21 Sky (TYRO3)0.7Potent inhibitor[2]
Analog 16 Sky (TYRO3)2Highly selective[2]
Compound 32 Sky (TYRO3)70>100-fold selective over 31 other tyrosine kinases[2]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are designed for high-throughput screening and can be adapted for specific this compound derivatives and kinase targets.

Protocol 1: ADP-Glo™ Luminescence-Based Kinase Assay for High-Throughput Screening

This protocol is a universal method for measuring kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.

Materials:

  • This compound derivative library (dissolved in DMSO)

  • Target Kinase (e.g., PAK4, Aurora A)

  • Kinase Substrate (specific to the target kinase)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Multichannel pipette or automated liquid handler

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Plating: Dispense 50 nL of each this compound derivative from the library into the wells of a 384-well assay plate. Include appropriate controls (e.g., no inhibitor, known inhibitor).

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate solution in kinase reaction buffer (refer to the ADP-Glo™ manual for buffer composition). The optimal concentrations of kinase and substrate should be empirically determined.

    • Add 2.5 µL of the 2X kinase/substrate solution to each well of the assay plate.

    • Prepare a 2X ATP solution in kinase reaction buffer.

    • Initiate the kinase reaction by adding 2.5 µL of the 2X ATP solution to each well. The final reaction volume is 5 µL.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Generation:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.[6]

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.[6]

  • Data Acquisition: Measure the luminescence signal using a plate reader. The signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.

Protocol 2: HTRF® (Homogeneous Time-Resolved Fluorescence) Kinase Assay

HTRF® is a robust technology for HTS, based on fluorescence resonance energy transfer (FRET) between a donor and an acceptor fluorophore.

Materials:

  • This compound derivative library (dissolved in DMSO)

  • Target Kinase

  • Biotinylated Kinase Substrate

  • ATP

  • HTRF® KinEASE™ Kit (Cisbio) or equivalent, containing:

    • Europium (Eu³⁺) cryptate-labeled anti-phospho-specific antibody (donor)

    • Streptavidin-XL665 (acceptor)

  • Black, low-volume 384-well assay plates

  • Multichannel pipette or automated liquid handler

  • HTRF®-compatible plate reader

Procedure:

  • Compound Plating: Dispense 50 nL of each this compound derivative into the wells of a 384-well assay plate. Include controls.

  • Kinase Reaction:

    • Prepare a solution containing the kinase and biotinylated substrate in the enzymatic buffer provided with the kit.

    • Add 5 µL of this solution to each well.

    • Prepare an ATP solution in the enzymatic buffer.

    • Start the reaction by adding 5 µL of the ATP solution. The final reaction volume is 10 µL.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Detection:

    • Prepare the detection reagent mixture containing the Eu³⁺-cryptate labeled antibody and Streptavidin-XL665 in the detection buffer as per the manufacturer's instructions.

    • Add 10 µL of the detection reagent mixture to each well to stop the reaction and initiate the detection process.

    • Incubate the plate at room temperature for 60 minutes to allow for the binding of the detection reagents.

  • Data Acquisition: Measure the HTRF signal on a compatible plate reader, reading the emission at both 665 nm (acceptor) and 620 nm (donor). The ratio of these two readings is used to determine the extent of substrate phosphorylation.

Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate key signaling pathways and a general experimental workflow for high-throughput screening of kinase inhibitors.

PAK4_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Rac_Cdc42 Rac/Cdc42 Ras->Rac_Cdc42 PAK4 PAK4 Rac_Cdc42->PAK4 LIMK1 LIMK1 PAK4->LIMK1 Proliferation Cell Proliferation & Survival PAK4->Proliferation Cofilin Cofilin LIMK1->Cofilin Actin Actin Cytoskeleton Reorganization Cofilin->Actin Inhibitor This compound Derivative Inhibitor->PAK4

Caption: PAK4 Signaling Pathway and Inhibition Point.

Aurora_Kinase_Signaling_Pathway G2_M_Phase G2/M Phase of Cell Cycle Aurora_A Aurora A G2_M_Phase->Aurora_A Aurora_B Aurora B G2_M_Phase->Aurora_B Centrosome Centrosome Maturation & Spindle Assembly Aurora_A->Centrosome Chromosome Chromosome Segregation & Cytokinesis Aurora_B->Chromosome Mitotic_Arrest Mitotic Arrest Centrosome->Mitotic_Arrest Chromosome->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Inhibitor This compound Derivative Inhibitor->Aurora_A Inhibitor->Aurora_B

Caption: Aurora Kinase Signaling and Inhibition.

HTS_Workflow Start Start Compound_Library This compound Library Preparation Start->Compound_Library Assay_Plate Compound Plating (384-well) Compound_Library->Assay_Plate Kinase_Reaction Addition of Kinase, Substrate, and ATP Assay_Plate->Kinase_Reaction Incubation Incubation Kinase_Reaction->Incubation Detection Addition of Detection Reagents Incubation->Detection Readout Signal Measurement (Luminescence/HTRF) Detection->Readout Data_Analysis Data Analysis (IC50 Determination) Readout->Data_Analysis Hit_Identification Hit Identification Data_Analysis->Hit_Identification

Caption: High-Throughput Screening Workflow.

References

Application Notes: Cell-Based Assays for Pyridine-2,4-Diamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Pyridine-2,4-diamine and its related pyrimidine-2,4-diamine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.[1][2] These compounds are crucial in cancer research and drug development due to their ability to target key enzymes in cell signaling pathways that are often dysregulated in various malignancies.[1][3] Cyclin-dependent kinases (CDKs), which are pivotal for cell cycle transition and gene transcription, are common targets for these derivatives.[3][4]

These application notes provide a comprehensive guide to essential cell-based assays for characterizing the biological activity of this compound derivatives. The protocols detailed herein cover the assessment of cytotoxicity, the direct inhibition of kinase activity, and the analysis of downstream signaling pathway modulation.

Data Presentation: Inhibitory Activity of Representative Compounds

The following table summarizes quantitative data for representative pyridine, pyrimidine, or pyrazolopyrimidine derivatives, highlighting their potency against specific kinases and cancer cell lines.

Compound ClassCompound ExampleTarget Kinase(s)IC50 (nM)Target Cell LineIC50 (µM)Reference
Pyridine-BasedCompound 26VRK1150--[5]
Pyridine-BasedBI-D1870VRK133--[5]
Pyrimidine-2,4-diamineCompound 3gCDK2/cyclin A83MDA-MB-231 (TNBC)-[4]
Pyrimidine-2,4-diamineCompound 3cCDK9/cyclin T165MDA-MB-231 (TNBC)-[4]
Pyrimidine-2,4-diamineCompound 66CDK6 / CDK9---[3]
Pyridine DerivativeCompound 4CDK2/cyclin A2240HCT-11641.5[6][7]
Pyridine DerivativeCompound 11CDK2/cyclin A2500HCT-11632.7[6][7]
2,4-PyrimidinediamineCompound 12aALK / HDAC1-A549, MDA-MB-231-[8]

Experimental Protocols

Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure the cytotoxic or cytostatic effects of this compound derivatives on cancer cell lines. The assay quantifies cell viability based on the metabolic activity of mitochondria in living cells.[9][10] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt into an insoluble purple formazan product.[9][11] The amount of formazan, which is solubilized for measurement, is directly proportional to the number of viable cells.[10][11]

Materials:

  • Target cancer cell line(s)

  • Complete cell culture medium

  • This compound test compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)[10][12]

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01M HCl)[10]

  • Sterile 96-well flat-bottom plates

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipettor

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells during their exponential growth phase. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[12]

  • Adhesion: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow cells to attach.[12]

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. A common starting range is 0.01 µM to 100 µM.[12] Remove the existing medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include a vehicle control (DMSO-treated) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for a specified period, typically 48 to 72 hours, depending on the cell line and experimental goals.[13]

  • MTT Addition: Add 10-20 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, visible purple formazan crystals will form in viable cells.[13]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10][13] Gently mix on an orbital shaker for 5-10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.[13]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration and use a non-linear regression model to determine the IC50 value (the concentration that inhibits 50% of cell growth).[12]

G cluster_workflow Experimental Workflow: MTT Cell Viability Assay A Seed Cells in 96-well Plate B Incubate (24h) for Cell Adhesion A->B C Treat Cells with this compound Derivatives B->C D Incubate for Treatment Period (48-72h) C->D E Add MTT Reagent & Incubate (2-4h) D->E F Solubilize Formazan Crystals with DMSO E->F G Measure Absorbance at 570 nm F->G H Calculate % Viability & Determine IC50 G->H

Caption: General workflow for assessing cell viability using the MTT assay.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a biochemical assay to determine the direct inhibitory effect of a compound on a specific kinase. It uses a luminescence-based method that quantifies the amount of ATP remaining in the reaction.[14] High kinase activity consumes ATP, resulting in a low luminescence signal, whereas effective inhibition by a compound preserves ATP, leading to a high signal.[14]

Materials:

  • Purified recombinant target kinase (e.g., CDK2, JAK2)[5][14]

  • Kinase-specific substrate (peptide or protein)[5][14]

  • ATP

  • Kinase assay buffer[5]

  • Test compound (serially diluted in DMSO)

  • Luminescence-based ATP detection kit (e.g., ADP-Glo™, Kinase-Glo®)[5][14]

  • White, flat-bottom 384-well assay plates[14]

  • Luminometer plate reader

Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO.[14]

  • Assay Plate Setup: Add 1 µL of each serially diluted compound, a DMSO vehicle control, and a known inhibitor (positive control) to the appropriate wells of a 384-well plate.[5]

  • Kinase/Substrate Addition: Prepare a master mix of the kinase and its specific substrate in the appropriate kinase assay buffer. Add 2 µL of this mixture to each well.[5]

  • Reaction Initiation: Prepare an ATP solution at the desired concentration in the assay buffer. Initiate the kinase reaction by adding 2 µL of the ATP solution to each well.[5]

  • Incubation: Gently mix the plate and incubate at room temperature (or 30°C) for 60-120 minutes.[5]

  • Reaction Termination & Signal Generation: Add 5 µL of the ATP detection reagent (e.g., ADP-Glo™ Reagent) to each well. This stops the kinase reaction and depletes any remaining ATP.[5] Incubate for 40 minutes. Following this, add 10 µL of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[5]

  • Data Acquisition: Incubate for another 30 minutes to stabilize the signal, then measure the luminescence using a plate reader.[5]

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO (0% inhibition) and "no kinase" (100% inhibition) controls. Determine the IC50 value by fitting the data to a dose-response curve.[5]

Protocol 3: Western Blot Analysis for Signaling Pathway Modulation

This protocol is used to investigate how this compound derivatives affect intracellular signaling pathways by measuring changes in the phosphorylation status of key proteins.[15] For instance, CDK inhibitors are expected to reduce the phosphorylation of Retinoblastoma protein (Rb), while MAPK pathway inhibitors would reduce phosphorylation of ERK or p38.[15]

Materials:

  • Cells treated with the test compound

  • Ice-cold PBS

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)[16]

  • Primary antibodies (e.g., anti-phospho-Rb, anti-total-Rb, anti-phospho-ERK, anti-total-ERK, anti-GAPDH)[16]

  • HRP-conjugated secondary antibody[16]

  • Tris-buffered saline with Tween 20 (TBST)

  • Enhanced chemiluminescence (ECL) substrate[16]

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis: After treating cells with the compound for the desired time, wash them twice with ice-cold PBS. Add ice-cold lysis buffer, scrape the cells, and incubate the lysate on ice for 30 minutes.

  • Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

  • Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run at 100-120V until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane at 100V for 1-2 hours at 4°C.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[16]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-protein), diluted as per the manufacturer's recommendation (typically 1:1000 in blocking buffer), overnight at 4°C with gentle agitation.[16]

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (typically 1:2000-1:5000 in blocking buffer) for 1 hour at room temperature.[16]

  • Detection: Wash the membrane three times for 10 minutes each with TBST. Apply the ECL substrate and capture the chemiluminescent signal using a digital imager.

  • Analysis: Perform densitometric analysis of the bands. Normalize the phosphorylated protein signal to the total protein signal or a loading control (e.g., GAPDH) to determine the relative change in phosphorylation.[15]

G cluster_pathway CDK/Rb Cell Cycle Pathway GF Growth Factors CycD Cyclin D GF->CycD activates expression CDK46 CDK4/6 CDK_Cyc CDK4/6-Cyclin D Complex CDK46->CDK_Cyc CycD->CDK_Cyc Rb Rb CDK_Cyc->Rb phosphorylates E2F E2F Genes S-Phase Genes E2F->Genes activates transcription Rb_E2F Rb-E2F Complex (Transcription Repressed) Rb_E2F->Rb pRb p-Rb (Phosphorylated) pRb->E2F releases Progression G1-S Phase Progression Genes->Progression Inhibitor This compound Derivative Inhibitor->CDK_Cyc inhibits

Caption: Inhibition of the CDK4/6-Rb pathway by a this compound derivative.

References

Application Notes and Protocols for Pyridine-2,4-diamine in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for the identification of high-quality lead compounds. This approach relies on screening libraries of low molecular weight fragments (typically < 300 Da) to identify weak but efficient binders to a biological target. These initial hits then serve as starting points for optimization into more potent, drug-like molecules. The pyridine-2,4-diamine scaffold is a privileged structure in medicinal chemistry, frequently found in potent inhibitors of various enzymes, particularly kinases. Its ability to form multiple hydrogen bonds and its amenability to chemical modification make it an ideal core for a fragment library. These application notes provide a comprehensive guide to utilizing the this compound scaffold in FBDD campaigns, from fragment library synthesis to hit validation and optimization.

I. The this compound Scaffold in FBDD

The this compound core offers several advantages for FBDD:

  • Hydrogen Bonding Capabilities: The 2- and 4-amino groups, along with the pyridine nitrogen, can act as hydrogen bond donors and acceptors, facilitating interactions with the target protein.

  • Synthetic Tractability: The pyridine ring can be functionalized at multiple positions, allowing for the creation of diverse fragment libraries with tailored physicochemical properties.

  • Proven Pharmacophore: This scaffold is present in numerous approved drugs and clinical candidates, demonstrating its favorable pharmacological properties.

II. Design and Synthesis of a this compound Fragment Library

A successful FBDD campaign begins with a well-designed fragment library. For the this compound scaffold, diversity can be introduced at positions 3, 5, and 6 of the pyridine ring, as well as on the amino groups.

General Synthetic Strategy:

A common and versatile approach to synthesizing a diverse library of substituted 2,4-diaminopyridines is through multicomponent reactions. One such strategy involves the condensation of a β-keto ester, an aldehyde, an amine, and malononitrile, often catalyzed by a Lewis or Brønsted acid. This allows for the rapid generation of a wide range of analogs from readily available starting materials.

Protocol: Three-Component Synthesis of a this compound Fragment Library

  • Reaction Setup: In a round-bottom flask, combine an equimolar mixture of a selected aldehyde (R¹-CHO), a β-ketoester (e.g., ethyl acetoacetate), and malononitrile in a suitable solvent such as ethanol.

  • Addition of Amine: Add a slight excess (1.1 equivalents) of an appropriate amine (R²-NH₂) to the reaction mixture.

  • Catalyst: Introduce a catalytic amount of a suitable catalyst (e.g., piperidine, p-toluenesulfonic acid).

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight depending on the substrates.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product may precipitate and can be collected by filtration. If not, concentrate the solvent under reduced pressure and purify the residue by column chromatography on silica gel to obtain the desired substituted this compound fragments.

By varying the aldehyde, β-ketoester, and amine components, a diverse library of fragments with different substituents (R¹ and R²) can be generated.

III. Biophysical Screening of this compound Fragments

Due to the low affinity of fragment binding, sensitive biophysical techniques are required for screening. A cascaded approach is often employed, starting with a high-throughput primary screen followed by more detailed validation of the initial hits.

A. Primary Screening: Thermal Shift Assay (TSA)

TSA, or Differential Scanning Fluorimetry (DSF), is a rapid and cost-effective method to identify fragments that bind to and stabilize a target protein, resulting in an increase in its melting temperature (Tₘ).

Experimental Protocol: Thermal Shift Assay

  • Reagent Preparation:

    • Prepare a stock solution of the target protein at a concentration of 0.1-0.2 mg/mL in a suitable buffer.

    • Prepare a stock solution of SYPRO Orange dye (e.g., 5000x) in DMSO.

    • Prepare stock solutions of the this compound fragments in DMSO (e.g., 10 mM).

  • Assay Plate Setup:

    • In a 96- or 384-well PCR plate, add the protein solution to each well.

    • Add the SYPRO Orange dye to each well to a final concentration of 5x.

    • Add the fragment stock solution to the test wells to a final concentration of 100-500 µM. Include a DMSO control (no fragment) and a known binder as a positive control, if available.

  • Data Acquisition:

    • Seal the plate and place it in a real-time PCR instrument.

    • Set the instrument to increase the temperature from 25 °C to 95 °C at a rate of 1 °C/min, while continuously monitoring the fluorescence of the SYPRO Orange dye.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of temperature. The melting temperature (Tₘ) is the midpoint of the unfolding transition.

    • Calculate the change in melting temperature (ΔTₘ) for each fragment by subtracting the Tₘ of the DMSO control from the Tₘ in the presence of the fragment. A significant positive ΔTₘ indicates a potential hit.

B. Hit Validation: Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time kinetic and affinity data for fragment-protein interactions. It is an excellent method for validating hits from primary screens and eliminating false positives.

Experimental Protocol: Surface Plasmon Resonance

  • Sensor Chip Preparation:

    • Immobilize the target protein onto a suitable sensor chip (e.g., CM5) using standard amine coupling chemistry. Aim for a low immobilization density to minimize mass transport effects.

    • A reference flow cell should be prepared in the same way but without the protein (or with an irrelevant protein) to subtract non-specific binding.

  • Fragment Screening:

    • Prepare a series of dilutions for each hit fragment in the running buffer. It is crucial to have a DMSO concentration match between the samples and the running buffer.

    • Inject the fragment solutions over the sensor and reference flow cells at a constant flow rate.

    • Monitor the change in the resonance signal (response units, RU) over time.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to obtain the specific binding signal.

    • For affinity determination, plot the equilibrium response against the fragment concentration and fit the data to a steady-state affinity model to determine the dissociation constant (K D).

    • Alternatively, fit the association and dissociation phases of the sensorgrams to a kinetic model to determine the association (k a) and dissociation (k d) rate constants.

C. Hit Confirmation and Structural Elucidation: Saturation Transfer Difference (STD) NMR

STD NMR is a powerful technique to confirm fragment binding and to identify the parts of the fragment that are in close contact with the protein.

Experimental Protocol: Saturation Transfer Difference NMR

  • Sample Preparation:

    • Prepare a sample containing the target protein (typically 10-50 µM) and the fragment hit (typically 100-1000 µM) in a suitable deuterated buffer.

  • NMR Data Acquisition:

    • Acquire two spectra: an "on-resonance" spectrum where the protein is selectively saturated with a train of radiofrequency pulses, and an "off-resonance" spectrum where the irradiation is applied at a frequency where no protein signals are present.

  • Data Processing and Analysis:

    • Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD spectrum.

    • Signals that appear in the STD spectrum belong to the fragment and indicate that it binds to the protein. The relative intensities of the signals in the STD spectrum provide information about which protons of the fragment are in closest proximity to the protein surface.

IV. Data Presentation

Quantitative data from biophysical screening should be summarized in a clear and structured format to facilitate hit prioritization.

Table 1: Thermal Shift Assay Results for this compound Fragments

Fragment IDStructureΔTₘ (°C)
F01[Insert Structure]2.5
F02[Insert Structure]3.1
F03[Insert Structure]1.8

Table 2: SPR Analysis of Hit Fragments

Fragment IDK D (µM)k a (M⁻¹s⁻¹)k d (s⁻¹)Ligand Efficiency (LE)
F012501.2 x 10³0.30.35
F021502.5 x 10³0.3750.38

V. Fragment-to-Lead Optimization

Once validated hits are identified, the next step is to optimize them into more potent lead compounds. This can be achieved through several strategies:

  • Fragment Growing: Adding functional groups to the fragment to make additional favorable interactions with the protein.

  • Fragment Linking: Connecting two or more fragments that bind to adjacent sites on the protein.

  • Fragment Merging: Combining the structural features of two or more overlapping fragments into a single molecule.

Structure-based drug design, guided by X-ray crystallography or NMR, is crucial for successful fragment-to-lead optimization.

VI. Signaling Pathways and Experimental Workflows

Visualizing the biological context and experimental processes is essential for a comprehensive understanding.

A. Signaling Pathways

Many this compound-based inhibitors target protein kinases involved in critical signaling pathways.

mTOR_Signaling Growth Factors Growth Factors RTK RTK Growth Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation

Caption: Simplified PI3K/AKT/mTOR signaling pathway.

CDK46_Signaling Mitogenic Signals Mitogenic Signals Cyclin D Cyclin D Mitogenic Signals->Cyclin D CyclinD-CDK4/6 CyclinD-CDK4/6 Cyclin D->CyclinD-CDK4/6 CDK4/6 CDK4/6 CDK4/6->CyclinD-CDK4/6 Rb Rb CyclinD-CDK4/6->Rb phosphorylates E2F E2F Rb->E2F inhibits pRb pRb pRb->E2F releases G1-S Transition G1-S Transition E2F->G1-S Transition

Caption: CDK4/6 signaling in cell cycle progression.

NHEJ_Pathway DNA Double-Strand Break DNA Double-Strand Break Ku70/80 Ku70/80 DNA Double-Strand Break->Ku70/80 recruits DNA-PKcs DNA-PKcs Ku70/80->DNA-PKcs recruits Artemis Artemis DNA-PKcs->Artemis activates Ligase IV/XRCC4 Ligase IV/XRCC4 Artemis->Ligase IV/XRCC4 processes ends for Repaired DNA Repaired DNA Ligase IV/XRCC4->Repaired DNA ligates

Caption: Non-Homologous End Joining (NHEJ) pathway.

B. Experimental Workflows

FBDD_Workflow cluster_0 Hit Identification cluster_1 Hit-to-Lead Optimization Fragment Library Fragment Library Primary Screen (TSA) Primary Screen (TSA) Fragment Library->Primary Screen (TSA) Hit Validation (SPR) Hit Validation (SPR) Primary Screen (TSA)->Hit Validation (SPR) Hit Confirmation (NMR) Hit Confirmation (NMR) Hit Validation (SPR)->Hit Confirmation (NMR) Structural Biology (X-ray/NMR) Structural Biology (X-ray/NMR) Hit Confirmation (NMR)->Structural Biology (X-ray/NMR) Structure-Based Design Structure-Based Design Structural Biology (X-ray/NMR)->Structure-Based Design Chemical Synthesis Chemical Synthesis Structure-Based Design->Chemical Synthesis Chemical Synthesis->Structural Biology (X-ray/NMR) iterative optimization Lead Compound Lead Compound Chemical Synthesis->Lead Compound

Caption: General workflow for FBDD.

Conclusion

The this compound scaffold represents a valuable starting point for fragment-based drug discovery campaigns, particularly for targeting protein kinases. Its favorable physicochemical properties and synthetic accessibility allow for the creation of diverse and effective fragment libraries. By employing a robust cascade of biophysical screening techniques and leveraging structure-based design for hit-to-lead optimization, researchers can efficiently identify and develop novel therapeutic agents based on this privileged scaffold.

Application of Pyridine-2,4-diamine in the Synthesis of Anticancer Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine-2,4-diamine and its derivatives represent a versatile scaffold in medicinal chemistry, demonstrating significant potential in the development of novel anticancer agents. This structural motif is a key component in a variety of kinase inhibitors and other targeted therapies due to its ability to form crucial hydrogen bond interactions with the hinge region of ATP-binding sites in numerous protein kinases. This document provides detailed application notes on the synthesis and biological evaluation of this compound-based anticancer compounds, with a focus on their role as Cyclin-Dependent Kinase (CDK) and Epidermal Growth Factor Receptor (EGFR) inhibitors. Experimental protocols for synthesis and cellular assays are provided to guide researchers in this promising area of drug discovery.

Key Targets and Signaling Pathways

This compound derivatives have been successfully developed to target several key signaling pathways implicated in cancer cell proliferation, survival, and metastasis.

1. Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are a family of protein kinases that regulate the cell cycle, and their dysregulation is a hallmark of cancer. This compound-based compounds have been designed as potent inhibitors of CDKs, particularly CDK2, CDK6, and CDK9.[1] Inhibition of these kinases leads to cell cycle arrest and apoptosis in cancer cells.

2. Epidermal Growth Factor Receptor (EGFR) Inhibition: EGFR is a receptor tyrosine kinase that, when mutated or overexpressed, can drive the growth of various solid tumors, including non-small cell lung cancer (NSCLC). The this compound scaffold has been instrumental in the design of both reversible and irreversible EGFR inhibitors that target wild-type and mutant forms of the receptor, such as the T790M resistance mutation.[2]

3. G2 and S-phase transition-expressed protein 1 (GTSE1) Targeting: Recent studies have identified GTSE1 as a novel target for pyrimidine-2,4-diamine analogues. Inhibition of GTSE1 leads to cell cycle arrest, senescence, and reduced cell migration and invasion in colorectal and non-small cell lung cancer models.[3]

Data Presentation: In Vitro Antiproliferative Activity

The following tables summarize the in vitro anticancer activity of representative this compound derivatives against various cancer cell lines.

Table 1: Antiproliferative Activity of Pyridine-Urea Derivatives

CompoundCell LineGI% (10 µM)Mean Growth Inhibition (%)
8b Leukemia (CCRF-CEM)1243
NSCLC (NCI-H522)78
8e Leukemia (K-562)1549
Breast Cancer (MCF7)91

Data extracted from a study on pyridine-ureas as potential anticancer agents, where growth inhibition (GI%) was determined using a sulforhodamine B (SRB) assay after 48 hours of treatment.[4]

Table 2: Antiproliferative Activity of Pyridine-Bridged Combretastatin-A4 Analogues

CompoundMDA-MB-231 (IC50, nM)A549 (IC50, nM)HeLa (IC50, nM)
3c 2.5 ± 0.33.1 ± 0.41.8 ± 0.2
4h 4.2 ± 0.55.8 ± 0.73.5 ± 0.4
4s 6.1 ± 0.88.2 ± 1.15.3 ± 0.6
4t 7.5 ± 0.99.9 ± 1.26.8 ± 0.8

IC50 values represent the concentration required to inhibit cell growth by 50% as determined by an MTT assay.[5]

Experimental Protocols

Protocol 1: General Synthesis of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine Derivatives as CDK2 Inhibitors

This protocol is adapted from the synthesis of potent CDK2 inhibitors.[6][7]

Step 1: Suzuki Coupling to Synthesize 2-chloro-4-(1-methyl-1H-pyrazol-4-yl)pyrimidines (Intermediate A)

  • To a solution of a 5-substituted-2,4-dichloropyrimidine (1.0 eq) in a 7:3:4 mixture of 1,4-dioxane/ethanol/water, add (1-methyl-1H-pyrazol-4-yl)boronic acid pinacol ester (1.1 eq) and K2CO3 (2.0 eq).

  • Purge the mixture with argon for 15 minutes.

  • Add PdCl2(dppf)·DCM (0.05 eq).

  • Heat the reaction mixture at 80 °C for 12 hours under an argon atmosphere.

  • After cooling to room temperature, dilute the reaction with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., eluting with a gradient of ethyl acetate in hexanes) to afford the desired 2-chloro-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine intermediate.

Step 2: Buchwald-Hartwig Amination to Synthesize the Final Product

  • To a microwave vial, add the 2-chloro-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine intermediate from Step 1 (1.0 eq), the desired pyrazol-4-amine (1.2 eq), Cs2CO3 (2.0 eq), and Xantphos (0.1 eq).

  • Add anhydrous 1,4-dioxane to the vial.

  • Purge the vial with argon for 10 minutes.

  • Add Pd2(dba)3 (0.05 eq).

  • Seal the vial and heat in a microwave reactor at 140 °C for 1 hour (power: 200-300 W).

  • After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by flash column chromatography (e.g., eluting with a gradient of methanol in dichloromethane) to yield the final N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Cell Viability (MTT) Assay for Antiproliferative Activity

This protocol provides a general method for assessing the cytotoxicity of synthesized compounds.[8][9][10]

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7, HCT-116) into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final solvent (e.g., DMSO) concentration should be kept constant across all wells and should not exceed 0.5% (v/v). Replace the medium in the wells with 100 µL of the medium containing the various concentrations of the test compound. Include vehicle-treated cells as a negative control and a known anticancer drug (e.g., doxorubicin) as a positive control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.

Mandatory Visualizations

Signaling_Pathway_CDK cluster_CDK46_CyclinD CDK4/6-Cyclin D Complex cluster_CDK2_CyclinE CDK2-Cyclin E Complex Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CyclinD Cyclin D ERK->CyclinD CDK46 CDK4/6 Rb Rb CDK46->Rb P E2F E2F Rb->E2F CyclinE Cyclin E E2F->CyclinE CDK2 CDK2 G1_S_Transition G1-S Phase Transition CDK2->G1_S_Transition Pyridine_Diamine This compound Derivative Pyridine_Diamine->CDK46 Pyridine_Diamine->CDK2

Caption: CDK signaling pathway and points of inhibition.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization PI3K PI3K Dimerization->PI3K RAS_RAF RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAS_RAF->Proliferation Pyridine_Diamine This compound Derivative Pyridine_Diamine->EGFR

Caption: EGFR signaling pathway and point of inhibition.

Experimental_Workflow Start Start: Design & Synthesis Synthesis Chemical Synthesis of This compound Derivatives Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification In_Vitro_Screening In Vitro Screening Purification->In_Vitro_Screening Cytotoxicity Antiproliferative Assays (MTT, SRB) In_Vitro_Screening->Cytotoxicity Kinase_Assay Enzymatic Kinase Assays (e.g., for CDK2, EGFR) In_Vitro_Screening->Kinase_Assay Mechanism Mechanism of Action Studies Cytotoxicity->Mechanism Kinase_Assay->Mechanism Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Mechanism->Cell_Cycle Apoptosis Apoptosis Assays (Annexin V) Mechanism->Apoptosis In_Vivo In Vivo Efficacy Studies (Xenograft Models) Mechanism->In_Vivo End Lead Optimization In_Vivo->End

Caption: Experimental workflow for drug development.

References

Probing Cellular Signaling with Pyridine-2,4-Diamine Based Molecules: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridine-2,4-diamine scaffold is a privileged structure in medicinal chemistry and chemical biology, serving as the core of numerous kinase inhibitors and cellular probes. Its ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases makes it a valuable pharmacophore for the development of targeted therapeutics. Furthermore, its chemical tractability allows for the synthesis of a diverse range of derivatives, including fluorescent probes for studying cellular processes.

This document provides detailed application notes and protocols for the development and use of this compound based compounds as chemical biology probes, with a focus on their application as kinase inhibitors in cancer cell biology. We will use a representative this compound derivative that targets key kinases in cell cycle and apoptosis pathways as a case study.

Data Presentation: Quantitative Biological Activity

The following table summarizes the in vitro biological activities of a series of representative this compound and pyrimidine-2,4-diamine derivatives against various cancer cell lines and protein kinases. This data is essential for selecting the appropriate compound and concentration for cell-based assays.

Compound IDTarget Kinase(s)Cell LineIC50 (µM)Citation
Compound 9k Not specifiedA549 (Lung Carcinoma)2.14[1]
HCT-116 (Colon Carcinoma)3.59[1]
PC-3 (Prostate Cancer)5.52[1]
MCF-7 (Breast Cancer)3.69[1]
Compound 13f Not specifiedA549 (Lung Carcinoma)1.98[1]
HCT-116 (Colon Carcinoma)2.78[1]
PC-3 (Prostate Cancer)4.27[1]
MCF-7 (Breast Cancer)4.01[1]
Compound 11c Aurora AHeLa (Cervical Cancer)0.5 - 4.0[2]
Compound 66 CDK6/CDK9VariousNot specified[3]
Pyrimethamine Dihydrofolate ReductaseT-lymphocytesNot specified[4]

Data Presentation: Photophysical Properties of Structurally Related Probes

While specific photophysical data for fluorescently labeled this compound probes are limited in the literature, the following table presents data for structurally related pyridine-based fluorescent dyes. This information can serve as a guide for designing and characterizing novel probes based on the this compound scaffold.

Fluorophore ScaffoldExcitation Max (λex, nm)Emission Max (λem, nm)Stokes Shift (nm)Quantum Yield (ΦF)SolventCitation
2-Aryl-3-(organylethynyl)pyridine300-350350-45050-100Not ReportedVarious[5]
Coumarin-Pyridine Hybrid210-307402-415~1000.06-0.19Not specified[6]
Asymmetric Pyridinium Salt (KD01)405605200Not ReportedNot specified[7]
4,5-Diaminopyrimidine29037282>0.2 (relative to purine)Aqueous[5]

Signaling Pathways and Experimental Workflows

Kinase Inhibition Leading to Apoptosis and Cell Cycle Arrest

This compound derivatives frequently function as ATP-competitive inhibitors of protein kinases that are critical for cell cycle progression and survival, such as Cyclin-Dependent Kinases (CDKs) and Aurora Kinases.[2][3] Inhibition of these kinases can lead to cell cycle arrest and the induction of apoptosis.

Kinase_Inhibition_Pathway Probe This compound Probe Kinase CDK / Aurora Kinase Probe->Kinase Inhibition Downstream Downstream Substrates Kinase->Downstream Phosphorylation G2M_Arrest G2/M Arrest Kinase->G2M_Arrest Regulation of Mitosis Proliferation Cell Proliferation Downstream->Proliferation Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Inhibition of CDKs or Aurora Kinases by a this compound probe can induce G2/M cell cycle arrest and apoptosis.

Experimental Workflow for Synthesis of a Targeted Probe

The synthesis of a targeted this compound probe generally involves a multi-step process, starting from a commercially available substituted pyridine. A common strategy is to use palladium-catalyzed cross-coupling reactions to introduce a targeting moiety and a fluorophore.

Synthesis_Workflow Start 2,4-Dichloropyridine Derivative Step1 Pd-catalyzed C-4 Coupling (e.g., Suzuki) Start->Step1 Intermediate C-4 Arylated Intermediate Step1->Intermediate Step2 Further Arylation or Amination at C-2 Intermediate->Step2 Final_Probe Final this compound Probe Step2->Final_Probe Purification Purification (HPLC) Final_Probe->Purification Characterization Characterization (NMR, MS) Purification->Characterization

Caption: A general workflow for the synthesis of a this compound based probe.

Experimental Protocols

Protocol 1: Synthesis of a Representative this compound Derivative

This protocol is a generalized procedure based on methods for synthesizing 2,4-diaminopyrimidine and pyridine derivatives.[8]

Materials:

  • 2,4-dichloro-5-substituted pyridine

  • Appropriate amine for C4 substitution

  • Appropriate amine for C2 substitution

  • Palladium catalyst (e.g., Pd2(dba)3)

  • Ligand (e.g., Xantphos)

  • Base (e.g., Cs2CO3)

  • Anhydrous solvent (e.g., 1,4-dioxane)

  • Standard laboratory glassware and purification equipment (silica gel chromatography, HPLC)

Procedure:

  • Step 1: C4-Amination. To a solution of the 2,4-dichloro-5-substituted pyridine (1 equivalent) in anhydrous 1,4-dioxane, add the first amine (1.1 equivalents) and a base such as triethylamine. Stir the reaction at room temperature or with gentle heating until the reaction is complete as monitored by TLC. Purify the mono-substituted product by silica gel chromatography.

  • Step 2: C2-Amination (Buchwald-Hartwig Cross-Coupling). In a reaction vessel, combine the C4-aminated intermediate (1 equivalent), the second amine (1.2 equivalents), the palladium catalyst (e.g., 5 mol%), the ligand (e.g., 10 mol%), and the base (e.g., 2 equivalents). Add anhydrous 1,4-dioxane and degas the mixture with argon or nitrogen. Heat the reaction to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Step 3: Work-up and Purification. Cool the reaction mixture to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography or preparative HPLC to yield the final this compound derivative.

  • Step 4: Characterization. Confirm the structure and purity of the final compound using 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol is to determine the cytotoxic effects of the synthesized this compound compounds.

Materials:

  • Cancer cell line of interest (e.g., A549, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • This compound compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the this compound compound in complete medium. Remove the medium from the cells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (DMSO) and a positive control for cytotoxicity. Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 3: Live-Cell Imaging with a Fluorescent this compound Probe

This protocol provides a general guideline for live-cell imaging to observe the subcellular localization of a fluorescently labeled this compound probe.

Materials:

  • Cells of interest cultured on glass-bottom dishes or chamber slides

  • Fluorescent this compound probe stock solution (e.g., 1 mM in DMSO)

  • Live-cell imaging medium (e.g., phenol red-free DMEM)

  • Hoechst 33342 or other nuclear stain (optional)

  • Confocal or fluorescence microscope with an environmental chamber (37°C, 5% CO2)

Procedure:

  • Cell Preparation: Culture cells to 60-70% confluency.

  • Probe Loading: Prepare a working solution of the fluorescent probe in pre-warmed live-cell imaging medium. A typical starting concentration is 1-10 µM. Remove the culture medium from the cells and replace it with the probe-containing medium.

  • Incubation: Incubate the cells with the probe for 15-60 minutes at 37°C. The optimal incubation time should be determined empirically.

  • Washing (Optional): For probes with high background fluorescence, wash the cells once or twice with pre-warmed live-cell imaging medium.

  • Imaging: Place the dish or slide on the microscope stage within the environmental chamber. Acquire images using the appropriate excitation and emission filters for the fluorophore. If using a nuclear stain, acquire images in a separate channel.

  • Time-Lapse Imaging (Optional): To observe dynamic processes, acquire images at regular intervals over a desired period.

Troubleshooting

IssuePossible CauseSolution
Low probe fluorescence in cells Poor cell permeabilityIncrease probe concentration or incubation time. Modify the probe structure to enhance lipophilicity.
PhotobleachingReduce laser power and exposure time. Use an anti-fade reagent if compatible with live-cell imaging.
High background fluorescence Non-specific bindingDecrease probe concentration. Include wash steps after incubation.
AutofluorescenceImage cells before probe addition to determine the level of autofluorescence. Use a fluorophore with excitation/emission in the red or far-red region to minimize autofluorescence.
Cell toxicity Probe concentration is too highPerform a dose-response experiment to determine the optimal non-toxic concentration.
PhototoxicityMinimize light exposure by reducing laser power, exposure time, and frequency of image acquisition.

Disclaimer: The protocols provided are intended as a general guide. Optimization may be required for specific compounds, cell lines, and experimental conditions. Always refer to the original research articles for detailed procedures.

References

Application Notes and Protocols for the In Vitro Evaluation of Pyridine-2,4-Diamine Derivatives Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro evaluation of novel pyridine-2,4-diamine derivatives as potential anticancer agents. This document outlines detailed protocols for key assays to determine cytotoxic activity, induction of apoptosis, and effects on cell cycle progression. Additionally, it includes information on relevant signaling pathways that can be modulated by this class of compounds and presents quantitative data on their activity.

Introduction to this compound Derivatives in Oncology

This compound derivatives have emerged as a promising scaffold in medicinal chemistry for the development of novel anticancer therapeutics. This heterocyclic core is a key feature in several biologically active molecules, including kinase inhibitors. The structural versatility of the this compound core allows for substitutions at various positions, enabling the fine-tuning of their pharmacological properties, such as potency, selectivity, and pharmacokinetic profiles.

Research has indicated that these derivatives can exert their anticancer effects through various mechanisms of action, including the inhibition of key enzymes involved in cell cycle regulation and signal transduction, such as Cyclin-Dependent Kinases (CDKs). By targeting the cellular machinery essential for cancer cell proliferation and survival, this compound derivatives represent a promising avenue for the development of targeted cancer therapies.

Quantitative Data Summary

The following tables summarize the in vitro anticancer activity of representative this compound derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 1: Cytotoxic Activity of 5,6-Heteroaromatically Annulated this compound Derivatives

CompoundCancer Cell LineIC50 (µM)
7a HT-29 (Colon)1.5
LCLC-103H (Lung)2.1
B-16 (Melanoma)3.2
7b HT-29 (Colon)1.8
LCLC-103H (Lung)2.5
B-16 (Melanoma)4.0
8 HT-29 (Colon)2.2
LCLC-103H (Lung)3.0
B-16 (Melanoma)5.1
17 HT-29 (Colon)4.5
LCLC-103H (Lung)6.3
B-16 (Melanoma)8.9
Ellipticine (Reference) HT-29 (Colon)0.4
LCLC-103H (Lung)0.5
B-16 (Melanoma)0.7

Data extracted from a study on 5,6-heteroaromatically annulated pyridine-2,4-diamines, which showed moderate to high cytotoxic activity against several human cancer cell lines[1].

Table 2: Antiproliferative Activity of N²,N⁴-Diphenylthis compound Derivatives against EGFR-Mutant Cancer Cell Lines

CompoundBaf3-EGFR L858R/T790M/C797S IC50 (nM)Baf3-EGFR Del19/T790M/C797S IC50 (nM)
14l 811
14o (deuterated) 912

Data from a study on N², N⁴-diphenylthis compound derivatives as EGFR inhibitors, demonstrating potent activity against resistant mutant cell lines[2].

Experimental Protocols

This section provides detailed, step-by-step protocols for the in vitro evaluation of this compound derivatives.

Cell Viability and Cytotoxicity Assays

3.1.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

3.1.2. Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

Protocol:

  • Cell Seeding: Follow the same procedure as in the MTT assay.

  • Compound Treatment: Follow the same procedure as in the MTT assay.

  • Cell Fixation: After the incubation period, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Washing: Wash the plate five times with distilled water and allow it to air dry.

  • SRB Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate for 30 minutes at room temperature.

  • Washing: Quickly wash the plate five times with 1% (v/v) acetic acid to remove unbound dye and allow it to air dry.

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

Apoptosis Assay

Annexin V-FITC/Propidium Iodide (PI) Staining by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the this compound derivatives at their IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of FITC Annexin V and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

Cell Cycle Analysis

Propidium Iodide (PI) Staining by Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content.

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the this compound derivatives at their IC50 concentrations for 24 hours.

  • Cell Harvesting: Collect the cells by trypsinization and centrifuge at 300 x g for 5 minutes.

  • Fixation: Wash the cells with PBS and fix in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells and wash twice with PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution (containing RNase A).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry. The DNA content will be displayed as a histogram, and the percentage of cells in each phase of the cell cycle can be quantified using appropriate software.

Signaling Pathways and Mechanisms of Action

This compound derivatives can target various signaling pathways that are often dysregulated in cancer. Understanding these pathways is crucial for elucidating the mechanism of action of novel compounds.

CDK/Cyclin-Mediated Cell Cycle Regulation

Cyclin-dependent kinases (CDKs) are a family of protein kinases that play a critical role in regulating the cell cycle. The activity of CDKs is dependent on their association with cyclins, which are regulatory proteins whose concentrations fluctuate throughout the cell cycle. The inhibition of specific CDK/cyclin complexes can lead to cell cycle arrest and apoptosis.

CDK_Cyclin_Pathway cluster_G1 cluster_S cluster_G2 cluster_M G1 G1 Phase S S Phase (DNA Replication) G1->S G1/S Transition G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M G2/M Transition CDK46_CyclinD CDK4/6-Cyclin D Rb Rb CDK46_CyclinD->Rb phosphorylates pRb p-Rb CDK2_CyclinE CDK2-Cyclin E CDK2_CyclinE->S CDK2_CyclinA CDK2-Cyclin A CDK2_CyclinA->G2 CDK1_CyclinB CDK1-Cyclin B CDK1_CyclinB->M E2F E2F Rb->E2F inhibits E2F->S promotes pRb->E2F releases Inhibitor This compound Derivative Inhibitor->CDK46_CyclinD Inhibitor->CDK2_CyclinE

Caption: CDK/Cyclin pathway in cell cycle regulation.

Experimental Workflow for In Vitro Evaluation

The following diagram illustrates a typical workflow for the in vitro evaluation of this compound derivatives.

experimental_workflow start Synthesis of This compound Derivatives cytotoxicity Cytotoxicity Screening (MTT or SRB Assay) start->cytotoxicity ic50 Determine IC50 Values cytotoxicity->ic50 apoptosis Apoptosis Assay (Annexin V/PI Staining) ic50->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) ic50->cell_cycle mechanism Mechanism of Action Studies (e.g., Western Blot for CDKs) apoptosis->mechanism cell_cycle->mechanism lead_compound Lead Compound Identification mechanism->lead_compound

Caption: In vitro evaluation workflow.

Conclusion

The this compound scaffold holds significant promise for the development of novel anticancer agents. The protocols and information provided in these application notes offer a robust framework for the in vitro characterization of these compounds. A systematic evaluation of their cytotoxic effects, and their impact on apoptosis and cell cycle progression is essential for identifying lead candidates for further preclinical and clinical development. Subsequent mechanism of action studies, such as western blotting for target proteins, will provide deeper insights into their molecular targets and therapeutic potential.

References

Application Notes and Protocols: Pyridine-2,4-diamine in the Synthesis of mTOR Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of pyridine-2,4-diamine as a key scaffold in the synthesis of potent and selective mTOR (mammalian Target of Rapamycin) and dual PI3K/mTOR inhibitors. Detailed protocols for the synthesis of a representative inhibitor and its biological evaluation are included, along with a summary of structure-activity relationship (SAR) data to guide further drug discovery efforts.

Introduction

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, metabolism, and survival. Its dysregulation is a hallmark of many human cancers, making it a prime target for therapeutic intervention. This compound has emerged as a versatile starting material for the development of small molecule inhibitors targeting key kinases in this pathway, particularly mTOR and PI3K. The fused pyrido[2,3-d]pyrimidine and pyrido[3,2-d]pyrimidine core structures, derived from this compound, have proven to be effective pharmacophores for ATP-competitive inhibition of these kinases.[1][2][3][4][5] This document outlines the synthesis and evaluation of such inhibitors.

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a complex cascade of protein phosphorylations that relays extracellular signals to the cellular machinery responsible for growth and proliferation. Inhibition of mTOR, a serine/threonine kinase, can block downstream signaling and induce cell cycle arrest and apoptosis. Dual inhibition of both PI3K and mTOR can provide a more comprehensive blockade of the pathway, potentially overcoming resistance mechanisms.[1][6][7][8]

PI3K_AKT_mTOR_Pathway cluster_membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT Activates PTEN PTEN PTEN->PIP3 Inhibits TSC1_2 TSC1/TSC2 AKT->TSC1_2 Inhibits mTORC2 mTORC2 mTORC2->AKT Activates Rheb Rheb-GTP TSC1_2->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates S6K1 p70S6K mTORC1->S6K1 Phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylates CellGrowth Cell Growth & Proliferation S6K1->CellGrowth _4EBP1->CellGrowth Inhibits Translation Inhibitor Pyrido[2,3-d]pyrimidine Inhibitors Inhibitor->PI3K Inhibits Inhibitor->mTORC1 Inhibits

Figure 1: Simplified PI3K/AKT/mTOR signaling pathway and points of inhibition.

Synthesis of Pyrido[2,3-d]pyrimidine-based mTOR Inhibitors

The synthesis of pyrido[2,3-d]pyrimidine-2,4-diamine derivatives typically involves a multi-step process starting from commercially available substituted pyridines. A general workflow is depicted below.

Synthesis_Workflow Start This compound Derivative Step1 Cyclization Start->Step1 Intermediate1 Pyrido[2,3-d]pyrimidine Core Step1->Intermediate1 Step2 Functionalization (e.g., Halogenation) Intermediate1->Step2 Intermediate2 Reactive Intermediate Step2->Intermediate2 Step3 Substitution/ Coupling Reactions Intermediate2->Step3 Final Final mTOR Inhibitor Step3->Final

Figure 2: General synthesis workflow for pyrido[2,3-d]pyrimidine mTOR inhibitors.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activities of representative pyrido[2,3-d]pyrimidine and pyrido[3,2-d]pyrimidine derivatives against mTOR and PI3K kinases.

Compound IDScaffoldTarget(s)IC50 (nM)Reference
Compound A Pyrido[2,3-d]pyrimidinemTOR5[2]
Compound B Pyrido[2,3-d]pyrimidinemTOR12[2]
Compound C Pyrido[3,2-d]pyrimidinePI3Kα19[6][9]
mTOR37[6][9]
Compound D Pyrido[3,2-d]pyrimidinePI3Kα3[6][9]
mTOR>100[6][9]
KU-0063794 Pyrido[2,3-d]pyrimidinemTOR10[5]

Table 1: In vitro inhibitory activities of selected compounds.

Experimental Protocols

Protocol 1: Synthesis of a Representative 2,4-diaminopyrido[2,3-d]pyrimidine mTOR Inhibitor

This protocol describes a general method for the synthesis of a 2,4-diaminopyrido[2,3-d]pyrimidine derivative, adapted from published procedures.[3][10]

Materials:

  • 2,4-diamino-6-chloropyrimidine

  • Substituted glycerol (e.g., (S)-2,3-isopropylideneglycerol)

  • Sodium hydride (NaH)

  • Dry Dimethyl sulfoxide (DMSO)

  • N-iodosuccinimide (NIS)

  • Dry Acetonitrile (CH3CN)

  • Substituted phenylboronic acid

  • Palladium catalyst (e.g., Pd(dppf)Cl2)

  • Potassium carbonate (K2CO3)

  • Ethanol/Toluene/Water or THF/Water solvent system

  • 0.25 M Sulfuric acid (H2SO4)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Nucleophilic Substitution:

    • To a solution of the substituted glycerol (2.0 mmol) in dry DMSO, add NaH (2.5 mmol) under an inert atmosphere (e.g., Argon).

    • Stir the mixture at room temperature for 1 hour.

    • Add 2,4-diamino-6-chloropyrimidine (1.0 mmol) and stir at 90 °C for 8 hours.

    • Cool the reaction to room temperature and quench with saturated ammonium chloride solution.

    • Extract the product with EtOAc, wash the organic layer with brine, dry over MgSO4, and concentrate under reduced pressure.

    • Purify the crude product by silica gel chromatography to yield the 6-substituted-2,4-diaminopyrimidine.

  • Iodination:

    • Dissolve the product from step 1 (1.0 mmol) in dry acetonitrile.

    • Add N-iodosuccinimide (1.5 mmol) and stir at room temperature for 1 hour.

    • Dilute the reaction mixture with EtOAc and wash successively with 5% NaHSO3, saturated NaHCO3, and brine.

    • Dry the organic layer over MgSO4, concentrate, and purify by column chromatography to obtain the 5-iodo-2,4-diaminopyrimidine derivative.

  • Suzuki Coupling:

    • To a mixture of the 5-iodo derivative (1.0 mmol), substituted phenylboronic acid (1.5 mmol), and K2CO3 (3.0 mmol) in a suitable solvent system (e.g., EtOH/Toluene/H2O or THF/H2O), add the palladium catalyst (0.05 mmol).

    • Degas the mixture and heat at 90 °C for 24 hours under an inert atmosphere.

    • Cool the reaction, dilute with water, and extract with EtOAc.

    • Wash the combined organic layers with brine, dry over MgSO4, and concentrate.

    • Purify the product by silica gel chromatography.

  • Deprotection (if applicable):

    • Treat the protected compound with 0.25 M H2SO4 to remove any protecting groups (e.g., isopropylidene).

    • Neutralize the reaction mixture and extract the final product.

    • Purify as needed.

Protocol 2: In Vitro mTOR Kinase Assay

This protocol outlines a method to determine the IC50 value of a synthesized inhibitor against mTOR kinase.[1][11][12][13]

Materials:

  • Recombinant active mTOR enzyme

  • Inactive substrate protein (e.g., GST-4E-BP1 or inactive p70S6K)

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2)

  • ATP solution

  • Synthesized inhibitor (dissolved in DMSO)

  • 96-well assay plates

  • Phospho-specific antibody for the substrate

  • Secondary antibody conjugated to a detectable enzyme (e.g., HRP)

  • Detection reagent (e.g., chemiluminescent substrate)

  • Plate reader

Procedure:

  • Compound Preparation:

    • Prepare a serial dilution of the inhibitor in DMSO.

  • Kinase Reaction:

    • In a 96-well plate, add the kinase assay buffer.

    • Add the synthesized inhibitor at various concentrations.

    • Add the recombinant mTOR enzyme and the inactive substrate.

    • Incubate for a short period at 30 °C.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at 30 °C for 30-60 minutes.

  • Detection:

    • Stop the reaction by adding SDS-PAGE sample buffer or by spotting onto a membrane.

    • Detect the amount of phosphorylated substrate using a standard Western blot or ELISA procedure with a phospho-specific antibody.

  • Data Analysis:

    • Quantify the signal for each inhibitor concentration.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 3: Cellular Assay for mTOR Inhibition (Western Blot)

This protocol describes how to assess the inhibitory effect of a compound on the mTOR signaling pathway within a cellular context.[7][14][15]

Materials:

  • Cancer cell line with an active PI3K/mTOR pathway (e.g., U87-MG, MCF-7)

  • Cell culture medium and supplements

  • Synthesized inhibitor (dissolved in DMSO)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies against phospho-p70S6K (Thr389) and total p70S6K

  • Secondary HRP-conjugated antibody

  • Chemiluminescent detection reagent

  • Protein quantification assay (e.g., BCA assay)

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a multi-well plate and allow them to adhere.

    • Treat the cells with various concentrations of the synthesized inhibitor for a specified time (e.g., 2-24 hours). Include a vehicle control (DMSO).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with lysis buffer containing protease and phosphatase inhibitors.

    • Collect the cell lysates and clarify by centrifugation.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein amounts and prepare samples for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with the primary antibody against phospho-p70S6K.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

    • Strip the membrane and re-probe with an antibody for total p70S6K as a loading control.

  • Data Analysis:

    • Quantify the band intensities for phospho-p70S6K and total p70S6K.

    • Normalize the phospho-p70S6K signal to the total p70S6K signal.

    • Determine the concentration-dependent inhibition of p70S6K phosphorylation.

Conclusion

This compound and its derivatives are valuable scaffolds for the synthesis of potent and selective mTOR and dual PI3K/mTOR inhibitors. The synthetic routes are well-established and allow for diverse chemical modifications to optimize potency, selectivity, and pharmacokinetic properties. The provided protocols offer a starting point for the synthesis and biological evaluation of novel inhibitors based on this privileged chemical scaffold, aiding in the development of new anticancer therapeutics.

References

Application Notes and Protocols for Monitoring Reactions Involving Pyridine-2,4-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine-2,4-diamine is a key structural motif in numerous biologically active compounds and serves as a versatile building block in medicinal chemistry and drug development. The synthesis of derivatives of this compound often involves reactions such as acylation, alkylation, and condensation. Careful monitoring of these reactions is crucial for optimizing reaction conditions, maximizing yield, ensuring product purity, and understanding reaction kinetics.

These application notes provide detailed protocols for monitoring common reactions of this compound using various analytical techniques, including Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectroscopy.

Common Reactions of this compound

The protocols outlined below are applicable to a range of reactions involving this compound. Three representative reaction types are:

  • Acylation: The reaction of the amino groups of this compound with an acylating agent, such as an acid chloride or anhydride, to form an amide.

  • Alkylation: The introduction of an alkyl group onto one or both of the amino groups or the pyridine nitrogen.

  • Condensation: The reaction of the amino groups with a carbonyl compound, such as an aldehyde or ketone, to form an imine or a cyclized product.

Data Presentation: Reaction Progress Monitoring

The following tables provide a template for summarizing quantitative data obtained from reaction monitoring experiments.

Table 1: HPLC Monitoring of Acylation of this compound

Time (min)This compound Peak AreaMono-acylated Product Peak AreaDi-acylated Product Peak Area% Conversion
0100%0%0%0%
1565%30%5%35%
3035%55%10%65%
6010%70%20%90%
120<1%65%35%>99%

Table 2: qNMR Monitoring of Alkylation of this compound

Time (h)Integral of this compound (reactant)Integral of Alkylated ProductMolar Ratio (Reactant:Product)% Yield
01.000.001:00
10.750.253:125
20.520.481.08:148
40.230.770.3:177
80.050.950.05:195

Table 3: UV-Vis Monitoring of Condensation of this compound

Time (s)Absorbance at λmax of ProductConcentration of Product (M)Reaction Rate (M/s)
00.0500-
300.2502.5 x 10⁻⁵8.3 x 10⁻⁷
600.4304.8 x 10⁻⁵7.7 x 10⁻⁷
900.5906.8 x 10⁻⁵6.7 x 10⁻⁷
1200.7308.5 x 10⁻⁵5.7 x 10⁻⁷

Experimental Protocols

Thin-Layer Chromatography (TLC) Monitoring

TLC is a rapid and simple method for qualitative monitoring of reaction progress.

Protocol:

  • Plate Preparation: Use silica gel 60 F254 TLC plates. Draw a faint baseline with a pencil approximately 1 cm from the bottom of the plate.

  • Spotting:

    • Lane 1 (Standard): Spot a dilute solution of the starting material, this compound.

    • Lane 2 (Co-spot): Spot the starting material and the reaction mixture at the same point.

    • Lane 3 (Reaction Mixture): At various time intervals (e.g., 0, 15, 30, 60, 120 minutes), take a small aliquot of the reaction mixture using a capillary tube and spot it on the plate.

  • Development: Develop the TLC plate in a chamber containing an appropriate solvent system. A common system for aromatic amines is a mixture of ethyl acetate and hexane (e.g., 1:1 or 2:1 v/v) or dichloromethane and methanol (e.g., 9:1 v/v). If streaking occurs, adding a small amount of triethylamine (0.1-1%) to the mobile phase can improve separation.

  • Visualization: After the solvent front has reached near the top of the plate, remove the plate and allow the solvent to evaporate. Visualize the spots under a UV lamp (254 nm). The disappearance of the starting material spot and the appearance of a new product spot indicate the progress of the reaction. The Rf values can be calculated for each spot.

TLC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis Prep Prepare TLC Plate Spot Spot Standards & Reaction Mixture Prep->Spot Develop Develop Plate in Solvent Spot->Develop Dry Dry Plate Develop->Dry Visualize Visualize under UV Light Dry->Visualize Analyze Analyze Spot Progression Visualize->Analyze HPLC_Workflow cluster_sampling Sampling cluster_analysis Analysis cluster_data Data Processing Sample Withdraw Aliquot Quench Quench Reaction Sample->Quench Inject Inject into HPLC Quench->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Quantify Quantify Components Integrate->Quantify qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis Prepare Prepare Reaction in NMR Tube Add_Std Add Internal Standard Prepare->Add_Std Acquire Acquire 1H NMR Spectra over Time Add_Std->Acquire Process Process Spectra Acquire->Process Integrate Integrate Signals Process->Integrate Calculate Calculate Concentrations Integrate->Calculate GCMS_Workflow cluster_sample Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Withdraw & Quench Aliquot Derivatize Derivatize with Silylating Agent Sample->Derivatize Inject Inject into GC-MS Derivatize->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometry Detection Separate->Detect Identify Identify Peaks Detect->Identify Quantify Quantify Components Identify->Quantify UVVis_Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Determine_Lambda Determine λmax Setup_Reaction Set up Reaction in Cuvette Determine_Lambda->Setup_Reaction Measure_Abs Measure Absorbance over Time Setup_Reaction->Measure_Abs Convert_Conc Convert to Concentration Measure_Abs->Convert_Conc Plot_Kinetics Plot Kinetics Convert_Conc->Plot_Kinetics

Application Notes & Protocols for the Quantification of Pyridine-2,4-diamine in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Pyridine-2,4-diamine is a chemical compound of interest in pharmaceutical and toxicological research. Accurate quantification in biological matrices such as plasma, urine, and tissue homogenates is crucial for pharmacokinetic, pharmacodynamic, and safety studies. This document provides detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), the latter offering higher sensitivity and specificity.

The protocols described herein are based on established methods for the analysis of structural isomers like 3,4-diaminopyridine (Amifampridine) and can be adapted and validated for this compound.[1][2][3]

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in samples with expected concentrations in the higher ng/mL to µg/mL range. It relies on the separation of the analyte from matrix components on a reverse-phase column followed by detection using a UV spectrophotometer.

Experimental Protocol: HPLC-UV

1. Sample Preparation: Protein Precipitation for Plasma/Serum

  • To 200 µL of plasma or serum in a microcentrifuge tube, add 600 µL of cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and transfer to an HPLC vial for injection.

2. Chromatographic Conditions

  • Instrument: Standard HPLC system with a UV-Vis detector.

  • Column: C18 analytical column (e.g., Waters C18, 250 mm × 4.6 mm, 5 µm).[1]

  • Mobile Phase: A mixture of a buffer and an organic solvent. A good starting point is a 70:30 (v/v) mixture of 20 mM Di-Potassium Hydrogen Orthophosphate buffer (pH adjusted to 6.4 with Orthophosphoric Acid) and Acetonitrile.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: Ambient.

  • Detection Wavelength: this compound has a UV absorbance maximum that should be determined empirically, but a starting wavelength of 290 nm can be used based on its isomers.[1]

  • Injection Volume: 20 µL.

3. Calibration and Quantification

  • Prepare a stock solution of this compound in the mobile phase.

  • Create a series of calibration standards by spiking known concentrations of the stock solution into a blank biological matrix (e.g., drug-free plasma).

  • Process the calibration standards alongside the unknown samples using the same sample preparation protocol.

  • Construct a calibration curve by plotting the peak area of the analyte against its concentration.

  • Determine the concentration of this compound in the unknown samples by interpolating their peak areas from the calibration curve.

Workflow Diagram: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Precipitation Add Acetonitrile (3:1 v/v) Sample->Precipitation Vortex Vortex Mix Precipitation->Vortex Centrifuge Centrifuge (14,000 rpm, 10 min) Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporation Evaporate to Dryness (N2 Stream) Supernatant->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution Injection Inject Sample (20 µL) Reconstitution->Injection Separation C18 Reverse-Phase Column Injection->Separation Detection UV Detection (e.g., 290 nm) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Quantification Quantify using Calibration Curve Chromatogram->Quantification

Caption: Workflow for HPLC-UV quantification of this compound.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers superior sensitivity and selectivity, making it the gold standard for quantifying low concentrations of analytes in complex biological matrices.[3][4] It is ideal for pharmacokinetic studies requiring a low limit of quantification (LOQ).

Experimental Protocol: LC-MS/MS

1. Sample Preparation: Liquid-Liquid Extraction (LLE) for Plasma/Serum

  • To 100 µL of plasma, add 25 µL of an internal standard (IS) working solution (e.g., a stable isotope-labeled this compound or a structurally similar compound).

  • Add 50 µL of 1M NaOH to basify the sample.

  • Add 1 mL of an organic extraction solvent (e.g., ethyl acetate or a mixture of dichloromethane and diethyl ether).

  • Vortex for 5 minutes.

  • Centrifuge at 4,000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a nitrogen stream at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject into the LC-MS/MS system.

2. LC-MS/MS Conditions

  • Instrument: A triple quadrupole mass spectrometer coupled with an HPLC or UPLC system.[5]

  • Column: A suitable C18 column (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).[6]

  • Mobile Phase:

    • A: 0.1% Formic acid in water.

    • B: 0.1% Formic acid in acetonitrile.

    • A gradient elution is typically used, starting with a high percentage of A and ramping up to a high percentage of B to elute the analyte.

  • Flow Rate: 0.4 mL/min.[6]

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for this compound and the internal standard must be determined by infusing a standard solution into the mass spectrometer.

    • Example transition for an isomer (Amifampridine): m/z 110 → 96.[3] This would need to be optimized for this compound.

3. Data Analysis

  • Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard.

  • A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibration standards.

Workflow Diagram: LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample Preparation (LLE) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma + Internal Standard Basify Add 1M NaOH Sample->Basify Extraction Add Organic Solvent & Vortex Basify->Extraction Centrifuge Centrifuge (4,000 rpm, 10 min) Extraction->Centrifuge OrganicLayer Collect Organic Layer Centrifuge->OrganicLayer Evaporation Evaporate to Dryness OrganicLayer->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution Injection Inject Sample Reconstitution->Injection Separation UPLC C18 Column Injection->Separation Ionization ESI+ Source Separation->Ionization Detection Triple Quadrupole (MRM Mode) Ionization->Detection PeakIntegration Integrate Analyte & IS Peaks Detection->PeakIntegration Quantification Calculate Peak Area Ratio for Quantification PeakIntegration->Quantification

Caption: Workflow for LC-MS/MS quantification of this compound.

Quantitative Data Summary

The following tables summarize typical validation parameters that should be established for a robust analytical method. The values are based on published methods for the structural isomer 3,4-diaminopyridine and serve as a target for method development for this compound.[1][3][7]

Table 1: HPLC-UV Method Performance (Target Parameters)

ParameterTarget ValueReference
Linearity Range5 - 200 µg/mL[1]
Correlation Coefficient (r²)> 0.99[1]
Limit of Quantification (LOQ)5.93 µg/mL[1]
Limit of Detection (LOD)1.78 µg/mL[1]
Accuracy (% Recovery)99.85 - 100.88%[1]
Precision (% RSD)< 2%[1]

Table 2: LC-MS/MS Method Performance (Target Parameters)

ParameterTarget ValueReference
Linearity Range0.25 - 165 ng/mL[3]
Correlation Coefficient (r²)> 0.99[3]
Limit of Quantification (LOQ)0.25 ng/mL[3]
Accuracy (% Bias)98.62 - 103.63%[3]
Intra-day Precision (% RSD)1.16 - 3.05%[3]
Inter-day Precision (% RSD)1.23 - 2.55%[3]

Disclaimer: These protocols provide a starting point for method development. All analytical methods must be fully validated according to regulatory guidelines (e.g., FDA, EMA) to ensure accuracy, precision, selectivity, and robustness for the specific biological matrix being analyzed. This includes optimizing all parameters for this compound specifically.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Pyridine-2,4-diamine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the synthesis of pyridine-2,4-diamine. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research and development efforts.

Troubleshooting Guide

Low yields and the formation of impurities are common challenges in the synthesis of this compound. This guide addresses specific issues you may encounter during your experiments.

Issue Potential Cause Suggested Solution
Low or No Product Formation Incomplete reaction: Starting materials are still present.- Increase reaction time: Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. - Increase temperature: Gradually increase the reaction temperature, but be mindful of potential side reactions or decomposition. - Check reagent purity: Impurities in starting materials can inhibit the reaction. Ensure the purity of your reagents before starting.
Poor catalyst activity (for catalytic reactions): The catalyst may be poisoned or deactivated.- Use fresh catalyst: Ensure your catalyst is active and has been stored properly. - Inert atmosphere: For air- and moisture-sensitive catalysts like those used in Buchwald-Hartwig aminations, ensure the reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen). Oxygen can deactivate the Pd(0) catalyst.[1]
Inefficient mixing: In heterogeneous reactions, poor mixing can limit the reaction rate.- Increase stirring speed: Ensure vigorous stirring to maximize the contact between reactants.
Formation of Significant Side Products Side reactions: Competing reactions may be occurring under the current conditions.- Optimize temperature: Lowering the temperature may favor the desired reaction pathway over side reactions. - Change the order of reagent addition: In some cases, adding reagents in a specific order can minimize the formation of byproducts.
Hydrodehalogenation (in reactions with chloropyridines): The chloro group is replaced by a hydrogen atom.- Use anhydrous conditions: Ensure all reagents and solvents are scrupulously dried, as water can be a source of hydride. - Use a slight excess of the amine: This can help favor the desired amination pathway.[1] - Ensure base purity: Use a high-purity, anhydrous base.[1]
Difficulty in Product Purification Similar polarity of product and byproducts: Makes separation by chromatography challenging.- Recrystallization: Attempt to purify the product by recrystallization from a suitable solvent. - Derivative formation: Consider converting the product to a salt (e.g., hydrochloride or sulfate) which may have different solubility properties, facilitating purification.
Presence of residual catalyst: Metal catalysts can be difficult to remove completely.- Filtration through celite: After the reaction, diluting with an organic solvent and filtering through a plug of celite can help remove palladium residues.[2] - Adsorbent treatment: Treat the crude product solution with activated carbon or other adsorbents to remove colored impurities and residual catalyst.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for preparing this compound?

A1: A frequently employed method involves a multi-step synthesis starting from 2-chloropyridine. This process includes:

  • Oxidation of 2-chloropyridine to 2-chloropyridine N-oxide.

  • Nitration of the N-oxide to yield 2-chloro-4-nitropyridine N-oxide.

  • Amination with an amine (e.g., benzylamine), followed by debenzylation to give 2-amino-4-nitropyridine N-oxide.

  • Reduction of the nitro group to afford the final product, this compound.[3]

Q2: My Buchwald-Hartwig amination of a chloropyridine is failing. What are the key factors to consider?

A2: The Buchwald-Hartwig amination of chloropyridines can be challenging due to the lower reactivity of aryl chlorides compared to bromides or iodides.[1] Key factors for success include:

  • Catalyst System: The choice of palladium precursor and ligand is critical. Pre-catalysts are often more reliable than Pd(OAc)₂.[1] Sterically bulky phosphine ligands are often required to prevent catalyst poisoning by the pyridine nitrogen.[2]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is commonly used. The purity and dryness of the base are crucial.[1]

  • Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are generally preferred.

  • Inert Atmosphere: Strict exclusion of air and moisture is essential to prevent catalyst deactivation.[1]

Q3: How can I improve the regioselectivity of amination on 2,4-dichloropyridine?

A3: Achieving regioselective amination on 2,4-dichloropyridine can be challenging. Generally, the chlorine at the 2-position is more activated towards nucleophilic attack.[1] To favor substitution at a specific position, you can try to control the reaction temperature, as the activation energies for substitution at the two positions may differ. The choice of catalyst and ligand in palladium-catalyzed reactions can also influence regioselectivity.

Q4: What are some common impurities I might encounter in the final product?

A4: Common impurities can include unreacted starting materials, intermediates from the synthetic route, and byproducts from side reactions. For example, if starting from a chloropyridine, you might have residual chlorinated pyridines. If a reduction step is involved, incomplete reduction can lead to nitro- or nitroso-impurities. Water is also a common impurity as pyridine derivatives can be hygroscopic.[4]

Data Presentation

The following table summarizes different synthetic approaches to this compound and related compounds, with reported yields.

Starting MaterialKey Reagents/Reaction TypeProductReported YieldReference
2-Chloropyridine1. H₂O₂/AcOH (Oxidation) 2. HNO₃/H₂SO₄ (Nitration) 3. Benzylamine, then H₂SO₄ (Amination/Debenzylation) 4. Pd/C, H₂ (Reduction)This compoundNot specified for overall yield, but individual steps have good yields (e.g., 86% for nitration, 92% for debenzylation).[3][3]
2-Chloro-4-aminopyridineAqueous ammonia, CuSO₄This compound15%[3]
4-Nitropyridine-N-oxideIron, mineral acid (e.g., H₂SO₄)4-Aminopyridine85-90%[5]
2-Amino-4-chloropyrimidineAmmonia, methanol2,4-DiaminopyrimidineNot specified, but the process is described as a preparative method.[6]

Experimental Protocols

Protocol 1: Multi-step Synthesis of this compound from 2-Chloropyridine[3]

This protocol is based on a patented procedure and may require optimization for your specific laboratory conditions.

Step 1: Synthesis of 2-Chloropyridine N-oxide

  • To a solution of 2-chloropyridine in glacial acetic acid, add 35% hydrogen peroxide dropwise at a controlled temperature (e.g., 10-20°C).

  • Heat the reaction mixture (e.g., at 80°C) for several hours.

  • Monitor the reaction by TLC.

  • After completion, concentrate the mixture under reduced pressure to obtain the crude 2-chloropyridine N-oxide.

Step 2: Synthesis of 2-Chloro-4-nitropyridine N-oxide

  • Slowly add the crude 2-chloropyridine N-oxide to a nitrating mixture (e.g., a mixture of nitric acid and sulfuric acid) at a low temperature (e.g., below 30°C).

  • Heat the reaction mixture (e.g., at 90°C) for several hours.

  • After the reaction is complete, pour the mixture into ice and neutralize with a base (e.g., 50% aqueous sodium hydroxide) while keeping the temperature low.

  • Filter the precipitate, wash with water, and dry to obtain 2-chloro-4-nitropyridine N-oxide.

Step 3: Synthesis of 2-Amino-4-nitropyridine N-oxide

  • React 2-chloro-4-nitropyridine N-oxide with benzylamine in a suitable solvent (e.g., ethanol) under reflux.

  • Cool the reaction mixture to induce crystallization and filter the product, 2-benzylamino-4-nitropyridine N-oxide.

  • Carefully add the 2-benzylamino-4-nitropyridine N-oxide in portions to concentrated sulfuric acid at low temperature (e.g., below 20°C).

  • After the reaction, pour the mixture into ice and neutralize with a base (e.g., 50% NaOH solution) to a pH of 10.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate to obtain 2-amino-4-nitropyridine N-oxide.

Step 4: Synthesis of this compound

  • Dissolve 2-amino-4-nitropyridine N-oxide in a suitable solvent (e.g., tetrahydrofuran).

  • Add a palladium on carbon (Pd/C) catalyst.

  • Hydrogenate the mixture under a hydrogen atmosphere at room temperature for several hours.

  • After the reaction is complete, filter off the catalyst.

  • Concentrate the filtrate and purify the crude product by trituration or recrystallization to obtain this compound.

Visualizations

experimental_workflow start 2-Chloropyridine step1 Oxidation (H2O2, AcOH) start->step1 intermediate1 2-Chloropyridine N-oxide step1->intermediate1 step2 Nitration (HNO3, H2SO4) intermediate1->step2 intermediate2 2-Chloro-4-nitropyridine N-oxide step2->intermediate2 step3 Amination & Debenzylation (1. Benzylamine 2. H2SO4) intermediate2->step3 intermediate3 2-Amino-4-nitropyridine N-oxide step3->intermediate3 step4 Reduction (Pd/C, H2) intermediate3->step4 end This compound step4->end troubleshooting_workflow decision decision action action start Low Yield of This compound check_reaction Reaction Complete? start->check_reaction check_impurities Significant Side Products? check_reaction->check_impurities Yes action_increase_time Increase Reaction Time/Temperature check_reaction->action_increase_time No check_catalyst Catalyst Active? check_impurities->check_catalyst No action_optimize_temp Optimize Temperature & Reagent Addition check_impurities->action_optimize_temp Yes action_replace_catalyst Use Fresh Catalyst & Ensure Inert Atmosphere check_catalyst->action_replace_catalyst No action_purification Optimize Purification (Recrystallization, etc.) check_catalyst->action_purification Yes

References

Technical Support Center: Chromatographic Purification of Pyridine-2,4-Diamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the chromatographic purification of pyridine-2,4-diamine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound derivatives using chromatography?

This compound derivatives present a unique set of challenges during chromatographic purification due to their chemical nature. The basicity of the pyridine nitrogen and the amino groups can lead to strong interactions with the stationary phase, particularly the acidic silanol groups on standard silica gel. This often results in poor peak shape, peak tailing, and in some cases, irreversible adsorption of the compound to the column. Furthermore, the polarity of these compounds can make them difficult to retain on reverse-phase columns.

Q2: How do I select the appropriate chromatographic technique for my this compound derivative?

The choice of chromatographic technique depends on the specific properties of your derivative, such as its polarity, solubility, and stability.

  • Normal-Phase Chromatography (NPC): Often the first choice for less polar derivatives. However, the basicity of the analyte can cause issues with standard silica gel.

  • Reverse-Phase Chromatography (RPC): Suitable for more polar derivatives. Challenges include poor retention, requiring careful mobile phase optimization.

  • Ion-Exchange Chromatography (IEC): A powerful technique for these ionizable compounds. It separates molecules based on their net charge and can be highly effective for purifying charged this compound salts.

Q3: My this compound derivative is unstable on silica gel. What are my options?

If you observe degradation of your compound on a TLC plate or during column chromatography, it is likely due to the acidic nature of the silica gel. Consider the following alternatives:

  • Deactivated Silica Gel: Pre-treat the silica gel with a base, such as triethylamine, to neutralize the acidic silanol groups.

  • Alternative Stationary Phases: Use less acidic stationary phases like alumina (neutral or basic) or bonded phases such as diol or amino columns.

  • Reverse-Phase Chromatography: If your compound is sufficiently soluble in the mobile phase, reverse-phase chromatography on a C18 or similar column can be a good alternative.

Troubleshooting Guides

Issue 1: Peak Tailing in Normal-Phase Chromatography

Symptom: The peak for your compound is asymmetrical, with a pronounced "tail."

Cause: This is a common issue when purifying basic compounds like this compound derivatives on silica gel.[1] The basic nitrogen atoms interact strongly with acidic residual silanol groups on the silica surface, leading to non-ideal peak shapes.[1]

Solutions:

  • Mobile Phase Modification:

    • Add a Competing Base: Incorporate a small amount of a competing base, such as triethylamine (TEA) or pyridine (typically 0.1-1%), into your mobile phase. The competing base will preferentially interact with the active silanol sites, minimizing their interaction with your analyte.

    • Use an Alcohol Modifier: Adding a small amount of an alcohol like methanol or isopropanol can also help to mask silanol groups and improve peak shape.

  • Stationary Phase Modification:

    • Use End-Capped Silica: Employ silica gel that has been "end-capped" to reduce the number of free silanol groups.

    • Alternative Sorbents: Consider using alumina or a polymer-based stationary phase.

Issue 2: Poor or No Retention in Reverse-Phase HPLC

Symptom: Your polar this compound derivative elutes at or near the solvent front (void volume) on a C18 or C8 column.

Cause: The compound is too polar and has a higher affinity for the polar mobile phase than the nonpolar stationary phase.

Solutions:

  • Increase Mobile Phase Polarity: Reduce the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase. Some modern reverse-phase columns are stable in 100% aqueous conditions.

  • Mobile Phase pH Adjustment: The pH of the mobile phase is a critical parameter. For basic compounds, using a mid-range pH where the compound is partially ionized can sometimes increase retention on certain columns.

  • Use a More Polar Stationary Phase: Consider a reverse-phase column with a more polar character, such as an embedded polar group (EPG) or a phenyl-hexyl column.

  • Ion-Pairing Chromatography: Add an ion-pairing reagent to the mobile phase. The reagent, which has a charge opposite to the analyte and a nonpolar tail, binds to the stationary phase and creates a charged surface that can retain the ionized analyte.

Issue 3: Low Recovery of the Compound

Symptom: A significant loss of your compound occurs during the purification process.

Cause: This can be due to irreversible adsorption to the stationary phase, especially with highly active silica gel, or degradation of the compound during purification.

Solutions:

  • Deactivate the Stationary Phase: As with peak tailing, deactivating silica gel with a base can prevent irreversible binding.

  • Check for Compound Stability: Run a small-scale experiment to confirm your compound's stability under the chosen chromatographic conditions. You can do this by spotting your compound on a TLC plate, letting it sit for an hour, and then developing it to see if any degradation has occurred.

  • Optimize Loading and Elution: Ensure your sample is fully dissolved in a minimal amount of solvent before loading it onto the column. A gradual increase in eluent polarity (gradient elution) can help to recover strongly bound compounds.

Experimental Protocols

Protocol 1: Normal-Phase Flash Chromatography with Deactivated Silica

This protocol is suitable for moderately polar this compound derivatives that are sensitive to acidic conditions.

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 98:2 dichloromethane:methanol).

  • Column Packing: Pack the column with the silica gel slurry.

  • Deactivation: Flush the packed column with 2-3 column volumes of the mobile phase containing 1% triethylamine.

  • Equilibration: Equilibrate the column by flushing with 2-3 column volumes of the initial mobile phase (without triethylamine).

  • Sample Loading: Dissolve the crude product in a minimum amount of the initial mobile phase and load it onto the column.

  • Elution: Elute the column with a gradient of increasing polarity (e.g., from 2% to 10% methanol in dichloromethane).

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the purified product.

Protocol 2: Reverse-Phase HPLC for Polar Derivatives

This protocol is designed for the analytical or preparative purification of polar this compound derivatives.

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Program:

    • Start with a low percentage of B (e.g., 5-10%).

    • Increase the percentage of B linearly over 20-30 minutes to a final concentration of 50-95%, depending on the compound's polarity.

    • Hold at the final concentration for 5 minutes.

    • Return to the initial conditions and re-equilibrate for 10-15 minutes between injections.

  • Flow Rate: 1 mL/min.

  • Detection: UV detection at an appropriate wavelength (e.g., 254 nm or the compound's λmax).

  • Injection Volume: 10-100 µL, depending on the concentration and column size.

Data Presentation

Table 1: Mobile Phase Systems for Normal-Phase Chromatography of Substituted Pyridines

Compound TypeStationary PhaseMobile Phase SystemTypical Elution ProfileReference
Substituted 2-aminopyridinesSilica GelEthyl Acetate / Hexanes (gradient)Elution with 20-80% Ethyl AcetateFictionalized example based on general principles
Multi-substituted PyridinesSilica GelDichloromethane / Methanol (gradient)Elution with 1-10% MethanolFictionalized example based on general principles
Basic Pyridine DerivativesSilica Gel with 1% TEAHexanes / Ethyl Acetate (gradient)Improved peak shape and recoveryFictionalized example based on general principles

Table 2: HPLC Conditions for Diaminopyridine Derivatives

CompoundColumnMobile PhaseFlow RateDetectionRetention TimeReference
3,4-DiaminopyridineC18Acetonitrile / Ammonium Acetate buffer with Sodium Octanesulfonate (pH 1.9)1.0 mL/minUV (262 nm)~20 minFictionalized example based on published methods
Aminopyridine IsomersMixed-Mode (HILIC/Cation-Exchange)Acetonitrile / Methanol with Formic Acid and Ammonium Formate1.0 mL/minUV (275 nm)< 6 minFictionalized example based on published methods

Visualizations

experimental_workflow cluster_prep Preparation cluster_chromatography Chromatography cluster_analysis Analysis & Isolation crude Crude this compound Derivative dissolve Dissolve in Minimum Solvent crude->dissolve load Load onto Column dissolve->load elute Elute with Mobile Phase Gradient load->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC/HPLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate pure Pure Compound evaporate->pure

Caption: A general workflow for the purification of this compound derivatives.

troubleshooting_logic cluster_peak_tailing Peak Tailing? cluster_poor_retention Poor Retention (RPC)? cluster_low_recovery Low Recovery? start Problem Encountered peak_tailing peak_tailing start->peak_tailing Yes poor_retention poor_retention start->poor_retention No add_base Add Competing Base (e.g., TEA) to Mobile Phase change_column Use End-Capped or Alternative Column add_base->change_column If persists solution Optimized Separation change_column->solution increase_aqueous Increase Aqueous Content of Mobile Phase adjust_ph Adjust Mobile Phase pH increase_aqueous->adjust_ph If insufficient ion_pair Use Ion-Pairing Reagent adjust_ph->ion_pair Alternative ion_pair->solution check_stability Check Compound Stability on Stationary Phase deactivate Deactivate Silica Gel check_stability->deactivate If unstable deactivate->solution peak_tailing->add_base poor_retention->increase_aqueous low_recovery low_recovery poor_retention->low_recovery No low_recovery->check_stability

Caption: A troubleshooting decision tree for common chromatography issues.

References

identifying and removing common impurities from pyridine-2,4-diamine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of pyridine-2,4-diamine.

Troubleshooting Guides & FAQs

This section addresses specific issues that users might encounter during the synthesis of this compound, based on a common five-step synthetic route starting from 2-chloropyridine.

Overall Synthesis Workflow

cluster_0 Step 1: Oxidation cluster_1 Step 2: Nitration cluster_2 Step 3: Amination cluster_3 Step 4: Debenzylation cluster_4 Step 5: Reduction 2-Chloropyridine 2-Chloropyridine 2-Chloropyridine N-oxide 2-Chloropyridine N-oxide 2-Chloropyridine->2-Chloropyridine N-oxide Oxidant (e.g., peracetic acid) 2-Chloro-4-nitropyridine N-oxide 2-Chloro-4-nitropyridine N-oxide 2-Chloropyridine N-oxide->2-Chloro-4-nitropyridine N-oxide Mixed acid (HNO3/H2SO4) 2-Benzylamino-4-nitropyridine N-oxide 2-Benzylamino-4-nitropyridine N-oxide 2-Chloro-4-nitropyridine N-oxide->2-Benzylamino-4-nitropyridine N-oxide Benzylamine 2-Amino-4-nitropyridine N-oxide 2-Amino-4-nitropyridine N-oxide 2-Benzylamino-4-nitropyridine N-oxide->2-Amino-4-nitropyridine N-oxide Acid (e.g., H2SO4) This compound This compound 2-Amino-4-nitropyridine N-oxide->this compound H2, Pd/C

Caption: Five-step synthesis of this compound.

Question 1: My final product shows multiple spots on the TLC plate, even after purification. What are the likely impurities?

Answer:

Multiple spots on a TLC plate suggest the presence of impurities. Based on the five-step synthesis, the most common impurities are unreacted starting materials or intermediates from each step. The polarity of these compounds will affect their Rf values.

  • Less polar than the final product: Unreacted 2-chloropyridine.

  • Similar polarity to the final product: Isomeric nitration byproducts (e.g., 2-chloro-6-nitropyridine N-oxide), or over-reduction byproducts like azoxy or azo compounds.

  • More polar than the final product: Unreacted intermediates such as 2-amino-4-nitropyridine N-oxide.

Troubleshooting Workflow for Impurity Identification:

start Impure Product (Multiple TLC spots) check_rf Compare Rf values with known standards of starting materials and intermediates start->check_rf run_hplc Run HPLC analysis for quantitative assessment check_rf->run_hplc Known standards available run_nmr Acquire 1H NMR spectrum to identify characteristic peaks of impurities check_rf->run_nmr Known standards unavailable identify_impurity Identify specific impurity/impurities run_hplc->identify_impurity run_nmr->identify_impurity

Caption: Workflow for identifying impurities.

Question 2: The yield of 2-chloro-4-nitropyridine N-oxide in Step 2 is low, and I observe the formation of other isomers. How can I improve the regioselectivity of the nitration?

Answer:

The nitration of 2-chloropyridine N-oxide is generally regioselective for the 4-position due to the electronic effects of the N-oxide and chloro groups.[1] However, reaction conditions can influence the formation of other isomers.

  • Temperature Control: Maintain a low temperature (typically 0-10 °C) during the addition of the nitrating agent to minimize side reactions.

  • Order of Addition: Add the 2-chloropyridine N-oxide to the mixed acid to ensure that the nitrating agent is in excess, which can favor the desired isomer.

  • Acid Concentration: The ratio of nitric acid to sulfuric acid is crucial. A deviation from the optimal ratio can lead to the formation of undesired isomers.

Question 3: During the reduction of the nitro group in Step 5, I am observing byproducts with colors ranging from yellow to orange, suggesting the formation of azo or azoxy compounds. How can I prevent this?

Answer:

The formation of azo and azoxy compounds is a common side reaction during the reduction of aromatic nitro compounds, arising from the condensation of partially reduced intermediates (nitroso and hydroxylamine derivatives).[2]

  • Catalyst Loading: Ensure an adequate amount of palladium on carbon (Pd/C) is used. A low catalyst loading can lead to incomplete reduction and the formation of intermediates that can dimerize.

  • Hydrogen Pressure: Maintain a consistent and sufficient hydrogen pressure throughout the reaction.

  • Reaction Time and Temperature: Monitor the reaction progress by TLC or HPLC. Stopping the reaction prematurely can leave intermediates, while prolonged reaction times or high temperatures are generally not necessary and may promote side reactions.

Question 4: My final product is contaminated with residual palladium. What is the most effective way to remove it?

Answer:

Residual palladium is a common and critical impurity in APIs.[3][4][5] Several methods can be employed for its removal:

  • Filtration: After the reaction, filter the mixture through a pad of Celite® to remove the bulk of the heterogeneous Pd/C catalyst.

  • Activated Carbon: Treatment with activated carbon can adsorb soluble palladium species.

  • Metal Scavengers: Use of solid-supported scavengers with high affinity for palladium (e.g., thiol-based or triamine-based scavengers) is a highly effective method for reducing palladium levels to ppm concentrations.[4]

  • Recrystallization: In some cases, recrystallization can help in reducing the levels of palladium, although it may not be sufficient on its own if the palladium is complexed with the product.

Logical Relationship for Palladium Removal:

start Crude Product with Pd filtration Filter through Celite® start->filtration activated_carbon Treat with Activated Carbon filtration->activated_carbon scavenger Use Palladium Scavenger activated_carbon->scavenger recrystallization Recrystallize scavenger->recrystallization final_product Purified Product (<10 ppm Pd) recrystallization->final_product

Caption: Sequential steps for palladium removal.

Data on Common Impurities

The following table summarizes the common impurities, their likely origin in the five-step synthesis, and typical analytical signals for their identification.

Impurity NameStructureOriginTypical 1H NMR Signal (ppm, in DMSO-d6)
2-ChloropyridineC5H4ClNIncomplete oxidation in Step 1Multiplets around 7.5-8.5
2-Chloropyridine N-oxideC5H4ClNOIncomplete nitration in Step 2Multiplets around 7.3-8.3
2-Chloro-4-nitropyridine N-oxideC5H4ClN2O3Incomplete amination in Step 3Distinct aromatic signals, often downfield shifted due to nitro group
2-Amino-4-nitropyridine N-oxideC5H5N3O3Incomplete reduction in Step 5Aromatic protons and amino protons, with downfield shifts due to the nitro group
Azoxy/Azo compoundsAr-N=N(O)-Ar / Ar-N=N-ArSide reaction in Step 5Complex aromatic signals, often in the 7.0-9.0 ppm range
Residual PalladiumPdCatalyst from Step 5Not detectable by NMR; requires techniques like ICP-MS

Experimental Protocols

Protocol 1: HPLC Method for Purity Analysis of this compound

This method is a general guideline and may require optimization for specific impurity profiles.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile.

Protocol 2: Recrystallization of this compound
  • Solvent Selection: this compound is a polar molecule. Suitable recrystallization solvents include water, ethanol, or a mixture of ethanol and water. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

  • Procedure:

    • Dissolve the crude this compound in a minimal amount of the hot recrystallization solvent.

    • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

    • Filter the hot solution to remove insoluble impurities and the activated charcoal.

    • Allow the filtrate to cool slowly to room temperature to form crystals.

    • Cool the mixture in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.

    • Dry the crystals under vacuum.[6]

Protocol 3: Removal of Residual Palladium using a Thiol-Based Scavenger
  • Procedure:

    • Dissolve the crude product containing residual palladium in a suitable solvent (e.g., THF, methanol).

    • Add a thiol-based silica scavenger (typically 3-5 equivalents relative to the initial palladium loading).

    • Stir the mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) for 4-16 hours.

    • Filter the mixture to remove the scavenger.

    • Wash the scavenger with fresh solvent.

    • Combine the filtrate and washings and concentrate under reduced pressure to obtain the purified product.

    • Analyze the palladium content using ICP-MS to confirm its removal.[4]

References

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Pyridine-2,4-diamine

This guide provides researchers, scientists, and drug development professionals with essential information on the long-term stability, storage, and handling of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for long-term stability of this compound?

A1: For optimal long-term stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2][3] It is crucial to protect the compound from moisture, light, and environmental extremes.[4][5][6] Storing away from incompatible materials is also necessary to prevent degradation.[1][4]

Q2: Is refrigeration required for storing this compound?

A2: While general recommendations are for a "cool" place[1][3], refrigeration can be considered for enhanced long-term stability. A stability study on the closely related 3,4-diaminopyridine showed it was stable for at least 6 months under refrigeration (4°C) and at room temperature (22-24°C).[6] For amines in general, storing at temperatures below 30°C (86°F) helps maintain stability and minimize volatility.[5]

Q3: What is the expected shelf-life of this compound under recommended conditions?

A3: While specific long-term stability data for this compound is not extensively published, analogous compounds like 3,4-diaminopyridine exhibit excellent chemical stability for at least 6 months when stored correctly at room or refrigerated temperatures.[6] Always refer to the manufacturer's expiration date on the certificate of analysis for the specific lot you are using.

Q4: What are the visible signs of degradation for this compound?

A4: Degradation may not always be visible. However, you should look for changes in physical appearance such as discoloration or changes in texture from the off-white powder described in stability studies of similar compounds.[6] If degradation is suspected, it is best to use analytical methods like HPLC or NMR to verify purity before use.

Q5: What materials are incompatible with this compound?

A5: this compound should be stored away from strong oxidizing agents and strong acids.[7] It is also recommended to keep it separate from foodstuff containers.[1][4]

Q6: What are the primary hazards and safe handling procedures for this compound?

A6: this compound is classified as harmful if swallowed, inhaled, or in contact with skin, and it can cause serious skin and eye irritation.[4][8] Always handle this compound in a well-ventilated area, such as a chemical fume hood.[4][9] Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[4][9] Avoid creating dust and all personal contact with the substance.[4]

Summary of Storage Conditions

ParameterRecommended ConditionRationale
Temperature Cool, dry place (e.g., Room Temperature or Refrigerated)Prevents thermal degradation and minimizes volatility.[1][5]
Atmosphere Tightly sealed container, inert atmosphere (e.g., Argon, Nitrogen) optionalAmines can be hygroscopic and may react with atmospheric CO₂ or moisture.[5]
Light Protect from light (e.g., amber vial or store in a dark cabinet)Prevents potential photochemical degradation.[6]
Incompatibilities Store away from strong acids and strong oxidizing agentsAvoids vigorous and potentially hazardous chemical reactions.[7]

Troubleshooting Guide

Issue 1: The solid this compound has discolored over time.

  • Question: My this compound, which was initially an off-white powder, has developed a yellowish or brownish tint. Is it still usable?

  • Answer: Discoloration often indicates oxidation or the presence of impurities. While slight color change may not significantly impact some reactions, it is a sign of potential degradation. It is highly recommended to verify the compound's purity via analytical techniques (e.g., NMR, LC-MS) before proceeding with your experiment. For sensitive applications, using a fresh, unopened container is the safest option. Aromatic amines as a class can be susceptible to oxidation.

Issue 2: I am having trouble dissolving the compound completely.

  • Question: this compound is not fully dissolving in my chosen solvent, even though literature suggests it should be soluble. What could be the cause?

  • Answer: This could be due to several factors:

    • Compound Degradation: Degraded material may form less soluble polymeric byproducts.

    • Moisture Contamination: The compound is hygroscopic; absorbed water can alter its solubility characteristics.[5]

    • Incorrect Solvent: Ensure you are using an appropriate solvent. Diaminopyridines are generally soluble in polar organic solvents. Check the specific solvent and concentration cited in your protocol.

    • pH of the Solution: The solubility of amines is highly dependent on pH. Acidifying the solution will form a more soluble salt, while basic conditions will maintain the less soluble free base.

Issue 3: My reaction is yielding unexpected byproducts or a low yield.

  • Question: I am using this compound in a synthesis, but the reaction is not proceeding as expected. Could the stability of the starting material be the problem?

  • Answer: Yes, the purity and stability of your starting material are critical.

    • Purity Check: First, confirm the purity of your this compound. Degradation could introduce nucleophilic or basic impurities that interfere with your reaction.

    • Reaction Conditions: The amino groups on the pyridine ring are nucleophilic. The pyridine nitrogen can also act as a base or a ligand. Ensure your reaction conditions (e.g., temperature, absence of water) are strictly controlled. The pyridine ring itself is generally stable but can be reduced under certain hydrogenation conditions.[10]

Visual Logic and Workflow Diagrams

Storage_Handling_Considerations cluster_storage Storage Conditions cluster_handling Safe Handling storage This compound temp Cool & Dry Place storage->temp light Protect from Light storage->light atmosphere Tightly Sealed Container storage->atmosphere incompatible Away from Incompatibles (Acids, Oxidizers) storage->incompatible handling Handling Procedures ppe Use Full PPE (Gloves, Goggles, Lab Coat) handling->ppe ventilation Well-Ventilated Area (Fume Hood) handling->ventilation contact Avoid Personal Contact & Dust Generation handling->contact

Caption: Key storage and handling considerations for this compound.

Troubleshooting_Workflow start Experimental Issue Encountered check_visual Visually Inspect Compound start->check_visual is_discolored Discolored or Clumped? check_visual->is_discolored check_purity Verify Purity (e.g., NMR, LC-MS) is_discolored->check_purity Yes review_protocol Review Experimental Protocol & Conditions is_discolored->review_protocol No is_pure Is Purity Acceptable? check_purity->is_pure is_pure->review_protocol Yes use_new Use Fresh Stock of Compound is_pure->use_new No

References

Technical Support Center: Troubleshooting Low Conversion Rates in Pyridine-2,4-diamine Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the functionalization of pyridine-2,4-diamine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the chemical modification of this important scaffold. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to help you navigate and resolve issues in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low conversion rates when functionalizing this compound?

Low conversion rates in this compound functionalization, particularly in acylation reactions, can stem from several factors:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and concentration can significantly impact reaction efficiency.

  • Reagent Quality and Stoichiometry: Degradation of reagents or improper molar ratios can lead to incomplete reactions.

  • Solvent and Base Selection: The choice of solvent and base can influence the solubility of reagents and the reactivity of the amine groups.

  • Formation of Side Products: The presence of two amino groups can lead to the formation of di-acylated or other unwanted byproducts.

Q2: Which of the two amino groups in this compound is more reactive towards acylation?

While direct comparative studies on the acylation of this compound are not extensively documented in the provided search results, the principles of amine reactivity suggest potential differences. The nucleophilicity of the amino groups can be influenced by electronic effects from the pyridine ring. In many cases, the 4-amino group in related aminopyridines is considered more nucleophilic. However, the specific reaction conditions can alter this selectivity. It is crucial to experimentally determine the major product in your specific reaction.

Q3: How can I minimize the formation of the di-acylated byproduct?

The formation of a di-acylated byproduct is a common issue. To favor mono-acylation, consider the following strategies:

  • Control Stoichiometry: Use a controlled amount of the acylating agent, typically 1.0 to 1.2 equivalents.

  • Lower Reaction Temperature: Performing the reaction at a lower temperature can help to reduce the rate of the second acylation reaction.

  • Slow Addition of Acylating Agent: Adding the acylating agent dropwise to the reaction mixture can help to maintain a low concentration of the acylating agent, thus favoring mono-acylation.

  • Choice of Acylating Agent: A less reactive acylating agent may provide better selectivity for mono-acylation.

Troubleshooting Guides

Issue 1: Low or No Product Formation

My reaction shows very low conversion to the desired mono-acylated product.

This is a common issue that can often be resolved by systematically evaluating your reaction setup and conditions.

low_conversion start Low Conversion Observed reagent_check Verify Reagent Quality - Check purity of starting materials - Confirm activity of acylating agent start->reagent_check Possible Cause: Reagent Degradation condition_check Optimize Reaction Conditions - Increase temperature - Extend reaction time - Increase concentration start->condition_check Possible Cause: Suboptimal Conditions solvent_base_check Evaluate Solvent & Base - Ensure solubility of starting material - Use a non-nucleophilic base start->solvent_base_check Possible Cause: Poor Solubility/Reactivity reagent_check->condition_check If reagents are good condition_check->solvent_base_check If conversion still low analysis Analyze Crude Reaction Mixture - Check for starting material - Identify byproducts (e.g., di-acylation) solvent_base_check->analysis If conditions are optimized solution Problem Resolved analysis->solution

Caption: Troubleshooting workflow for low product conversion.

Possible Cause Suggested Solutions
Degraded Starting Material or Reagents - This compound: Ensure it is pure and dry. If it has been stored for a long time, consider purification by recrystallization or column chromatography. - Acylating Agent (e.g., Acyl Chloride, Anhydride): These can be sensitive to moisture. Use a fresh bottle or distill/purify before use.
Suboptimal Reaction Temperature - Gradually increase the reaction temperature in increments of 10-20°C and monitor the reaction progress by TLC or LC-MS. For many acylations, temperatures between room temperature and 80°C are effective.
Insufficient Reaction Time - Monitor the reaction over a longer period. Some reactions may require several hours to reach completion. Take aliquots at different time points to determine the optimal reaction time.
Low Reagent Concentration - If the reaction is too dilute, the rate of reaction may be slow. Try increasing the concentration of the reactants.
Poor Solubility of Starting Material - Choose a solvent in which the this compound has good solubility. Aprotic solvents like DMF, DMAc, or NMP can be effective.
Inappropriate Base - Use a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to scavenge the acid byproduct (e.g., HCl) without competing with the amine nucleophile. Pyridine can also be used as both a base and a solvent.[1]
Issue 2: Formation of Multiple Products, Including Di-acylated Species

My reaction produces a mixture of mono- and di-acylated products, making purification difficult and lowering the yield of the desired compound.

Controlling the selectivity between mono- and di-acylation is a key challenge in the functionalization of diamines.

poor_selectivity start Poor Selectivity (Mono- vs. Di-acylation) stoichiometry_check Adjust Stoichiometry - Use 1.0-1.2 eq. of acylating agent start->stoichiometry_check Possible Cause: Excess Acylating Agent temp_check Lower Reaction Temperature - Run reaction at 0°C or room temp. start->temp_check Possible Cause: High Reaction Rate addition_rate_check Control Addition Rate - Add acylating agent dropwise start->addition_rate_check Possible Cause: Localized High Concentration stoichiometry_check->temp_check If still poor selectivity temp_check->addition_rate_check If di-acylation persists reagent_reactivity_check Consider Acylating Agent Reactivity - Use a less reactive anhydride instead of a chloride addition_rate_check->reagent_reactivity_check For further optimization solution Improved Selectivity reagent_reactivity_check->solution

Caption: Troubleshooting workflow for poor reaction selectivity.

Possible Cause Suggested Solutions
Excess Acylating Agent - Carefully control the stoichiometry of the acylating agent. Use a slight excess (1.05-1.1 equivalents) to ensure full conversion of the starting material to the mono-acylated product, but avoid a large excess which will promote di-acylation.
High Reaction Temperature - Lowering the reaction temperature can significantly improve selectivity. Start the reaction at 0°C and allow it to slowly warm to room temperature.
Rapid Addition of Acylating Agent - Add the acylating agent slowly, preferably using a syringe pump, to the solution of this compound. This helps to avoid localized high concentrations of the acylating agent, which can lead to di-acylation.[2]
Highly Reactive Acylating Agent - If using a highly reactive acylating agent like an acyl chloride, consider switching to a less reactive one, such as an anhydride.
Issue 3: Difficulty in Product Purification

I have a low yield of pure product after purification.

Purification of polar aminopyridine derivatives can be challenging.

purification_issues start Purification Difficulties crystallization Attempt Recrystallization - Screen various solvents start->crystallization chromatography Optimize Column Chromatography - Use polar mobile phases (e.g., DCM/MeOH) - Consider basic alumina start->chromatography extraction Improve Work-up Procedure - Acid/base extraction to remove impurities start->extraction crystallization->chromatography If product is an oil or still impure chromatography->extraction If co-elution is an issue solution Pure Product Obtained extraction->solution acylation_pathway cluster_reactants Reactants cluster_products Products This compound This compound Mono-acylated Product (Desired) Mono-acylated Product (Desired) This compound->Mono-acylated Product (Desired) + 1 eq. Acylating Agent Acylating Agent (1 eq.) Acylating Agent (1 eq.) Di-acylated Product (Side Product) Di-acylated Product (Side Product) Mono-acylated Product (Desired)->Di-acylated Product (Side Product) + Excess Acylating Agent (Higher Temperature)

References

Technical Support Center: Enhancing the Aqueous Solubility of Pyridine-2,4-Diamine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with pyridine-2,4-diamine analogs. The following sections offer detailed strategies, experimental protocols, and quantitative data to guide your research.

Frequently Asked Questions (FAQs)

Q1: My this compound analog shows very low aqueous solubility. What are the primary strategies I should consider to improve it?

A1: Low aqueous solubility is a common challenge for many nitrogen-containing heterocyclic compounds. The primary strategies can be broadly categorized into physical and chemical modifications:

  • Chemical Modifications: These approaches alter the molecule's chemical structure or properties.

    • Salt Formation: As this compound analogs are basic, forming a salt with a pharmaceutically acceptable acid is often the most effective and common first step. This can dramatically increase solubility by introducing an ionizable group.[1][2]

    • Prodrug Synthesis: A bioreversible moiety can be attached to one of the amine groups to improve solubility.[3][4] This promoiety is designed to be cleaved in vivo to release the active parent drug.

    • Co-crystallization: This involves creating a crystalline solid composed of your active pharmaceutical ingredient (API) and a coformer in a specific stoichiometric ratio.[5][6] Co-crystals can modify physicochemical properties like solubility without altering the chemical structure of the API itself.[5]

  • Physical Modifications: These methods focus on the solid-state properties of the API or its formulation.

    • Solid Dispersion: The API can be dispersed in a hydrophilic polymer matrix, often in an amorphous state.[7][8] This prevents the crystal lattice energy from being the limiting factor in dissolution.

    • Particle Size Reduction: Techniques like micronization or nanosuspension increase the surface area of the drug, which can improve the dissolution rate according to the Noyes-Whitney equation.[9][10]

    • pH Adjustment: For formulation in a liquid vehicle, adjusting the pH to a level where the basic amine groups are protonated can significantly increase solubility.[11]

Q2: How do I choose the best solubility enhancement strategy for my specific compound?

A2: The optimal strategy depends on the physicochemical properties of your analog (e.g., pKa, logP, melting point), the desired dosage form, and the stage of development. A logical approach is outlined in the decision-making workflow below. Generally, salt formation is a good starting point for ionizable compounds like this compound analogs.[2] If salt formation is not feasible or does not provide sufficient enhancement, more complex methods like prodrugs, co-crystals, or amorphous solid dispersions can be explored.[12]

Q3: My compound is degrading at the high temperatures required for hot-melt extrusion. What are my alternatives for creating a solid dispersion?

A3: If your compound is thermolabile, several lower-temperature methods for preparing solid dispersions are available:

  • Solvent Evaporation: This is a widely used method where both the drug and the polymer carrier are dissolved in a common volatile solvent, which is then evaporated.[7] This technique is suitable for heat-sensitive materials.[7]

  • Spray Drying: This is a continuous process where a solution of the API and polymer is atomized into a hot gas stream to generate a dry powder. It is a popular and scalable method.[1][13]

  • Freeze Drying (Lyophilization): This involves dissolving the API and carrier in a suitable solvent, freezing the solution, and then removing the solvent by sublimation under vacuum. This is an excellent method for highly heat-sensitive compounds.[1]

Q4: I formed a salt of my compound, but it precipitates out of solution in my buffered assay medium. What is happening and how can I fix it?

A4: This phenomenon is likely due to either the "common ion effect" or a pH shift that causes the salt to convert back to its less soluble free base form.[14]

  • Common Ion Effect: If your buffer contains an ion that is the same as the counter-ion of your salt (e.g., a chloride-containing buffer for a hydrochloride salt), it can suppress the dissolution of the salt.[14]

  • pH-dependent Solubility: this compound salts are more soluble at lower pH where the amine groups are protonated. If the pH of your assay medium is high enough to deprotonate the molecule, it will precipitate as the neutral, less soluble form. To address this, you can:

  • Check the pH: Ensure the final pH of your assay medium is at least 2 pH units below the pKa of your compound to maintain its ionized, soluble form.

  • Change the Buffer: Switch to a buffer system that does not contain a common ion.

  • Incorporate Solubilizing Excipients: Add co-solvents (e.g., DMSO, ethanol, propylene glycol) or non-ionic surfactants to your formulation to help maintain solubility even after the initial dissolution.[11]

Quantitative Data on Solubility Enhancement

The following table summarizes solubility enhancement data for pyridine-containing compounds and other relevant molecules using various strategies. This data can serve as a benchmark for expected improvements.

Compound Class/NameStrategyInitial SolubilityEnhanced SolubilityFold IncreaseReference(s)
Minoxidil (this compound analog)-2.2 mg/mL (in water)--[15][16]
Pyrazolo[3,4-d]pyrimidine analogProdrug SynthesisLow-~600x[17]
10-HydroxycamptothecinProdrug SynthesisLow-~80x[17]
Loxapine (Tertiary Amine)Prodrug Synthesis (N-phosphonooxymethyl)Very Low->15,000x[3]
Penciclovir analogProdrug SynthesisLow138.8 mg/mLSignificant[18]
ProbenecidSalt Formation (with 4-Aminopyridine)Low-~143x[19]
NilotinibSolid Dispersion (with Soluplus®)Low-~630x[13]

Visualized Workflows

The following diagrams illustrate key decision-making and experimental processes.

G Figure 1. Decision Workflow for Selecting a Solubility Strategy start Poorly Soluble This compound Analog is_ionizable Is the analog ionizable (basic)? start->is_ionizable salt_screen Perform Salt Formation Screening is_ionizable->salt_screen Yes prodrug Consider Prodrug Synthesis is_ionizable->prodrug No is_salt_ok Is solubility and stability acceptable? salt_screen->is_salt_ok is_thermolabile Is the compound thermolabile? is_salt_ok->is_thermolabile No end_node Optimized Formulation is_salt_ok->end_node Yes cocrystal Consider Co-crystal Screening is_thermolabile->cocrystal solid_dispersion Consider Solid Dispersion is_thermolabile->solid_dispersion prodrug->end_node cocrystal->end_node hme Hot-Melt Extrusion solid_dispersion->hme No spray_dry Solvent Evaporation or Spray Drying solid_dispersion->spray_dry Yes hme->end_node spray_dry->end_node

Caption: Decision workflow for selecting a solubility enhancement strategy.

G Figure 2. General Experimental Workflow for Solubility Testing start Start add_excess 1. Add excess solid compound to buffer start->add_excess equilibrate 2. Agitate at constant temperature (e.g., 24-72h) add_excess->equilibrate sample 3. Withdraw aliquot at time points equilibrate->sample separate 4. Separate solid from liquid (filter/centrifuge) sample->separate analyze 5. Analyze supernatant (e.g., HPLC, UV-Vis) separate->analyze check_eq Has concentration plateaued? analyze->check_eq check_eq->equilibrate No, continue agitation end_node Report Equilibrium Solubility check_eq->end_node Yes

Caption: General experimental workflow for solubility determination.

Key Experimental Protocols

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol determines the thermodynamic equilibrium solubility of a compound in a specific medium.[20]

Materials:

  • This compound analog (solid powder)

  • Buffer solution of desired pH (e.g., phosphate-buffered saline pH 7.4)

  • Orbital shaker with temperature control

  • Vials (e.g., glass HPLC vials)

  • Syringe filters (e.g., 0.22 µm PVDF) or centrifuge

  • Analytical instrument (e.g., HPLC-UV, LC-MS)

Procedure:

  • Add an excess amount of the solid compound to a vial containing a known volume of the buffer. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

  • Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed.[20]

  • Allow the mixture to equilibrate for a predetermined period (typically 24 to 72 hours). To confirm equilibrium has been reached, take samples at multiple time points (e.g., 24h, 48h, 72h).[21]

  • At each time point, withdraw an aliquot of the suspension.

  • Immediately separate the undissolved solid from the liquid. This can be done by centrifuging the sample at high speed or by filtering it through a syringe filter. This step is critical to prevent further dissolution.

  • Dilute the resulting saturated supernatant with a suitable solvent.

  • Quantify the concentration of the dissolved compound in the supernatant using a validated analytical method (e.g., HPLC-UV) against a standard curve.

  • Equilibrium is reached when the measured concentrations from consecutive time points are consistent. The final, stable concentration is the equilibrium solubility.

Protocol 2: General Procedure for Salt Formation Screening

This protocol provides a general method for screening suitable salt formers (counter-ions) for a basic API.

Materials:

  • This compound analog (free base)

  • A selection of pharmaceutically acceptable acids (e.g., HCl, H₂SO₄, methanesulfonic acid, tartaric acid, citric acid)

  • Organic solvents (e.g., ethanol, isopropanol, acetone, diethyl ether)

  • Stir plate and vials

Procedure:

  • Dissolve a known molar amount of the this compound analog in a minimal amount of a suitable organic solvent (e.g., ethanol).[22]

  • In a separate vial, prepare a solution of an equimolar amount of the selected acid in the same solvent.

  • Slowly add the acid solution to the solution of the free base while stirring.

  • Observe for the formation of a precipitate. If no solid forms immediately, the solution can be stored at a lower temperature (e.g., 4°C) or subjected to slow evaporation to induce crystallization.

  • If a solid precipitate forms, isolate it by filtration and wash with a small amount of cold solvent.

  • Dry the resulting solid (the potential salt) under vacuum.

  • Characterize the solid using techniques like Powder X-Ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Fourier-Transform Infrared (FTIR) spectroscopy to confirm salt formation and assess its crystalline nature.

  • Determine the aqueous solubility of the newly formed salt using Protocol 1 and compare it to the free base.

Protocol 3: Co-crystal Preparation by Liquid-Assisted Grinding

This method is an efficient, solvent-minimal approach to screen for and produce co-crystals.[6]

Materials:

  • This compound analog (API)

  • Coformer (e.g., pharmaceutically acceptable carboxylic acids like succinic acid or benzoic acid)[23]

  • Ball mill or mortar and pestle

  • A small amount of a "wetting" solvent (e.g., acetonitrile, ethanol)

Procedure:

  • Place the API and the chosen coformer into a grinding vessel (e.g., mortar or milling jar) in a specific stoichiometric ratio (e.g., 1:1 or 1:2 molar ratio).

  • Add a minimal amount of the wetting solvent (typically a few microliters per 100 mg of solid). The mixture should resemble a thick paste, not a slurry.

  • Grind the mixture for a set period (e.g., 30-60 minutes).

  • Collect the resulting solid powder.

  • Analyze the powder using PXRD to determine if a new crystalline phase (the co-crystal) has formed. The PXRD pattern of a new co-crystal will be distinct from the patterns of the starting API and coformer.

  • If a new form is identified, scale up the procedure and determine its aqueous solubility (using Protocol 1) and dissolution rate.

Protocol 4: Solid Dispersion by Solvent Evaporation

This protocol describes a common lab-scale method for preparing solid dispersions of thermolabile compounds.[7]

Materials:

  • This compound analog (API)

  • Hydrophilic polymer carrier (e.g., PVP K30, Soluplus®, HPMC)

  • A volatile organic solvent that dissolves both the API and the polymer (e.g., methanol, acetone, dichloromethane)

  • Rotary evaporator or vacuum oven

Procedure:

  • Select a suitable polymer carrier. The choice depends on the desired release characteristics and miscibility with the API.

  • Determine the desired drug-to-polymer ratio (e.g., 1:1, 1:3, 1:9 by weight).

  • Completely dissolve both the API and the polymer in a common volatile solvent in a round-bottom flask.

  • Remove the solvent under reduced pressure using a rotary evaporator. This should be done at a controlled temperature, low enough to prevent degradation of the API.

  • Continue evaporation until a thin, solid film is formed on the wall of the flask.

  • Further dry the solid dispersion in a vacuum oven for 24 hours to remove any residual solvent.

  • Scrape the solid dispersion from the flask, then mill or sieve it to obtain a fine powder.

  • Characterize the solid dispersion using PXRD to confirm the amorphous nature of the API and DSC to assess its physical state.

  • Evaluate the solubility and dissolution rate of the solid dispersion compared to the crystalline API.

References

preventing side reactions in the synthesis of substituted pyridine-2,4-diamines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and side reactions encountered during the synthesis of substituted pyridine-2,4-diamines.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a clear question-and-answer format.

Issue 1: Poor Regioselectivity in Nucleophilic Aromatic Substitution (SNAr) of 2,4-Dichloropyridine Precursors

Q: I am reacting a 2,4-dichloropyridine with an amine and obtaining a mixture of the 2-amino-4-chloro and 4-amino-2-chloro isomers. How can I improve the selectivity for the desired 4-amino-2-chloro product?

A: This is a common challenge governed by the electronic and steric environment of the pyridine ring. The C4 position is generally more susceptible to nucleophilic attack in classical SNAr reactions due to greater stabilization of the negatively charged Meisenheimer intermediate.[1] However, several factors can influence this selectivity.

Troubleshooting Steps:

  • Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can significantly impact regioselectivity. For instance, in the reaction of 2,6-dichloro-3-(methoxycarbonyl)pyridine with 1-methylpiperazine, the regioselectivity could be switched from 16:1 for the 2-isomer in DCM to 2:1 for the 6-isomer in DMSO.[2] Experiment with a range of solvents from nonpolar (e.g., toluene, dioxane) to polar aprotic (e.g., DMF, DMSO) and polar protic (e.g., ethanol, isopropanol) to find the optimal conditions for your specific substrate.

  • Reaction Temperature: Lowering the reaction temperature can sometimes favor the thermodynamically more stable product, which is often the result of attack at the C4 position.

  • Nature of the Nucleophile: The steric bulk and nucleophilicity of the incoming amine can influence the site of attack. A bulkier amine may preferentially attack the less sterically hindered position.

  • Substituent Effects on the Pyridine Ring:

    • Electron-donating groups (EDGs) at the C6 position can reverse the typical C4 selectivity and favor attack at the C2 position.[3]

    • Bulky substituents at the C3 position can induce regioselectivity towards the 6-position in 2,6-dichloropyridines, a principle that may have parallels in 2,4-disubstituted systems.[2]

Issue 2: Unwanted Side Products in Palladium-Catalyzed Amination (Buchwald-Hartwig Reaction)

Q: I am using a Buchwald-Hartwig amination to introduce an amino group onto a chloropyridine, but I am observing significant hydrodehalogenation (replacement of chlorine with hydrogen) and low yields of the desired amine.

A: Hydrodehalogenation is a known side reaction in Buchwald-Hartwig aminations, often competing with the desired C-N bond formation.[4] This can be caused by several factors related to the catalyst, base, and reaction conditions.

Troubleshooting Steps:

  • Ligand Choice: The choice of phosphine ligand is critical. Sterically hindered and electron-rich ligands often promote the desired reductive elimination over side reactions. For the selective amination at the C2 position of 2,4-dichloropyridine, a Xantphos-based catalyst has been used successfully.[5] Consider screening different ligands (e.g., XPhos, SPhos, RuPhos) to find one that minimizes hydrodehalogenation for your specific substrate.

  • Base Selection: The strength and type of base can influence the reaction outcome. While strong bases like sodium tert-butoxide are common, they can sometimes promote side reactions. Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) may be milder and reduce the incidence of hydrodehalogenation, although this might require higher temperatures or longer reaction times.[5]

  • Reaction Temperature and Time: High temperatures and prolonged reaction times can lead to catalyst decomposition and an increase in side products. Monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting material is consumed to avoid product degradation. Microwave irradiation can sometimes provide rapid heating and shorter reaction times, potentially minimizing side product formation.[5][6]

  • Catalyst Loading: Using the minimum effective catalyst loading can help reduce side reactions. However, too little catalyst may lead to an incomplete reaction. Optimization of the catalyst loading is often necessary.

Issue 3: Formation of N-Oxide and Other Oxidation Byproducts

Q: I am attempting a direct amination or other functionalization of a pyridine ring and notice the formation of pyridine N-oxide as a byproduct. How can I prevent this?

A: Unintentional oxidation of the pyridine nitrogen can occur, especially if oxidizing agents are present or if the reaction is run under an oxygen-rich atmosphere at elevated temperatures. Pyridine N-oxides themselves can be useful intermediates for directing substitution to the 2- or 4-positions, but their unintended formation is a side reaction.[7][8]

Troubleshooting Steps:

  • Inert Atmosphere: Ensure your reaction is conducted under a thoroughly inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen, especially for high-temperature reactions.

  • Purity of Reagents and Solvents: Peroxides in solvents (like THF or dioxane) can act as oxidizing agents. Use freshly distilled or peroxide-free solvents. Also, ensure that none of your starting materials or reagents are contaminated with oxidizing impurities.

  • Deoxygenation Step: If you are intentionally using a pyridine N-oxide as an intermediate, a final deoxygenation step is required. Incomplete deoxygenation will leave N-oxide in your final product. Common deoxygenation reagents include phosphorus trichloride (PCl₃) or zinc dust.[8]

Quantitative Data Summary

The following tables summarize quantitative data on regioselectivity in the synthesis of substituted aminopyridines, providing a comparison of different reaction conditions.

Table 1: Regioselectivity in the Nucleophilic Aromatic Substitution of 2,4-Dichloropyridine with Amines

NucleophileCatalyst/ConditionsSolventTemp (°C)C2:C4 SelectivityYield (%)Reference
AnilinePd(OAc)₂ / Xantphos, K₂CO₃ (Microwave)Dioxane100>20:185-95[5]
MorpholinePd(OAc)₂ / Xantphos, K₂CO₃ (Microwave)Dioxane100>20:170-80[5]
PiperidineClassical SNArEthanolRefluxPrimarily C4Variable[1]
AnilineClassical SNArNMP150MixtureVariable[1]

Table 2: Influence of Solvent on Regioselectivity in the SNAr of 2,6-dichloro-3-(methoxycarbonyl)pyridine

NucleophileSolventβ-parameterTemp (°C)2-isomer:6-isomer RatioReference
1-MethylpiperazineDichloromethane (DCM)0.10Reflux16:1[2]
1-MethylpiperazineAcetonitrile0.31Reflux9:1[2]
1-MethylpiperazineDimethyl Sulfoxide (DMSO)0.76Reflux1:2[2]
The Kamlet-Taft β parameter represents the hydrogen-bond acceptor capability of the solvent.

Experimental Protocols

Protocol 1: Regioselective Buchwald-Hartwig Amination at the C2 Position of 2,4-Dichloropyridine [5]

  • Reaction Setup: To a microwave vial, add 2,4-dichloropyridine (1.0 mmol), the desired aniline (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.05 mmol), and Xantphos (0.06 mmol).

  • Solvent Addition: Add 5 mL of anhydrous dioxane to the vial.

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Heat the mixture to 100 °C for 30 minutes.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the 2-arylamino-4-chloropyridine.

Protocol 2: General Procedure for Nucleophilic Aromatic Substitution at the C4 Position of 2,4-Dichloropyridine

  • Reaction Setup: In a round-bottom flask, dissolve 2,4-dichloropyridine (1.0 mmol) in a suitable solvent such as ethanol or N,N-dimethylformamide (DMF) (10 mL).

  • Amine Addition: Add the desired amine (1.1 - 2.0 mmol). If the amine is used as a salt, add a base such as triethylamine or potassium carbonate (2.0-3.0 mmol) to liberate the free amine.

  • Heating: Heat the reaction mixture to a temperature between 80 °C and 150 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer and concentrate. Purify the crude product by recrystallization or column chromatography.

Visualizations

The following diagrams illustrate key decision-making processes and workflows for preventing side reactions.

G Troubleshooting Workflow for Poor Regioselectivity in SNAr start Problem: Mixture of 2-amino and 4-amino isomers check_conditions Analyze Reaction Conditions start->check_conditions solvent Is the solvent optimal? Consider polarity and H-bonding. check_conditions->solvent temperature Is the temperature too high? High temp can reduce selectivity. check_conditions->temperature nucleophile Is the amine sterically bulky? check_conditions->nucleophile substituents Are there strong EDGs on the ring? check_conditions->substituents solution_solvent Action: Screen different solvents (e.g., Toluene, DMF, Ethanol) solvent->solution_solvent solution_temp Action: Lower reaction temperature temperature->solution_temp solution_strategy Consider alternative strategy: Buchwald-Hartwig for C2 selectivity nucleophile->solution_strategy substituents->solution_strategy end_goal Desired Outcome: Improved Regioselectivity solution_solvent->end_goal solution_temp->end_goal solution_strategy->end_goal

Caption: Troubleshooting workflow for poor regioselectivity in SNAr.

G Synthetic Strategy Selection for Pyridine-2,4-diamine Synthesis start Target: Substituted This compound precursor Starting Material: 2,4-Dichloropyridine start->precursor decision_c4 Introduce Amine at C4 precursor->decision_c4 buchwald Method: Buchwald-Hartwig (Can be tuned for C2) precursor->buchwald Direct C2 amination possible snar Method: Classical SNAr (Favors C4) decision_c4->snar High C4 selectivity needed decision_c2 Introduce Amine at C2 decision_c2->buchwald Second amination intermediate Intermediate: 4-Amino-2-chloropyridine snar->intermediate final_product Final Product: This compound buchwald->final_product intermediate->decision_c2

References

Technical Support Center: Scale-Up Synthesis of Pyridine-2,4-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of pyridine-2,4-diamine.

Frequently Asked Questions (FAQs)

General Questions

Q1: What are the common synthetic routes for the scale-up of this compound?

A1: One common industrial approach involves a multi-step synthesis starting from 2-chloropyridine. This process includes oxidation to the N-oxide, followed by nitration, amination, debenzylation, and a final reduction. Another potential route is the direct amination of 2,4-dichloropyridine, though this can present challenges in regioselectivity.

Q2: What are the primary safety concerns during the scale-up of this compound synthesis?

A2: Key safety concerns include managing highly exothermic reactions, particularly during nitration and the quenching of reagents like phosphorus oxychloride (if used).[1] The handling of hazardous materials such as strong acids, oxidizing agents, and flammable solvents requires strict safety protocols. The potential for runaway reactions should be carefully assessed and mitigated.[2]

Q3: How can I minimize byproduct formation during the synthesis?

A3: Minimizing byproduct formation requires strict control over reaction parameters at each step. This includes maintaining optimal temperatures, controlled addition of reagents, and monitoring the reaction progress to avoid side reactions like over-nitration or the formation of isomers.[3] The purity of starting materials is also crucial.[4]

Synthesis-Specific Questions

Q4: I am observing low yields in the initial oxidation of 2-chloropyridine to its N-oxide. What could be the cause?

A4: Low yields in this step can be attributed to several factors. Incomplete reaction is a common issue; ensure sufficient reaction time and temperature. The choice and amount of oxidizing agent, such as hydrogen peroxide, and catalyst are critical.[5][6] The reaction conditions, including temperature and catalyst loading, should be optimized for the best results.[5]

Q5: During the nitration of 2-chloropyridine N-oxide, I am getting a significant amount of di-nitrated byproducts. How can I improve the selectivity for mono-nitration?

A5: To favor mono-nitration, it is essential to control the reaction temperature, as lower temperatures can reduce the rate of the second nitration.[3] Use a minimal excess of the nitrating agent and add it slowly to the reaction mixture to maintain a low concentration of the active nitrating species.[3] Monitoring the reaction progress is crucial to stop it once the desired mono-nitrated product is maximized.[3]

Q6: The final reduction of 2-amino-4-nitropyridine N-oxide is incomplete. What can I do to drive the reaction to completion?

A6: Incomplete reduction can be due to catalyst deactivation or insufficient reducing agent. Ensure the catalyst (e.g., Pd/C) is active and used in the correct loading. The choice of hydrogen source (e.g., hydrogen gas, transfer hydrogenation reagents) and reaction conditions (pressure, temperature) are critical.[7][8] The presence of impurities can also poison the catalyst.

Troubleshooting Guides

Troubleshooting Low Yield
Problem Potential Cause Recommended Solution
Low yield in the oxidation of 2-chloropyridine Incomplete reaction; suboptimal catalyst amount or activity.Increase reaction time and/or temperature. Optimize the loading of the catalyst (e.g., tungstic acid). Ensure the quality of the hydrogen peroxide.[5]
Low yield in the nitration step Suboptimal nitrating agent concentration or temperature.Use a well-defined nitrating mixture (e.g., HNO₃/H₂SO₄). Control the temperature carefully during the addition of the nitrating agent.[3]
Low yield in the final reduction step Catalyst poisoning or deactivation; insufficient hydrogen pressure or source.Ensure the starting material is free of catalyst poisons. Use fresh, active catalyst (e.g., Pd/C). Optimize hydrogen pressure and reaction time.[7]
Troubleshooting Product Purity
Problem Potential Cause Recommended Solution
Presence of di-nitrated impurities Over-nitration due to harsh reaction conditions.Lower the reaction temperature, reduce the amount of nitrating agent, and control the rate of addition.[3]
Residual starting material Incomplete reaction in any of the steps.Monitor the reaction progress using techniques like TLC or HPLC to ensure completion. Increase reaction time or temperature if necessary.
Discoloration of the final product Formation of colored byproducts during synthesis or degradation during workup.Purify intermediates at each stage. Use an appropriate purification method for the final product, such as recrystallization from a suitable solvent or column chromatography. Consider treatment with activated carbon.[9]

Experimental Protocols

Illustrative Multi-Step Synthesis of this compound from 2-Chloropyridine

This protocol is a composite of procedures described in the literature and should be optimized for specific laboratory and scale-up conditions.

Step 1: Oxidation of 2-Chloropyridine to 2-Chloropyridine N-oxide [5][10]

  • In a suitable reactor, charge 2-chloropyridine and a catalyst (e.g., tungstic acid).

  • Heat the mixture to the desired temperature (e.g., 70-80°C).

  • Slowly add hydrogen peroxide to the reaction mixture while maintaining the temperature.

  • Stir for several hours until the reaction is complete (monitor by TLC or GC).

  • After completion, cool the reaction mixture and work up to isolate the 2-chloropyridine N-oxide.

Step 2: Nitration of 2-Chloropyridine N-oxide [2][11]

  • Cool concentrated sulfuric acid in a reactor to 0°C.

  • Slowly add 2-chloropyridine N-oxide while keeping the temperature below 10°C.

  • Add fuming nitric acid dropwise, maintaining a low temperature.

  • After the addition, slowly warm the reaction mixture to the desired temperature (e.g., 90°C) and hold for several hours.

  • Cool the mixture and carefully quench by pouring it onto ice.

  • Neutralize with a base (e.g., sodium hydroxide solution) to precipitate the product.

  • Filter, wash, and dry the 2-chloro-4-nitropyridine N-oxide.

Step 3: Amination with Benzylamine [11]

  • Suspend 2-chloro-4-nitropyridine N-oxide in a suitable solvent (e.g., ethanol).

  • Add benzylamine and heat the mixture to reflux.

  • Maintain reflux for several hours until the reaction is complete.

  • Cool the reaction mixture to crystallize the product.

  • Filter and wash the solid to obtain 2-(benzylamino)-4-nitropyridine N-oxide.

Step 4: Debenzylation [11]

  • Carefully add the 2-(benzylamino)-4-nitropyridine N-oxide to concentrated sulfuric acid at a low temperature.

  • Stir the mixture for a short period.

  • Pour the reaction mixture onto ice and neutralize with a strong base to precipitate the product.

  • Filter, wash, and dry the 2-amino-4-nitropyridine N-oxide.

Step 5: Reduction to this compound [11]

  • In a hydrogenation reactor, suspend 2-amino-4-nitropyridine N-oxide in a suitable solvent (e.g., methanol).

  • Add a catalyst (e.g., 10% Pd/C).

  • Pressurize the reactor with hydrogen gas.

  • Stir at room temperature for several hours until the reaction is complete.

  • Filter off the catalyst and concentrate the filtrate to obtain crude this compound.

  • Purify the product by recrystallization or other suitable methods.

Quantitative Data

The following tables summarize illustrative reaction conditions and yields for the synthesis of this compound and its intermediates. Note that these values are compiled from various sources and may not be directly transferable between different scales or equipment.

Table 1: Illustrative Reaction Conditions for the Synthesis of this compound Intermediates
Step Reactants Solvent Catalyst/Reagent Temperature Time Yield Reference
1. Oxidation 2-Chloropyridine, H₂O₂Acetic Acid-80°C8 h-[11]
2. Nitration 2-Chloropyridine N-oxideH₂SO₄HNO₃90°C10 h86% (2 steps)[11]
3. Amination 2-Chloro-4-nitropyridine N-oxide, BenzylamineEthanol-RefluxOvernight40%[11]
4. Debenzylation 2-(Benzylamino)-4-nitropyridine N-oxideH₂SO₄-<20°C30 min92%[11]
5. Reduction 2-Amino-4-nitropyridine N-oxide, H₂Methanol10% Pd/CRoom Temp5-6 h71%[11]

Note: The 86% yield for nitration is reported as a two-step yield from 2-chloropyridine.

Visualizations

Logical Workflow for Troubleshooting Synthesis

G start Start Synthesis reaction_step Perform Reaction Step start->reaction_step check_purity Check Yield and Purity reaction_step->check_purity low_yield Low Yield? check_purity->low_yield low_purity Low Purity? low_yield->low_purity No troubleshoot_yield Troubleshoot Yield (Temp, Time, Reagents) low_yield->troubleshoot_yield Yes troubleshoot_purity Troubleshoot Purity (Byproducts, Purification) low_purity->troubleshoot_purity Yes next_step Proceed to Next Step low_purity->next_step No troubleshoot_yield->reaction_step troubleshoot_purity->reaction_step end End next_step->end

Caption: A general workflow for troubleshooting common issues in chemical synthesis.

Signaling Pathway for Multi-Step Synthesis of this compound

G A 2-Chloropyridine B 2-Chloropyridine N-oxide A->B Oxidation (H₂O₂) C 2-Chloro-4-nitropyridine N-oxide B->C Nitration (HNO₃/H₂SO₄) D 2-(Benzylamino)-4-nitropyridine N-oxide C->D Amination (Benzylamine) E 2-Amino-4-nitropyridine N-oxide D->E Debenzylation (H₂SO₄) F This compound E->F Reduction (H₂/Pd-C)

References

Technical Support Center: Optimizing Palladium-Catalyzed Amination of Dihalopyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the palladium-catalyzed amination of dihalopyridines. The information is designed to help overcome common experimental challenges and optimize reaction outcomes.

Troubleshooting Guides

Issue 1: Low or No Conversion to the Desired Aminated Product

Q: My Buchwald-Hartwig amination of a dihalopyridine is resulting in a low yield or no product at all. What are the likely causes and how can I troubleshoot this?

A: Low conversion in palladium-catalyzed aminations of dihalopyridines is a frequent challenge, often stemming from catalyst deactivation or suboptimal reaction conditions. The pyridine nitrogen itself can coordinate to the palladium center, inhibiting its catalytic activity.[1] Here is a systematic approach to troubleshooting:

  • Catalyst and Ligand Integrity:

    • Catalyst Activity: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to air and moisture. Ensure that the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) and with anhydrous, degassed solvents.[1] The formation of palladium black is an indicator of catalyst decomposition.[1]

    • Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands are often required to stabilize the palladium catalyst and promote the reaction. For challenging substrates like dihalopyridines, ligands such as XPhos, RuPhos, and Xantphos are good starting points for screening.[1]

  • Reaction Conditions:

    • Base Selection: The base plays a crucial role in the catalytic cycle. A weak base may not be sufficient to deprotonate the amine, while an overly strong or sterically hindered base can lead to side reactions like hydrodehalogenation. Common bases include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and cesium carbonate (Cs₂CO₃). The choice of base should be optimized for the specific substrates.

    • Solvent Choice: The solvent can influence reagent solubility and catalyst stability. Anhydrous, non-polar aprotic solvents like toluene and dioxane are commonly used.[1] If solubility is an issue, a more polar solvent like DMF can be tested, but be aware of its potential to coordinate with the palladium catalyst.[1]

    • Temperature: These reactions typically require heating, often in the range of 80-120 °C. However, excessively high temperatures can lead to catalyst decomposition.[1] It is advisable to start at a moderate temperature (e.g., 100 °C) and adjust as needed.

  • Reagent Purity:

    • Ensure all reagents, including the dihalopyridine, amine, and base, are of high purity and anhydrous. Impurities can poison the catalyst.

Issue 2: Poor Selectivity (Mono- vs. Di-amination)

Q: I am trying to perform a selective mono-amination on a dihalopyridine but am getting a significant amount of the di-aminated product. Conversely, how can I favor di-amination?

A: Achieving selective mono- or di-amination requires careful control of reaction conditions to exploit the differential reactivity of the two halogen positions.

To Favor Mono-amination:

  • Stoichiometry: Use a limited amount of the amine (typically 1.0-1.2 equivalents) relative to the dihalopyridine.

  • Reaction Time and Temperature: The second amination is generally slower than the first. Shorter reaction times and lower temperatures can favor the mono-aminated product. For instance, in the amination of 2,4-dichloropyridine, high regioselectivity for the C-2 position can be achieved at a lower temperature, while the second amination at the C-4 position requires a higher temperature.

  • Halogen Reactivity: If the dihalopyridine contains different halogens (e.g., 2-chloro-4-bromopyridine), the reaction will preferentially occur at the more reactive halogen (in this case, bromine). The general order of reactivity is I > Br > Cl.

To Favor Di-amination:

  • Stoichiometry: Use an excess of the amine (typically >2.2 equivalents) to drive the reaction to completion.

  • Reaction Time and Temperature: Longer reaction times and higher temperatures are often necessary to overcome the decreased reactivity of the second halogen and potential steric hindrance.

  • Catalyst Loading: In some cases, a higher catalyst loading may be required for the second amination step.

Issue 3: Formation of Side Products (e.g., Hydrodehalogenation)

Q: I am observing a significant amount of hydrodehalogenation (replacement of a halogen with hydrogen) in my reaction. How can I minimize this side reaction?

A: Hydrodehalogenation is a common side reaction that can be minimized by:

  • Optimizing the Base: Using a less sterically hindered or a weaker base can sometimes reduce this side reaction.

  • Lowering the Reaction Temperature: Higher temperatures can promote side reactions.

  • Choice of Ligand: Some ligands are more prone to promoting hydrodehalogenation than others. Screening different ligands can be beneficial.

  • Solvent Choice: The polarity of the solvent can influence the rates of competing reaction pathways.

Frequently Asked Questions (FAQs)

Q1: Which palladium precursor is best for these reactions? A1: Common and effective palladium precursors include Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate). Pre-catalysts, where the ligand is already coordinated to the palladium center, can also offer improved reactivity and stability.

Q2: How do I choose the right ligand for my specific dihalopyridine and amine? A2: Ligand selection is often empirical and may require screening. However, for electron-deficient heteroaryl halides like dihalopyridines, bulky and electron-rich biaryl phosphine ligands such as XPhos, SPhos, RuPhos, and BrettPhos are generally good starting points. The choice can also depend on the steric hindrance of the amine.

Q3: What is the best base to use? A3: The optimal base depends on the specific substrates and their functional group tolerance. Strong, non-nucleophilic bases like NaOtBu and KOtBu are often very effective. For base-sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ may be necessary, though this might require higher temperatures or longer reaction times.

Q4: How can I ensure my reaction is truly under an inert atmosphere? A4: Use standard Schlenk line techniques or a glovebox. Ensure all glassware is oven-dried and cooled under vacuum or a stream of inert gas. Solvents should be properly degassed by methods such as freeze-pump-thaw or by bubbling a stream of inert gas through the solvent for an extended period.

Data Presentation

Table 1: Comparison of Ligand Performance in the Amination of Bromobenzene with Various Amines

LigandAmineYield (%)Catalyst SystemBaseSolventTemperature (°C)Time (h)
XPhos Diphenylamine>99[Pd(allyl)Cl]₂NaOtBuToluene10024
Phenoxazine>99[Pd(allyl)Cl]₂NaOtBuToluene10024
Carbazole85[Pd(allyl)Cl]₂NaOtBuToluene10024
Xantphos Diphenylamine93[Pd(allyl)Cl]₂NaOtBuToluene10024
Phenoxazine95[Pd(allyl)Cl]₂NaOtBuToluene10024
Carbazole42[Pd(allyl)Cl]₂NaOtBuToluene10024
Data synthesized from a comparative study on the coupling of bromobenzene with secondary aryl amines.[2]

Table 2: Performance of XPhos in the Amination of 4-Chlorotoluene with Morpholine

ParameterValue
Yield 94%
Catalyst System Pd(dba)₂ / XPhos
Base Sodium tert-butoxide
Solvent Toluene
Temperature Reflux
Reaction Time 6 h
This table illustrates a specific successful application of the XPhos ligand.[2]

Experimental Protocols

Protocol 1: Selective Mono-amination of 2,4-Dichloropyridine

This protocol describes the highly regioselective Buchwald-Hartwig amination at the C-2 position of 2,4-dichloropyridine.[3]

  • Reaction Setup: To an oven-dried Schlenk tube, add 2,4-dichloropyridine (1.0 mmol), the desired aniline or heterocyclic amine (1.1 mmol), a palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), and a suitable phosphine ligand (e.g., Xantphos, 4 mol%).

  • Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon) three times.

  • Reagent Addition: Add a base (e.g., Cs₂CO₃, 2.0 mmol) and anhydrous, degassed solvent (e.g., dioxane, 5 mL) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the 4-chloro-N-arylpyridin-2-amine.

Protocol 2: Di-amination of 2,6-Dibromopyridine

This protocol is a general procedure for the di-amination of 2,6-dibromopyridine.

  • Reaction Setup: In a dry Schlenk flask, combine 2,6-dibromopyridine (1.0 mmol), the desired amine (2.2-2.5 mmol), a palladium precursor (e.g., Pd(OAc)₂, 2 mol%), and a phosphine ligand (e.g., BINAP, 4 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Reagent Addition: Add a base (e.g., NaOtBu, 2.5 mmol) and anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe.

  • Reaction: Heat the reaction mixture to a temperature of 100-110 °C with stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over a suitable drying agent (e.g., Na₂SO₄), and concentrate. Purify the product by flash column chromatography.

Visualizations

Troubleshooting_Workflow start Low or No Conversion check_catalyst Check Catalyst and Ligand - Air/Moisture Sensitivity? - Appropriate Ligand? start->check_catalyst check_conditions Evaluate Reaction Conditions - Base Strength/Solubility? - Solvent Choice? - Temperature Too Low/High? start->check_conditions check_reagents Inspect Reagents - Purity of Starting Materials? - Anhydrous Conditions? start->check_reagents optimize Systematically Optimize - Screen Ligands - Screen Bases - Screen Solvents - Adjust Temperature check_catalyst->optimize check_conditions->optimize check_reagents->optimize success Improved Yield optimize->success

Caption: Troubleshooting workflow for low or no reaction conversion.

Regioselectivity_Factors regioselectivity Regioselectivity Control (Mono- vs. Di-amination) stoichiometry Amine Stoichiometry - Mono: ~1 equiv. - Di: >2.2 equiv. regioselectivity->stoichiometry temp_time Temperature & Time - Mono: Lower Temp, Shorter Time - Di: Higher Temp, Longer Time regioselectivity->temp_time halogen Halogen Reactivity (for mixed dihalides) I > Br > Cl regioselectivity->halogen electronics_sterics Electronic & Steric Effects - C2 vs. C4 reactivity regioselectivity->electronics_sterics

Caption: Key factors influencing regioselectivity in dihalopyridine amination.

References

Technical Support Center: Purification of Crude Pyridine and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the purification of crude pyridine and its derivatives from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude pyridine and its derivatives?

A1: Common impurities can include unreacted starting materials, byproducts from the synthesis, residual solvents, and water.[1] Pyridine itself is hygroscopic and readily absorbs atmospheric moisture.[1] Homologues such as picolines (methylpyridines) and lutidines (dimethylpyridines) are also frequent contaminants originating from the manufacturing process of the starting materials.[1]

Q2: My pyridine derivative is showing significant peak tailing during column chromatography on silica gel. Why is this happening and how can I fix it?

A2: Peak tailing for basic compounds like pyridine derivatives is a common issue, primarily caused by the strong interaction between the basic nitrogen atom of the pyridine ring and acidic residual silanol groups on the silica gel surface.[2] This leads to non-ideal elution behavior. Other causes can include column overload, physical issues with the column packing, or a mismatch between the sample solvent and the mobile phase.[2]

To mitigate tailing, you can:

  • Add a competing base: Incorporate a small amount of a base like triethylamine (TEA) into your eluent.[3] The TEA will preferentially interact with the acidic silanol groups, minimizing their interaction with your product.[2]

  • Adjust the mobile phase pH: Lowering the mobile phase pH can protonate the silanol groups, reducing their interaction with the basic analyte.[2]

  • Use a different stationary phase: Consider using end-capped silica gels, alumina, or polymer-based columns which are less acidic and can prevent degradation of sensitive compounds.[2]

Q3: I'm struggling to remove the last traces of pyridine used as a solvent from my reaction mixture. What is an effective method?

A3: Removing the final traces of pyridine can be challenging due to its high boiling point. A common and effective method is azeotropic removal.[4] This involves adding a solvent like toluene or heptane to the mixture and then removing it under reduced pressure.[4] The added solvent forms an azeotrope with pyridine, which has a lower boiling point than pyridine alone, facilitating its evaporation.[4] This process may need to be repeated several times for complete removal.[4]

Q4: My pyridine derivative is sensitive to acidic conditions. How can I remove pyridine from the reaction mixture without using an acid wash?

A4: For acid-sensitive compounds, an effective alternative to an acidic wash is to use a solution of copper (II) sulfate (CuSO₄).[4] Pyridine forms a complex with copper sulfate, which can then be extracted into an aqueous layer.[4] This method avoids the use of acidic conditions that could degrade your product.[4]

Troubleshooting Guides

Issue 1: Low Recovery of Pyridine Derivative After Purification
Possible Cause Troubleshooting Step
Product is water-soluble, leading to loss during aqueous workup. Adjust the pH of the aqueous solution to be slightly basic (pH 8-9) to ensure the pyridine derivative is in its free base form before extracting with an organic solvent like dichloromethane (DCM).[4]
Degradation on silica gel during column chromatography. Perform a 2D TLC test to check for degradation. If degradation is observed, switch to a less acidic or inert stationary phase like end-capped silica or alumina.[2] Minimize the contact time of your compound with the stationary phase by running the column as quickly as possible without compromising separation.[5]
Product is volatile and is being lost during solvent evaporation. Optimize the evaporation process by using a lower temperature and a gentle stream of nitrogen.[2]
Issue 2: Poor Separation of Pyridine Derivative from Impurities During Column Chromatography
Possible Cause Troubleshooting Step
Inappropriate solvent system. Systematically vary the polarity of the eluent. A common starting point is a mixture of hexanes and ethyl acetate.[5] The ideal Rf for your product on a TLC plate is around 0.3 for good separation on a column.[5]
Co-elution of impurities with similar polarity. Change the stationary phase to one that offers a different interaction mechanism (e.g., switch from a C18 column to a phenyl or cyano phase in HPLC).[2] Small adjustments to the mobile phase pH can also alter the ionization state of your compound and impurities, potentially improving separation.[2]
Column is overloaded. Reduce the amount of crude material loaded onto the column.[2]

Quantitative Data

Table 1: Pyridine-Water Azeotrope Composition and Boiling Point
Component 1Component 2Composition (wt%)Boiling Point of Azeotrope (°C)
PyridineWater57% Pyridine, 43% Water92.6

Data compiled from various sources.[6][7][8]

Table 2: Extraction Efficiency of Pyridine from Aqueous Solutions
Extraction MethodExtracting AgentConditionsExtraction Efficiency (%)
Supercritical Fluid ExtractionCarbon Dioxide100 bar, 35°C>99.5
Supercritical Fluid ExtractionCarbon Dioxide200 bar, 25°C>99.7
Supercritical Fluid ExtractionCarbon Dioxide300 bar, 80°C>99
Liquid-Liquid ExtractionN-butyl-pyridinium hexafluorophosphate (Ionic Liquid)pH 4, 80°C95
Liquid-Liquid ExtractionN-octyl-pyridinium hexafluorophosphate (Ionic Liquid)pH 6, 80°C96

Data compiled from various sources.[9][10]

Experimental Protocols

Protocol 1: Purification of a Crude Pyridine Derivative by Acid-Base Extraction

This method is suitable for the purification of basic pyridine derivatives from non-basic impurities.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Acidic Wash: Transfer the solution to a separatory funnel and add an equal volume of dilute aqueous HCl (e.g., 1 M).[4]

  • Extraction: Shake the funnel vigorously, venting frequently. Allow the layers to separate. The protonated pyridine derivative will move to the aqueous layer.[3]

  • Separation: Drain the lower aqueous layer containing the pyridinium salt.[4] Repeat the acid wash of the organic layer one or two more times to ensure complete extraction.[4]

  • Basification: Combine the aqueous extracts and cool them in an ice bath. Slowly add a concentrated base (e.g., NaOH solution) until the solution is strongly alkaline. This will deprotonate the pyridinium salt, regenerating the free base form of your pyridine derivative.[1]

  • Back-Extraction: Extract the now basic aqueous layer with a fresh portion of organic solvent. The purified pyridine derivative will now be in the organic layer.

  • Drying and Concentration: Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.[4]

Protocol 2: Fractional Distillation of Crude Pyridine

This protocol is for the purification of liquid pyridine from non-volatile impurities or impurities with significantly different boiling points.

  • Drying: Dry the crude pyridine over a suitable drying agent such as solid KOH or NaOH for several hours.[11][12]

  • Apparatus Setup: Set up a fractional distillation apparatus, including a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask.[13][14] Ensure the thermometer bulb is positioned correctly at the vapor outlet to accurately measure the boiling point of the distillate.[14]

  • Distillation: Heat the flask gently.[13] A ring of condensate should rise slowly up the column.[14]

  • Fraction Collection: Collect the fraction that distills at the boiling point of pure pyridine (115°C).[6][13] Discard any initial fractions that distill at a lower temperature and stop the distillation before all the liquid has evaporated.

  • Storage: Store the purified pyridine over molecular sieves to keep it dry.[12]

Visualizations

experimental_workflow cluster_start Start: Crude Reaction Mixture cluster_extraction Liquid-Liquid Extraction cluster_chromatography Column Chromatography cluster_distillation Distillation cluster_end End: Purified Product start Crude Product dissolve Dissolve in Organic Solvent start->dissolve If solid or oil distill Heat and Vaporize start->distill If liquid wash Wash with Aqueous Solution dissolve->wash separate Separate Layers wash->separate load Load onto Column separate->load Organic Layer elute Elute with Solvent System load->elute collect Collect Fractions elute->collect end Purified Pyridine Derivative collect->end Combine Pure Fractions and Evaporate condense Condense Vapor distill->condense collect_distillate Collect Purified Liquid condense->collect_distillate collect_distillate->end troubleshooting_logic cluster_issue_type Identify the Problem cluster_recovery_solutions Low Recovery Solutions cluster_separation_solutions Poor Separation Solutions cluster_degradation_solutions Degradation Solutions start Purification Issue Encountered low_recovery Low Recovery? start->low_recovery poor_separation Poor Separation? start->poor_separation product_degradation Product Degradation? start->product_degradation low_recovery->poor_separation No check_solubility Check Aqueous Solubility low_recovery->check_solubility Yes poor_separation->product_degradation No change_eluent Change Eluent Polarity poor_separation->change_eluent Yes inert_phase Use Inert Stationary Phase (e.g., Alumina) product_degradation->inert_phase Yes end Problem Resolved product_degradation->end No optimize_evap Optimize Evaporation (Lower Temp) check_solubility->optimize_evap optimize_evap->end change_phase Change Stationary Phase change_eluent->change_phase reduce_load Reduce Column Loading change_phase->reduce_load reduce_load->end minimize_time Minimize Contact Time on Column inert_phase->minimize_time minimize_time->end

References

Validation & Comparative

A Comparative Guide to Pyridine-2,4-Diamine Analogs: Structure-Activity Relationship as Potent CDK2 and CDK9 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a series of N2,N4-disubstituted pyrimidine-2,4-diamine analogs, a class of compounds demonstrating significant potential as inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and Cyclin-Dependent Kinase 9 (CDK9). Dysregulation of these kinases is a hallmark of various cancers, making them attractive targets for therapeutic intervention. This document summarizes the structure-activity relationship (SAR) of these analogs, presenting quantitative data on their inhibitory potency and antiproliferative effects. Detailed experimental protocols for the key assays are provided to facilitate reproducibility and further investigation.

Data Presentation: Inhibitory and Antiproliferative Activities

The following table summarizes the in vitro inhibitory activities (IC50) of a selection of N2,N4-disubstituted pyrimidine-2,4-diamine analogs against CDK2/cyclin A and CDK9/cyclin T1, as well as their antiproliferative activity against the triple-negative breast cancer cell line MDA-MB-231.[1][2][3] The data is extracted from a key study on the SAR of this compound class.[1][2][3]

CompoundCDK2/cyclin A IC₅₀ (µM)[1]CDK9/cyclin T1 IC₅₀ (µM)[1]MDA-MB-231 IC₅₀ (µM)
2a 4-OCH₃H0.24 ± 0.040.095 ± 0.004>10
2d 4-ClH0.13 ± 0.020.66 ± 0.021.8 ± 0.2
3b H3-F0.38 ± 0.060.08 ± 0.0012.5 ± 0.1
3c H4-F0.30 ± 0.070.065 ± 0.0232.9 ± 0.3
3g H4-Cl0.083 ± 0.0350.10 ± 0.011.5 ± 0.1
3i H4-OCH₃0.57 ± 0.080.19 ± 0.024.6 ± 0.5
3j H4-CH₃2.90 ± 0.060.16 ± 0.025.4 ± 0.4
3k H3-Cl0.44 ± 0.040.083 ± 0.0022.1 ± 0.2

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure transparency and aid in the design of related studies.

CDK2/cyclin A and CDK9/cyclin T1 Kinase Assays

The inhibitory activity of the compounds against CDK2/cyclin A and CDK9/cyclin T1 can be determined using a variety of kinase assay platforms, such as luminescence-based or fluorescence-based assays. A representative protocol for a luminescence-based assay is as follows:

  • Reagents and Materials:

    • Recombinant human CDK2/cyclin A2 and CDK9/cyclin T1 enzymes.

    • Kinase substrate peptide (e.g., a peptide derived from Histone H1 for CDK2 or the C-terminal domain of RNA Polymerase II for CDK9).

    • ATP.

    • Kinase assay buffer (e.g., containing HEPES, MgCl₂, Brij-35, and DTT).

    • Test compounds dissolved in DMSO.

    • Luminescent kinase assay kit (e.g., Kinase-Glo®).

    • White, opaque 96-well or 384-well plates.

    • Plate reader capable of measuring luminescence.

  • Procedure:

    • Prepare serial dilutions of the test compounds in kinase assay buffer.

    • In the wells of the assay plate, add the test compound dilutions, the respective kinase, and the kinase substrate peptide.

    • Initiate the kinase reaction by adding ATP to each well.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

    • Stop the reaction and detect the remaining ATP by adding the luminescent kinase assay reagent according to the manufacturer's instructions. This reagent typically lyses the cells and contains luciferase and luciferin to generate a light signal from the remaining ATP.

    • Measure the luminescence signal using a plate reader. The signal is inversely proportional to the kinase activity.

    • Calculate the IC₅₀ values by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Sulforhodamine B (SRB) Antiproliferation Assay

The antiproliferative activity of the compounds on cancer cell lines is commonly assessed using the Sulforhodamine B (SRB) assay, which measures cell density based on the measurement of cellular protein content.[4][5][6]

  • Reagents and Materials:

    • Adherent cancer cell line of interest (e.g., MDA-MB-231).

    • Complete cell culture medium.

    • Test compounds dissolved in DMSO.

    • Trichloroacetic acid (TCA), 10% (w/v).

    • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid.

    • Acetic acid, 1% (v/v).

    • Tris base solution, 10 mM.

    • 96-well flat-bottom microtiter plates.

    • Microplate reader (absorbance at ~515 nm).

  • Procedure:

    • Seed the cells in 96-well plates at an appropriate density and allow them to attach overnight.

    • Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48-72 hours).

    • Fix the cells by gently adding cold 10% TCA to each well and incubating at 4°C for 1 hour.[4]

    • Wash the plates five times with slow-running tap water or 1% acetic acid to remove the TCA and dead cells.[4][5] Allow the plates to air dry.

    • Stain the fixed cells by adding the SRB solution to each well and incubating at room temperature for 30 minutes.[4]

    • Wash the plates four times with 1% acetic acid to remove the unbound dye.[4] Allow the plates to air dry completely.

    • Solubilize the protein-bound dye by adding 10 mM Tris base solution to each well.

    • Measure the absorbance (optical density) at approximately 515 nm using a microplate reader.

    • Calculate the percentage of cell growth inhibition and determine the IC₅₀ values from the dose-response curves.

Mandatory Visualization

The following diagram illustrates the simplified signaling pathway of CDK9/cyclin T1, a key component of the positive transcription elongation factor b (P-TEFb) complex. P-TEFb plays a crucial role in the regulation of transcription by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAP II), leading to the transition from transcription initiation to productive elongation.[7][8][9][10][11] Inhibition of CDK9 by the pyridine-2,4-diamine analogs blocks this process, ultimately leading to cell cycle arrest and apoptosis in cancer cells.

CDK9_Signaling_Pathway cluster_nucleus Nucleus cluster_cellular_effects Cellular Effects PTEFb P-TEFb Complex (CDK9/Cyclin T1) RNAPII_paused Paused RNA Pol II PTEFb->RNAPII_paused Phosphorylates Ser2 of CTD DSIF_NELF DSIF/NELF PTEFb->DSIF_NELF Phosphorylates CellCycleArrest Cell Cycle Arrest PTEFb->CellCycleArrest RNAPII_paused->DSIF_NELF RNAPII_elongating Elongating RNA Pol II RNAPII_paused->RNAPII_elongating mRNA mRNA Transcript RNAPII_elongating->mRNA Transcription Elongation Inhibitor This compound Analog Inhibitor->PTEFb Inhibition DNA DNA DNA->RNAPII_paused Transcription Initiation Apoptosis Apoptosis

CDK9/Cyclin T1 Signaling Pathway Inhibition

References

Validating Pyridine-2,4-Diamine Hits from High-Throughput Screens: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the validation of hits from high-throughput screening (HTS) is a critical step in the drug discovery pipeline. This guide provides a comparative framework for validating hits containing the pyridine-2,4-diamine scaffold, a common motif in kinase inhibitors and other therapeutic agents. We present experimental data and detailed protocols to objectively assess hit compounds and compare their performance against alternative scaffolds.

The this compound core is a privileged scaffold in medicinal chemistry, frequently identified in HTS campaigns targeting a variety of biological targets, particularly protein kinases. Its validation requires a rigorous cascade of assays to confirm on-target activity, assess selectivity, and rule out common HTS artifacts. This guide will walk through a typical validation workflow, providing comparative data and methodologies to aid in the decision-making process.

Hit Validation Workflow: From Initial Hit to Validated Lead

A systematic approach is essential to efficiently triage HTS hits and focus resources on the most promising candidates. The following workflow outlines the key stages in validating this compound-containing compounds.

G HTS High-Throughput Screen (Primary Assay) Hit_Confirmation Hit Confirmation (Dose-Response) HTS->Hit_Confirmation Initial Hits Triage Triage False Positives (PAINS, Aggregators) Hit_Confirmation->Triage Orthogonal_Assay Orthogonal Assay (Alternative Technology) Triage->Orthogonal_Assay Confirmed Hits Target_Engagement Target Engagement (Biophysical/Cellular) Orthogonal_Assay->Target_Engagement Selectivity Selectivity Profiling (Kinase Panel) Target_Engagement->Selectivity Cellular_Activity Cellular Activity (Functional Assays) Selectivity->Cellular_Activity Lead_Series Validated Lead Series Cellular_Activity->Lead_Series

Caption: A typical hit validation workflow for HTS campaigns.

Data Presentation: Comparative Analysis of this compound and Alternatives

A crucial aspect of hit validation is understanding the structure-activity relationship (SAR) and comparing the lead scaffold to viable alternatives. The following tables summarize key data for this compound and a common alternative, pyrimidine-2,4-diamine, targeting cyclin-dependent kinases (CDKs).

Table 1: Biochemical Potency of this compound and Pyrimidine-2,4-Diamine Scaffolds against CDKs

ScaffoldCompound IDTargetIC50 (nM)Reference
This compoundCompound A CDK2150Fictional Example
Compound B CDK980Fictional Example
Pyrimidine-2,4-diamineCompound C CDK283[1]
Compound D CDK965[1]
Compound 66 CDK6/9CDK6: 25, CDK9: 38[2]

Table 2: Cellular Activity and Selectivity

ScaffoldCompound IDCell LineProliferation IC50 (µM)Selectivity (Fold over other kinases)Reference
This compoundCompound A HCT1161.2>10-fold vs. a panel of 10 kinasesFictional Example
Pyrimidine-2,4-diamineCompound 3g MDA-MB-2310.5 - 4.0Not specified[3]
Pyrimidine-2,4-diamineCompound 66 A5490.21Good selectivity over CDK2[2]

Experimental Protocols

Detailed and reproducible experimental protocols are the bedrock of reliable hit validation. Below are methodologies for key experiments.

Protocol 1: Biochemical Kinase Inhibition Assay

Purpose: To determine the in vitro potency (IC50) of a compound against a purified kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate peptide

  • ATP (Adenosine triphosphate)

  • Test compound (e.g., this compound analog)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Detection reagent (e.g., ADP-Glo™, Promega)

  • 384-well assay plates

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • Add 50 nL of the compound dilutions to the assay plate.

  • Add 5 µL of a solution containing the kinase and substrate in assay buffer.

  • Incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding 5 µL of ATP solution (at the Km concentration for the specific kinase).

  • Incubate for 1 hour at room temperature.

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Purpose: To confirm that the compound binds to its intended target within a cellular context.

Materials:

  • Cancer cell line expressing the target kinase

  • Complete cell culture medium

  • Test compound

  • PBS (Phosphate-buffered saline)

  • Lysis buffer with protease and phosphatase inhibitors

  • Antibodies for the target protein (for Western blot detection)

Procedure:

  • Culture cells to 80-90% confluency.

  • Treat cells with the test compound or vehicle (DMSO) for a specified time (e.g., 1 hour).

  • Harvest the cells, wash with PBS, and resuspend in PBS.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).

  • Separate the soluble fraction (containing non-denatured protein) from the aggregated protein by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Collect the supernatant and determine the protein concentration.

  • Analyze the amount of soluble target protein at each temperature by Western blotting.

  • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

Visualizing complex biological and experimental processes is crucial for clear communication.

G cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Cellular Response Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Proliferation Cell Proliferation Transcription_Factors->Proliferation Inhibitor This compound Inhibitor Inhibitor->MEK

Caption: Inhibition of the MAPK/ERK signaling pathway.

G Start Start: HTS Hit Is_Potent Is IC50 < 1 µM? Start->Is_Potent Is_Selective Is Selectivity > 10-fold? Is_Potent->Is_Selective Yes Discard Discard Is_Potent->Discard No Target_Engaged Target Engagement Confirmed? Is_Selective->Target_Engaged Yes Is_Selective->Discard No Cell_Active Is Cellular IC50 < 10 µM? Target_Engaged->Cell_Active Yes Target_Engaged->Discard No Validated Validated Hit Cell_Active->Validated Yes Cell_Active->Discard No

Caption: Decision-making tree for hit validation.

Comparison with Alternative Scaffolds

While the this compound scaffold is a potent core for many inhibitors, exploring alternative scaffolds is essential to optimize properties such as selectivity, potency, and ADME (Absorption, Distribution, Metabolism, and Excretion). A common alternative is the pyrimidine-2,4-diamine scaffold.

Structural Comparison:

  • This compound: Contains a single nitrogen atom in the six-membered aromatic ring.

  • Pyrimidine-2,4-diamine: Contains two nitrogen atoms in the six-membered aromatic ring.

This seemingly small change can significantly impact the electronic properties, basicity, and hydrogen bonding potential of the molecule, leading to differences in target binding and off-target effects. For instance, a comparative study on cholinesterase inhibitors showed that pyridine diamine derivatives were generally more potent on equine butyrylcholinesterase (eqBChE), while the corresponding pyrimidine derivatives had similar or higher inhibitory percentages on electric eel acetylcholinesterase (EeAChE).

Scaffold Hopping:

Scaffold hopping is a valuable strategy to identify novel chemotypes with improved properties. Starting from a this compound hit, one could explore bioisosteric replacements for the pyridine ring, such as other five- or six-membered heterocycles (e.g., pyrazole, isoxazole) or even non-aromatic rings, to modulate the compound's properties.

Conclusion

The validation of HTS hits containing the this compound scaffold requires a multi-faceted approach. By systematically confirming on-target activity, assessing selectivity, and comparing against alternative scaffolds, researchers can confidently advance the most promising compounds into lead optimization. The experimental protocols and comparative data presented in this guide provide a framework for making informed decisions throughout the hit-to-lead process.

References

A Head-to-Head Comparison of Pyridine-2,4-diamine and Pyrimidine-2,4-diamine Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

The pyridine and pyrimidine rings are foundational six-membered heterocycles that serve as "privileged scaffolds" in medicinal chemistry. Their ability to form multiple hydrogen bonds, engage in pi-stacking interactions, and modulate physicochemical properties has led to their incorporation into a vast number of FDA-approved drugs.[1][2] Within this landscape, the 2,4-diamino-substituted versions of these scaffolds are particularly prominent, appearing in drugs targeting a wide array of biological targets, from kinases to ion channels.

This guide provides a head-to-head comparison of the pyridine-2,4-diamine and pyrimidine-2,4-diamine scaffolds, offering a detailed analysis of their chemical properties, biological activities, and pharmacokinetic profiles, supported by experimental data and protocols.

Chemical Properties and Synthesis

The primary structural difference between the two scaffolds is the presence of a second nitrogen atom at the 1-position of the pyrimidine ring. This additional nitrogen atom significantly influences the molecule's electronics, basicity, and potential for hydrogen bonding, which in turn affects its biological activity and pharmacokinetic properties.

Both scaffolds are synthetically accessible through established chemical routes. Pyrimidine-2,4-diamine derivatives are often synthesized from starting materials like barbituric acid or 2,4-diamino-6-hydroxypyrimidine, which undergo chlorination followed by nucleophilic substitution.[3][4][5] this compound synthesis can be achieved through various methods, often involving the functionalization of a pre-existing pyridine ring.[6][7]

G cluster_0 Pyrimidine-2,4-diamine Synthesis cluster_1 This compound Synthesis A1 Barbituric Acid / 2,4-Diamino-6-hydroxypyrimidine A2 Chlorination (e.g., POCl3) A1->A2 A3 2,4-Diamino-6-chloropyrimidine A2->A3 A4 Nucleophilic Substitution / Cross-Coupling A3->A4 A5 Substituted Pyrimidine-2,4-diamine A4->A5 B1 Substituted Pyridine B2 Nitration B1->B2 B3 Amination / Reduction B2->B3 B4 Further Functionalization B3->B4 B5 Substituted this compound B4->B5

Caption: Generalized synthetic workflows for the two scaffolds.

Biological Activities and Applications: A Tale of Two Scaffolds

Both scaffolds are versatile and have been successfully employed to target a diverse range of proteins. However, subtle differences in their preferred targets and binding interactions have emerged. The pyrimidine-2,4-diamine core, in particular, is a well-known "hinge-binder" for kinases, mimicking the adenine portion of ATP.[8]

ScaffoldBiological Target ClassRepresentative Drug(s) / Compound(s)Therapeutic Area
This compound Kinase Inhibitors (e.g., Syk, mTOR)Fostamatinib[9][10]Immunology (ITP)
DHFR Inhibitors Piritrexim Analogues[11]Infectious Disease
Cholinesterase Inhibitors Experimental Compounds[12][13]Neurodegenerative Disease
Pyrimidine-2,4-diamine Kinase Inhibitors (e.g., Bcr-Abl, CDK, Aurora, RSK)Imatinib, Dasatinib[8], Compound 66 (CDK6/9)[14], Compound 13 (Aurora)[15]Oncology, Immunology
Ion Channel Openers (K-ATP)Minoxidil[16][17][18]Hypertension, Alopecia
DHFR Inhibitors Trimethoprim[19][20]Infectious Disease
Thiamine Transporter Inhibitors Fedratinib, Trimethoprim[20](Side Effect Profile)

One study that directly compared derivatives of the two scaffolds as cholinesterase inhibitors found that pyrimidine-based compounds were generally more potent inhibitors of Electrophorus electricus acetylcholinesterase (EeAChE), whereas the corresponding pyridine derivatives were more potent against equine butyrylcholinesterase (eqBChE).[12][13] This highlights how a subtle change in the core heterocycle can fine-tune selectivity for different but related biological targets.

Case Study: Fostamatinib (this compound)

Fostamatinib is an oral spleen tyrosine kinase (Syk) inhibitor approved for the treatment of chronic immune thrombocytopenia (ITP).[9][10] In ITP, autoantibodies bind to platelets, leading to their destruction by macrophages via a process dependent on Syk signaling. Fostamatinib, which incorporates a this compound scaffold, blocks this pathway.

G cluster_pathway Syk Signaling in Immune Thrombocytopenia (ITP) Autoantibodies Autoantibodies Platelet Platelet Autoantibodies->Platelet binds FcγR Fcγ Receptor Platelet->FcγR opsonized platelet engages Macrophage Macrophage Syk Syk FcγR->Syk activates Signaling Downstream Signaling Syk->Signaling Phagocytosis Platelet Destruction (Phagocytosis) Signaling->Phagocytosis Fostamatinib Fostamatinib Fostamatinib->Syk inhibits

Caption: Fostamatinib inhibits Syk, blocking platelet destruction.

Pharmacokinetic (PK) Profile Comparison

Direct PK comparisons of isomeric drug pairs are rare. However, general trends can be inferred from the physicochemical properties of the scaffolds and data from representative drugs. The additional nitrogen in the pyrimidine ring can increase polarity and susceptibility to certain metabolic pathways. Conversely, pyridine-containing drugs have been noted to sometimes possess improved metabolic stability and permeability.[21] Pyrimidine analogues often function as prodrugs, requiring intracellular phosphorylation to become active.[22][23][24]

ParameterFostamatinib (this compound based)Minoxidil (Pyrimidine-2,4-diamine based)
Administration Oral[10]Oral, Topical[25]
Metabolism Prodrug, converted to active metabolite R406Converted to active metabolite Minoxidil Sulfate[4][16]
Half-life (oral) ~15 hours (active metabolite R406)~3-4 hours[25]
Bioavailability (oral) Not explicitly stated, but orally active≥90%[25]
Primary Excretion FecesUrine (>97%)[25]

Experimental Protocols

To evaluate and compare compounds based on these scaffolds, standardized assays are crucial. Below are representative protocols for determining kinase inhibition and cellular proliferation.

In Vitro Kinase Inhibition Assay (Generic Radiometric Assay)

This protocol is a standard method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific protein kinase.

  • Objective: To quantify the potency of a test compound (e.g., a pyridine- or pyrimidine-2,4-diamine derivative) in inhibiting the activity of a target kinase.

  • Materials:

    • Recombinant purified target kinase.

    • Kinase-specific substrate peptide or protein.

    • [γ-³³P]ATP (radiolabeled ATP).

    • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Test compounds dissolved in DMSO.

    • 96-well filter plates (e.g., phosphocellulose).

    • Stop solution (e.g., 75 mM phosphoric acid).

    • Scintillation counter and fluid.

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO, typically from 10 mM down to nanomolar concentrations.

    • In a 96-well plate, add 5 µL of the diluted compound to each well. Include controls for no enzyme (background) and no inhibitor (100% activity).

    • Prepare a master mix containing kinase buffer, the substrate, and the target kinase. Add 20 µL of this mix to each well.

    • Pre-incubate the plate at room temperature for 10-15 minutes to allow the compound to bind to the kinase.

    • Prepare an ATP mix containing cold ATP and [γ-³³P]ATP in kinase buffer.

    • Initiate the kinase reaction by adding 25 µL of the ATP mix to each well.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

    • Stop the reaction by adding 50 µL of the stop solution.

    • Transfer the reaction mixture to the filter plate. The phosphorylated substrate will bind to the phosphocellulose membrane, while unused [γ-³³P]ATP will pass through.

    • Wash the filter plate multiple times with phosphoric acid to remove all unbound radioactivity.

    • After drying the plate, add scintillation fluid to each well and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the background counts (no enzyme) from all other wells.

    • Normalize the data by setting the "no inhibitor" control as 100% activity.

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.

Cell Proliferation (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, which is useful for assessing the on-target effect of kinase inhibitors in a cellular context.

  • Objective: To determine the effect of a test compound on the proliferation of a cancer cell line.

  • Materials:

    • Cancer cell line of interest (e.g., A549, HCT-116).[26]

    • Complete cell culture medium (e.g., DMEM + 10% FBS).

    • Test compounds dissolved in DMSO.

    • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) at 5 mg/mL in PBS.

    • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS).

    • 96-well flat-bottom cell culture plates.

    • Microplate reader.

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of medium and incubate overnight (37°C, 5% CO₂).

    • Prepare serial dilutions of the test compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the diluted compounds. Include vehicle control (DMSO) wells.

    • Incubate the plate for 72 hours (or another desired time point).

    • Add 10 µL of the MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently mix the plate and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of blank wells (medium only).

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the GI50/IC50 value using non-linear regression.

Conclusion: Choosing the Right Scaffold

The this compound and pyrimidine-2,4-diamine scaffolds are both powerful tools in the drug discovery arsenal. The choice between them is not a matter of inherent superiority but of context-dependent optimization.

G cluster_logic Scaffold Selection Logic Target Biological Target Choice Scaffold Choice Target->Choice SAR Structure-Activity Relationship (SAR) SAR->Choice PK Desired PK Profile (ADME) PK->Choice IP Intellectual Property Landscape IP->Choice Pyridine This compound Pyrimidine Pyrimidine-2,4-diamine Choice->Pyridine Optimize for X Choice->Pyrimidine Optimize for Y

Caption: Key factors influencing the choice of scaffold in a project.

  • The pyrimidine-2,4-diamine scaffold is a proven and highly effective hinge-binder for a multitude of kinases and is a go-to starting point for ATP-competitive inhibitor design.[8]

  • The This compound scaffold offers a closely related but distinct electronic and structural profile, which can be exploited to achieve different selectivity profiles, modulate physicochemical properties, or navigate a crowded intellectual property landscape.[12][21]

Ultimately, successful drug design relies on empirical data. Researchers should consider synthesizing and testing analogues of both scaffolds to determine which core provides the optimal balance of potency, selectivity, and drug-like properties for their specific biological target and therapeutic goals.

References

A Comparative Guide to the Cross-Reactivity Profiling of Pyridine-2,4-Diamine Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridine-2,4-diamine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent kinase inhibitors. Its versatility allows for the development of compounds targeting a wide array of kinases implicated in diseases like cancer and inflammatory disorders. However, a critical aspect of developing these inhibitors is understanding their selectivity. Due to the conserved nature of the ATP-binding pocket across the human kinome, inhibitors can often interact with unintended targets, leading to off-target effects and potential toxicity.[1][2]

This guide provides a comparative overview of the cross-reactivity profiles of representative this compound based kinase inhibitors, supported by experimental data and detailed protocols for key assessment assays.

Data Presentation: Comparative Kinase Selectivity

The following tables summarize the inhibitory activity (IC₅₀ values) of several this compound based compounds against a panel of kinases, illustrating their potency and selectivity. Lower IC₅₀ values indicate greater potency.

Table 1: Cross-Reactivity Profile of a Hypothetical this compound Based CDK Inhibitor (Compound A)

Kinase TargetIC₅₀ (nM)Kinase FamilyNotes
CDK9/CycT 8 CMGCPrimary Target
CDK6/CycD 15 CMGCPrimary Target [3]
CDK2/CycE125CMGC~15-fold selectivity over CDK2[3]
GSK3β850CMGCModerate off-target activity
Aurora A>10,000AuroraHighly selective against Aurora kinases
VEGFR-25,200TKLow activity against receptor tyrosine kinases
p38α>10,000MAPKHighly selective

Table 2: Cross-Reactivity Profile of a Hypothetical this compound Based PAK4 Inhibitor (Compound B)

Kinase TargetIC₅₀ (nM)Kinase FamilyNotes
PAK4 6 STEPrimary Target [4]
PAK198STEGood selectivity over PAK1
ROCK11,500AGCLow off-target activity
LCK8,900TKHighly selective against this Src-family kinase
c-Src>10,000TKHighly selective
mTOR7,500PI3K-likeLow off-target activity[5]
DNA-PK>10,000PI3K-likeHighly selective[6][7]

Note: The data presented in these tables are compiled from literature examples and hypothetical data for illustrative purposes.[4][8]

Experimental Protocols

Comprehensive cross-reactivity profiling involves a combination of in vitro biochemical assays, chemical proteomics, and cell-based assays.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay measures the amount of ATP remaining after a kinase reaction. A decrease in luminescence indicates ATP consumption by the enzyme, and inhibition is measured by the rescue of the luminescent signal.[9]

  • Materials :

    • Purified recombinant kinases (broad panel).[10]

    • Specific peptide substrates for each kinase.

    • Test compound (e.g., this compound derivative) stock solution in DMSO.

    • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • ATP solution.

    • ADP-Glo™ Kinase Assay Kit (or similar).

    • 384-well assay plates.

  • Procedure :

    • Prepare serial dilutions of the test compound in DMSO. A typical starting concentration is 100 µM with 10-point, 3-fold serial dilutions.

    • Dispense diluted compounds into the wells of a 384-well assay plate. Include vehicle controls (DMSO).

    • Add the kinase and its specific substrate mixture to each well.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

    • Stop the reaction by adding the ADP-Glo™ Reagent, which depletes the remaining ATP.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

    • Measure the luminescence signal using a plate reader. Higher signals correlate with greater inhibition.

    • Calculate IC₅₀ values by fitting the dose-response data to a four-parameter logistic curve.[8]

Chemical Proteomics using Kinobeads

This approach identifies kinase targets by competitive binding in a complex cellular lysate, providing a profile of inhibitor interactions with endogenously expressed kinases.[11][12]

  • Materials :

    • Kinobeads: Sepharose beads coupled with non-selective kinase inhibitors.[11]

    • Cell lysate from relevant cell lines or tissues.

    • Test compound.

    • Lysis buffer and wash buffers.

    • Mass spectrometer for protein identification and quantification.

  • Procedure :

    • Harvest and lyse cells to prepare a native protein extract.

    • Incubate the cell lysate with varying concentrations of the free test compound. This allows the inhibitor to bind to its targets.

    • Add the kinobeads to the lysate. The beads will capture kinases that are not already bound by the test compound.[11]

    • Incubate to allow for competitive binding.

    • Wash the beads to remove non-specifically bound proteins.

    • Elute the bound proteins from the beads.

    • Identify and quantify the eluted proteins using LC-MS/MS.

    • Determine target kinases by observing a dose-dependent decrease in their binding to the beads in the presence of the test compound.[11]

Visualizations: Pathways and Workflows

Signaling Pathway Inhibition

The diagram below illustrates the inhibition of the Cyclin-Dependent Kinase (CDK) 6 and 9 signaling pathway, a common target for pyridine-diamine based inhibitors in cancer therapy.[3] These kinases are crucial for cell cycle progression and transcription.

Caption: Inhibition of CDK6/9 by a this compound based compound.

Experimental Workflow

The following diagram outlines a standard workflow for the high-throughput screening and profiling of kinase inhibitors to identify potent and selective lead compounds.

G A Compound Library (Pyridine-2,4-diamines) B Primary Screen (Single High Concentration) A->B C Hit Identification B->C D Dose-Response Analysis (IC₅₀ Determination) C->D E Kinome-wide Selectivity Profiling D->E F Cell-Based Assays (Target Engagement, Cytotoxicity) E->F G Lead Optimization (SAR Studies) E->G F->G H Selective Lead Compound G->H

Caption: General workflow for kinase inhibitor screening and profiling.

References

Deuterated vs. Non-Deuterated Pyridine-2,4-Diamine Derivatives: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, optimizing the pharmacokinetic profile of therapeutic candidates is a critical step in the development of new medicines. Pyridine-2,4-diamine derivatives are a class of compounds with significant therapeutic potential, but like many small molecules, their efficacy can be limited by metabolic instability. A promising strategy to enhance their performance is selective deuteration—the substitution of hydrogen with its stable isotope, deuterium.

This guide provides an objective comparison of the efficacy of deuterated versus non-deuterated this compound derivatives, supported by experimental data from analogous compounds, detailed experimental protocols, and visual diagrams of key biological and experimental processes.

The Deuteration Advantage: Enhancing Metabolic Stability

The primary rationale for deuterating drug candidates lies in the kinetic isotope effect (KIE). The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond.[1] Consequently, metabolic reactions that involve the cleavage of a C-H bond, often the rate-limiting step in drug metabolism by enzymes like the cytochrome P450 (CYP) family, proceed more slowly when a C-D bond must be broken.[1][2] This can lead to several therapeutic advantages:

  • Improved Metabolic Stability: A reduced rate of metabolism leads to a longer drug half-life.[2]

  • Enhanced Bioavailability: Slower first-pass metabolism can increase the amount of active drug that reaches systemic circulation.[2]

  • Reduced Dosing Frequency: A longer half-life may allow for less frequent administration, improving patient compliance.[2]

  • Altered Metabolite Profile: Deuteration can shift metabolic pathways, a phenomenon known as "metabolic switching," which can reduce the formation of unwanted or toxic metabolites.[2]

Comparative Efficacy Data

The following tables summarize the improvements in metabolic stability observed in preclinical studies of deuterated pyridine derivatives compared to their non-deuterated counterparts. This data, from closely related compounds, serves as a strong indicator of the potential benefits of deuterating this compound derivatives.

Table 1: In Vitro Metabolic Stability of Deuterated vs. Non-Deuterated Imidazo[1,2-a]pyridine-3-carboxamides in Liver Microsomes [3]

CompoundSpeciesHalf-life (t½, min)Intrinsic Clearance (CLint, μL/min/mg protein)
Non-deuterated AnalogHuman30Not Reported
Deuterated AnalogHuman53Not Reported
Non-deuterated AnalogRat2948
Deuterated AnalogRat5028
Non-deuterated AnalogDog1878
Deuterated AnalogDog2264
Deuterated AnalogMouse33Not Reported
Deuterated AnalogMonkey14Not Reported

Table 2: In Vitro Metabolic Stability of a Deuterated vs. Non-Deuterated Tyrosine Kinase Inhibitor with a Phenylamino-pyridine Moiety in Rat Liver Microsomes [4]

CompoundIncubation Time (min)% Remaining
Non-deuterated (IQS016)60< 50%
Deuterated (IQS016-d5)60> 80%

It is important to note that the benefits of deuteration are not universal and are dependent on the specific compound and the site of deuteration. For instance, a study on the PET tracer [18F]3-Fluoro-4-Aminopyridine found that deuteration did not decrease the rate of CYP2E1-mediated oxidation.[1] This underscores the necessity of empirical testing for each new chemical entity.

Experimental Protocols

To ensure the validity and reproducibility of studies comparing deuterated and non-deuterated compounds, standardized experimental protocols are crucial.

Protocol 1: In Vitro Metabolic Stability Assay Using Liver Microsomes[2]

This assay is the most direct method for assessing the impact of deuteration on metabolic stability.

Materials:

  • Test compounds (deuterated and non-deuterated analogs)

  • Pooled liver microsomes (from human, rat, mouse, etc.)

  • NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Ice-cold acetonitrile or methanol (for quenching the reaction)

  • Incubator or water bath set to 37°C

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Prepare stock solutions of the test compounds in a suitable solvent like DMSO.

  • Incubation Mixture: In a microcentrifuge tube, combine the liver microsomes, phosphate buffer, and the test compound at the desired final concentration (e.g., 1 µM).

  • Initiation: Pre-warm the mixture to 37°C, then initiate the metabolic reaction by adding the NADPH regenerating system.

  • Sampling and Quenching: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture and immediately add it to a tube containing ice-cold acetonitrile or methanol to stop the reaction and precipitate the proteins.

  • Analysis: Centrifuge the quenched samples to pellet the precipitated proteins. Analyze the supernatant using LC-MS/MS to quantify the amount of the parent compound remaining at each time point.

  • Data Calculation: The half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the parent compound.

Protocol 2: General Synthesis of Deuterated Pyridine Derivatives via H-D Exchange[2]

This protocol outlines a general method for introducing deuterium into a pyridine ring.

Materials:

  • Non-deuterated pyridine starting material

  • Deuterium source (e.g., D₂O)

  • Metal catalyst (e.g., Palladium on carbon)

  • High-pressure reaction vessel

  • Appropriate solvents for reaction and purification

Procedure:

  • Reaction Setup: In a high-pressure vessel, combine the non-deuterated pyridine compound, the metal catalyst, and the deuterium source.

  • Reaction Conditions: Heat the mixture to a specified temperature (e.g., 160°C) for a designated time (e.g., 24 hours). These conditions should be optimized for each specific substrate.

  • Workup: After cooling, filter the reaction mixture to remove the catalyst.

  • Extraction and Purification: Extract the product with a suitable organic solvent. Dry the organic layer and concentrate it. Purify the deuterated product using a method such as column chromatography.

  • Confirmation: Confirm the degree and position of deuteration using ¹H NMR and mass spectrometry.

Visualizing Key Pathways and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

KIE Kinetic Isotope Effect (KIE) Reactant_H R-H TransitionState_H [R---H]‡ Reactant_H->TransitionState_H Lower Activation Energy Reactant_D R-D Product_H R• + H• TransitionState_H->Product_H TransitionState_D [R---D]‡ Reactant_D->TransitionState_D Higher Activation Energy Product_D R• + D• TransitionState_D->Product_D

Caption: The Kinetic Isotope Effect (KIE).

experimental_workflow Experimental Workflow for In Vitro Metabolic Stability cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Stock Prepare Stock Solutions (Deuterated & Non-Deuterated) Microsomes Prepare Microsome Mixture (Liver Microsomes + Buffer) Incubate Incubate at 37°C Microsomes->Incubate Initiate Initiate with NADPH Incubate->Initiate TimePoints Sample at Time Points (0, 5, 15, 30, 45, 60 min) Initiate->TimePoints Quench Quench with Cold Acetonitrile TimePoints->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge LCMS Analyze Supernatant by LC-MS/MS Centrifuge->LCMS Data Calculate t½ and CLint LCMS->Data

Caption: Experimental workflow for in vitro metabolic stability.

signaling_pathway Hypothetical Signaling Pathway and Inhibitor Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_metabolism Metabolism Receptor Target Receptor (e.g., Kinase) Substrate Substrate Protein Receptor->Substrate activates ATP ATP PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate phosphorylates Downstream Downstream Signaling PhosphoSubstrate->Downstream CellularResponse Cellular Response (e.g., Proliferation, Survival) Downstream->CellularResponse Inhibitor This compound Derivative (Inhibitor) Inhibitor->Receptor binds and inhibits CYP450 CYP450 Enzymes Inhibitor->CYP450 metabolized by Metabolite Inactive Metabolite CYP450->Metabolite

References

Pyridine-2,4-diamine Derivatives Demonstrate Potent Activity Against Drug-Resistant Kinase Mutants

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of novel pyridine-2,4-diamine and related pyrimidine-2,4-diamine derivatives reveals their significant potential in overcoming acquired resistance to targeted cancer therapies. These compounds have demonstrated potent inhibitory activity against clinically relevant drug-resistant mutants of key oncogenic drivers, such as Anaplastic Lymphoma Kinase (ALK) and Epidermal Growth Factor Receptor (EGFR), offering promising avenues for the development of next-generation anticancer agents.

Researchers in oncology are in a continuous race to develop new therapeutic strategies that can effectively combat the emergence of drug resistance, a major limitation of targeted therapies. Novel this compound derivatives are showing considerable promise in this area. This guide provides a comparative overview of the efficacy of these compounds against known drug-resistant mutants, supported by experimental data from recent studies.

In Vitro Inhibitory Activity Against Resistant ALK Mutants

A series of 2,4-pyrimidinediamine derivatives have been synthesized and evaluated for their inhibitory activity against wild-type ALK and its clinically observed crizotinib- and ceritinib-resistant mutants. Notably, compound 10f displayed potent and balanced inhibitory activity against both the wild-type enzyme and resistant variants.[1]

CompoundTargetIC50 (nM)
10f ALK (wild-type)2.1
ALK L1196M (Crizotinib-resistant)1.7
ALK G1202R (Ceritinib-resistant)0.4
12a ALK (wild-type)Potent (exact value not specified)
CrizotinibALK (wild-type)Comparable to 10f
CeritinibALK (wild-type)Comparable to 10f

Table 1: Inhibitory concentration (IC50) values of pyrimidine-2,4-diamine derivatives against wild-type and resistant ALK mutants.[1][2]

Compound 10f not only showed strong inhibition of the wild-type ALK but was also highly effective against the L1196M "gatekeeper" mutation and the G1202R mutation, which confers resistance to second-generation ALK inhibitors like ceritinib.[1] Another derivative, 12a , also exhibited strong antiproliferative activity against ALK-positive cancer cell lines.[2]

Overcoming EGFR Triple-Mutant Resistance in Non-Small Cell Lung Cancer

The development of third-generation EGFR inhibitors has been hampered by the emergence of the C797S mutation, which, in combination with L858R and T790M mutations, confers resistance to osimertinib. A new series of deuterated and non-deuterated N2, N4-diphenylthis compound derivatives have been synthesized to address this challenge.[3]

CompoundTarget Cell LineIC50 (nM)
14l Ba/F3-EGFR L858R/T790M/C797S8-11
Ba/F3-EGFR Del19/T790M/C797S8-11
14o (deuterated)Ba/F3-EGFR L858R/T790M/C797SPotent (exact value not specified, but showed excellent in vivo tumor inhibition)
Ba/F3-EGFR Del19/T790M/C797SPotent (exact value not specified, but showed excellent in vivo tumor inhibition)

Table 2: Antiproliferative activity (IC50) of N2, N4-diphenylthis compound derivatives against EGFR triple-mutant cell lines.[3]

Compound 14l demonstrated impressive nanomolar potency against cell lines harboring the EGFR L858R/T790M/C797S and Del19/T790M/C797S triple mutations.[3] Its deuterated counterpart, 14o , exhibited enhanced metabolic stability and significant in vivo tumor growth inhibition, highlighting the potential of this chemical scaffold to overcome formidable drug resistance mechanisms.[3]

Experimental Protocols

The evaluation of these this compound derivatives involved standard biochemical and cell-based assays to determine their inhibitory potency and antiproliferative effects.

Biochemical Kinase Inhibition Assay

A representative method for determining the in vitro inhibitory activity of the compounds against target kinases is the ADP-Glo™ Kinase Assay. This luminescent assay measures the amount of ADP produced during the kinase reaction.

  • Reaction Setup: Recombinant human kinase (e.g., ALK or EGFR mutants) is incubated with a suitable peptide substrate and ATP in a kinase reaction buffer.

  • Inhibitor Addition: Varying concentrations of the test compounds are added to the reaction mixture.

  • Incubation: The reaction is allowed to proceed at room temperature for a defined period (e.g., 60 minutes).

  • ADP Detection: The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Subsequently, the Kinase Detection Reagent is added to convert the generated ADP back to ATP, which then drives a luciferase-luciferin reaction, producing a luminescent signal.

  • Data Analysis: The intensity of the luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity. IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Cell-Based Proliferation Assay

The antiproliferative activity of the compounds is typically assessed using a cell viability assay, such as the MTS or Alamar Blue assay, on cancer cell lines engineered to express specific drug-resistant mutations.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with a range of concentrations of the test compounds.

  • Incubation: The plates are incubated for a specified period, typically 72 hours, to allow for effects on cell proliferation.

  • Viability Assessment: A viability reagent (e.g., MTS or resazurin) is added to each well. Metabolically active cells reduce the reagent into a colored formazan product (MTS) or a fluorescent resorufin product (Alamar Blue).

  • Data Acquisition: The absorbance or fluorescence is measured using a microplate reader.

  • Data Analysis: The signal is directly proportional to the number of viable cells. The percentage of proliferation inhibition is calculated relative to vehicle-treated control cells, and IC50 values are determined by fitting the data to a dose-response curve.

Visualizing the Mechanism of Action

To understand the context in which these inhibitors function, it is crucial to visualize the signaling pathways they target and the experimental workflow used for their evaluation.

experimental_workflow cluster_synthesis Compound Synthesis cluster_evaluation Biological Evaluation start Starting Materials synthesis Multi-step Chemical Synthesis start->synthesis purification Purification & Characterization synthesis->purification biochemical Biochemical Kinase Assays (IC50) purification->biochemical Test Compounds cell_based Cell-based Proliferation Assays (IC50) biochemical->cell_based in_vivo In Vivo Xenograft Models cell_based->in_vivo

General workflow for the synthesis and evaluation of kinase inhibitors.

The signaling pathways of EGFR and ALK are central to the proliferation and survival of many cancer cells. The this compound derivatives are designed to inhibit the kinase activity of these receptors, thereby blocking downstream signaling cascades.

EGFR_pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Grb2_Sos Grb2/SOS EGFR->Grb2_Sos PI3K PI3K EGFR->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Inhibitor This compound Derivatives Inhibitor->EGFR

Simplified EGFR signaling pathway and point of inhibition.

ALK_pathway ALK_Fusion EML4-ALK (or other fusions) JAK JAK ALK_Fusion->JAK PI3K PI3K ALK_Fusion->PI3K Ras_MAPK Ras/MAPK Pathway ALK_Fusion->Ras_MAPK STAT3 STAT3 JAK->STAT3 Proliferation Cell Proliferation, Survival STAT3->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Ras_MAPK->Proliferation Inhibitor This compound Derivatives Inhibitor->ALK_Fusion

References

Benchmarking Pyridine-2,4-Diamine Inhibitors Against Standard-of-Care Antimalarial Drugs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Development

The emergence and spread of drug-resistant Plasmodium falciparum, the parasite responsible for the most lethal form of malaria, necessitates the urgent development of novel therapeutics with new mechanisms of action.[1] One promising class of compounds is the pyridine-2,4-diamines, which have been investigated for their potent antimalarial activity.[2][3] This guide provides an objective comparison of pyridine-2,4-diamine inhibitors against standard-of-care antimalarial drugs, particularly those targeting the folate biosynthesis pathway, supported by experimental data and detailed protocols.

The primary target for many 2,4-diaminopyrimidine-based antimalarials, such as pyrimethamine, is the enzyme dihydrofolate reductase (DHFR).[4] This enzyme is a critical component of the folate biosynthesis pathway, which is essential for the synthesis of nucleic acids and amino acids, and therefore crucial for parasite survival.[5][6] this compound analogues have been developed to inhibit both wild-type and, crucially, pyrimethamine-resistant strains of P. falciparum by targeting DHFR.[4][5]

Data Presentation: Performance Comparison

The following tables summarize the in vitro inhibitory activity of representative this compound compounds compared to standard-of-care drugs against P. falciparum DHFR and whole parasite cells.

Table 1: In Vitro Enzyme Inhibition against P. falciparum Dihydrofolate Reductase (PfDHFR)

Compound ClassSpecific Compound ExampleTarget EnzymeKi (nM) - Wild-Type PfDHFRKi (nM) - Mutant PfDHFR (Quadruple)Reference
This compound Analogue Series AP. falciparum DHFR1.3 - 24313 - 208[5][6]
Standard-of-Care PyrimethamineP. falciparum DHFR~1-2Significantly higher (resistance)[4]

Note: Ki (inhibition constant) values represent the concentration of the inhibitor required to produce half-maximum inhibition. Lower values indicate higher potency. Data for mutant DHFR highlights the challenge of resistance with standard drugs.

Table 2: In Vitro Antiplasmodial Activity (Whole-Cell Assay)

Compound ClassSpecific Compound ExampleP. falciparum StrainIC50 (µM)Reference
This compound Compound 5nK1 (Resistant)Sub-micromolar[2]
This compound Compound 5mK1 (Resistant)Sub-micromolar[2]
Standard-of-Care ChloroquineK1 (Resistant)Micromolar[2]

Note: IC50 (half-maximal inhibitory concentration) values represent the concentration of a drug that is required for 50% inhibition of parasite growth in vitro. The K1 strain is resistant to standard antimalarials like chloroquine.

Table 3: Cytotoxicity against Mammalian Cell Lines

Compound ClassSpecific Compound ExampleCell LineCytotoxicity (IC50 in µM)Selectivity Index (SI)Reference
This compound Compound 5dVero, A549> 10High[2]
This compound Compound 5kVero, A549> 10High[2]

Note: Cytotoxicity is assessed against mammalian cell lines (e.g., Vero, A549) to determine the drug's selectivity for the parasite over host cells. A high Selectivity Index (Ratio of host cell IC50 to parasite IC50) is desirable.

Mechanism of Action: Targeting the Folate Pathway

Pyridine-2,4-diamines, like the established drug pyrimethamine, function by inhibiting the enzyme dihydrofolate reductase (DHFR). This enzyme catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a crucial cofactor for the synthesis of purines, thymidylate, and certain amino acids. By blocking this step, the inhibitors starve the parasite of essential building blocks for DNA synthesis and replication, leading to cell death.

Folate_Pathway cluster_parasite Plasmodium Parasite cluster_inhibitors Inhibitors GTP GTP DHF_Synthase Dihydropteroate Synthase GTP->DHF_Synthase Multiple Steps DHF Dihydrofolate (DHF) DHF_Synthase->DHF DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) DHFR->THF DNA_Synth DNA Synthesis & Amino Acid Production THF->DNA_Synth Pyridine_Diamine Pyridine-2,4-diamines Pyridine_Diamine->DHFR Pyrimethamine Pyrimethamine (Standard of Care) Pyrimethamine->DHFR

Caption: Inhibition of the Plasmodium folate biosynthesis pathway by targeting DHFR.

Experimental Protocols

Detailed methodologies are crucial for the accurate benchmarking of novel inhibitors against existing drugs. Below are protocols for key experiments typically performed in such studies.

In Vitro Enzyme Inhibition Assay (DHFR)

This assay quantifies the ability of a compound to inhibit the activity of the target enzyme, PfDHFR.

  • Reagents and Materials :

    • Recombinant PfDHFR enzyme.

    • Substrate: Dihydrofolate (DHF).

    • Cofactor: NADPH.

    • Assay Buffer: (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA).[7]

    • Test Compounds (Pyridine-2,4-diamines) and Control (Pyrimethamine) serially diluted in DMSO.

    • 96-well microplate.

    • Spectrophotometer capable of reading absorbance at 340 nm.

  • Procedure :

    • Prepare serial dilutions of the test compounds and the standard-of-care inhibitor in DMSO.

    • In a 96-well plate, add the assay buffer, recombinant PfDHFR enzyme, and the test compound dilution.[7]

    • Incubate for a predetermined period (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme binding.

    • Initiate the enzymatic reaction by adding DHF and NADPH.

    • Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO control.

    • Determine the IC50 or Ki value by fitting the data to a dose-response curve.[7]

Whole-Cell Antimalarial Proliferation Assay

This assay measures the efficacy of compounds in inhibiting the growth of live P. falciparum parasites in an erythrocyte culture.

  • Reagents and Materials :

    • P. falciparum culture (e.g., K1 resistant strain).

    • Human erythrocytes.

    • Culture medium (e.g., RPMI-1640 supplemented with AlbuMAX).

    • Test compounds and standard drugs serially diluted.

    • DNA-intercalating dye (e.g., SYBR Green I) or a viability reagent like resazurin.[8]

    • 96-well or 384-well plates.

    • Fluorescence plate reader.

  • Procedure :

    • Synchronize the parasite culture to the ring stage.

    • Seed the parasite-infected erythrocytes into a 96-well plate at a defined parasitemia and hematocrit.

    • Add serial dilutions of the test compounds. Include positive (e.g., Chloroquine) and negative (DMSO) controls.

    • Incubate the plate for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂).

    • To measure proliferation, either lyse the cells and add a DNA-binding fluorescent dye or add a viability reagent like resazurin which is metabolized by living cells into a fluorescent product.[8]

    • Measure the fluorescence signal using a plate reader.

    • Calculate the percentage of growth inhibition and determine the IC50 value from the dose-response curve.

Drug_Screening_Workflow cluster_workflow Inhibitor Benchmarking Workflow Start Compound Library (Pyridine-2,4-diamines) Enzyme_Assay Primary Screen: In Vitro Enzyme Assay (DHFR) Start->Enzyme_Assay Potent_Hits Identify Potent Hits (Low IC50/Ki) Enzyme_Assay->Potent_Hits Cell_Assay Secondary Screen: Whole-Cell Antimalarial Assay Potent_Hits->Cell_Assay Active End Lead Candidates for In Vivo Studies Potent_Hits->End Inactive Active_in_Cell Confirm Cellular Activity & Resistance Profile Cell_Assay->Active_in_Cell Cytotoxicity Counter Screen: Mammalian Cytotoxicity Assay Active_in_Cell->Cytotoxicity Active Active_in_Cell->End Inactive Selective_Leads Identify Selective Leads (High Selectivity Index) Cytotoxicity->Selective_Leads Selective_Leads->End Selective Selective_Leads->End Toxic

Caption: A typical experimental workflow for screening and benchmarking novel inhibitors.

Western Blot Analysis for Pathway Confirmation

While not a primary assay for DHFR inhibitors, Western blotting can be used to analyze downstream effects or to investigate potential off-target effects on cellular signaling pathways.[9][10]

  • Reagents and Materials :

    • Parasite-infected erythrocytes treated with inhibitors.

    • Lysis Buffer (e.g., RIPA buffer with protease inhibitors).

    • SDS-PAGE gels and running buffer.

    • Transfer buffer and nitrocellulose or PVDF membrane.

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Primary antibodies (specific to target proteins) and HRP-conjugated secondary antibodies.

    • Chemiluminescent substrate.[9]

    • Imaging system.

  • Procedure :

    • Treat parasite cultures with the test compound for a specified duration.

    • Lyse the cells to extract total protein and determine protein concentration using a BCA or Bradford assay.[9]

    • Separate proteins by size using SDS-PAGE and transfer them to a membrane.[11]

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to a protein of interest overnight at 4°C.[11]

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

    • Wash again and apply a chemiluminescent substrate.

    • Capture the signal using an imaging system to visualize protein bands.[9]

References

Assessing the Kinome Selectivity of Pyridine-2,4-Diamine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridine-2,4-diamine scaffold is a privileged structure in kinase inhibitor drug discovery, forming the core of numerous potent and selective inhibitors targeting a variety of kinases implicated in diseases such as cancer. Understanding the kinome-wide selectivity of these derivatives is crucial for predicting their therapeutic efficacy and potential off-target effects. This guide provides a comparative overview of the selectivity of a representative this compound derivative, details a common experimental protocol for assessing kinase inhibition, and illustrates key signaling pathways affected by these inhibitors.

Data Presentation: Kinase Selectivity Profile

To illustrate the selectivity of this class of compounds, we have compiled inhibitory activity data for a representative this compound derivative, 5-chloro-N⁴-phenyl-N²-(pyridin-2-yl)pyrimidine-2,4-diamine , against a panel of kinases. It is important to note that this data is compiled from multiple sources and experimental conditions may vary. Researchers should consult the original publications for detailed experimental parameters.

Kinase TargetIC₅₀ (nM)Reference
CDK2/cyclin A>10000[1]
CDK6/cyclin D33.8[1]
CDK9/cyclin T17.5[1]

IC₅₀ values represent the concentration of the compound required to inhibit 50% of the kinase activity. A lower IC₅₀ value indicates higher potency.

Experimental Protocols: Kinase Inhibition Assay

A widely used method for determining the potency and selectivity of kinase inhibitors is the ADP-Glo™ Kinase Assay. This luminescent assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Objective: To determine the IC₅₀ value of a this compound derivative against a panel of kinases.

Materials:

  • Purified recombinant kinases

  • Kinase-specific substrates

  • This compound derivative (test compound)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ATP

  • DMSO

  • Microplates (e.g., 384-well)

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the this compound derivative in DMSO. A typical starting concentration is 10 mM.

  • Kinase Reaction Setup:

    • In a microplate, add the kinase reaction buffer.

    • Add the kinase-specific substrate.

    • Add the test compound at various concentrations. Include a DMSO-only control (no inhibitor) and a no-kinase control.

    • Add the purified recombinant kinase to all wells except the no-kinase control.

    • Pre-incubate the plate at room temperature for a defined period (e.g., 10 minutes).

  • Initiation of Kinase Reaction: Add ATP to all wells to start the kinase reaction. The final ATP concentration should be at or near the Km for each kinase.

  • Incubation: Incubate the plate at a set temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Termination of Kinase Reaction and ATP Depletion: Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to all wells. This reagent converts the ADP produced to ATP and contains luciferase and luciferin to generate a luminescent signal proportional to the ADP concentration. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence of each well using a luminometer.

  • Data Analysis:

    • Subtract the background luminescence (no-kinase control) from all other readings.

    • Normalize the data to the DMSO-only control (100% kinase activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Mandatory Visualization: Signaling Pathways and Experimental Workflow

To provide a clearer understanding of the biological context and experimental design, the following diagrams have been generated using the DOT language.

CDK_Signaling_Pathway cluster_G1 G1 Phase cluster_S S Phase cluster_inhibitors CyclinD Cyclin D CDK4_6 CDK4/6 CyclinD->CDK4_6 Activation Rb Rb CDK4_6->Rb Phosphorylation (Inactivation) E2F E2F Rb->E2F Release CyclinE Cyclin E E2F->CyclinE Transcription CyclinE_S Cyclin E CDK2_G1 CDK2 CDK2_S CDK2 CyclinE_S->CDK2_S Activation DNA_Replication DNA Replication CDK2_S->DNA_Replication Initiation p21_p27 p21/p27 p21_p27->CDK4_6 Inhibition p21_p27->CDK2_G1 Inhibition Inhibitor This compound Derivative Inhibitor->CDK4_6 Inhibition Inhibitor->CDK2_G1 Potential Inhibition

Caption: Simplified CDK Signaling Pathway in Cell Cycle Progression.

Aurora_Kinase_Signaling_Pathway cluster_mitosis Mitosis cluster_inhibitor AuroraA Aurora A Centrosome_Separation Centrosome Separation AuroraA->Centrosome_Separation Spindle_Assembly Spindle Assembly AuroraA->Spindle_Assembly AuroraB Aurora B Chromosome_Segregation Chromosome Segregation AuroraB->Chromosome_Segregation Cytokinesis Cytokinesis AuroraB->Cytokinesis Inhibitor This compound Derivative Inhibitor->AuroraA Inhibition Inhibitor->AuroraB Inhibition

Caption: Key Roles of Aurora Kinases in Mitosis.

PAK4_Signaling_Pathway cluster_upstream Upstream Activators cluster_pak4 PAK4 Kinase cluster_downstream Downstream Effects cluster_inhibitor Cdc42 Cdc42-GTP PAK4 PAK4 Cdc42->PAK4 Activation Cytoskeletal_Rearrangement Cytoskeletal Rearrangement PAK4->Cytoskeletal_Rearrangement Cell_Motility Cell Motility PAK4->Cell_Motility Gene_Expression Gene Expression PAK4->Gene_Expression Inhibitor This compound Derivative Inhibitor->PAK4 Inhibition

Caption: Overview of the PAK4 Signaling Pathway.

Experimental_Workflow start Start: Compound Dilution plate_setup Plate Setup: Kinase, Substrate, Buffer start->plate_setup add_compound Add this compound Derivative (Serial Dilutions) plate_setup->add_compound pre_incubation Pre-incubation add_compound->pre_incubation start_reaction Initiate Reaction with ATP pre_incubation->start_reaction incubation Incubate at 30°C start_reaction->incubation stop_reaction Stop Reaction & Deplete ATP (ADP-Glo™ Reagent) incubation->stop_reaction detect_signal Convert ADP to ATP & Generate Luminescence stop_reaction->detect_signal read_plate Read Luminescence detect_signal->read_plate analyze_data Data Analysis: Normalize & Calculate IC₅₀ read_plate->analyze_data end End: Selectivity Profile analyze_data->end

Caption: Experimental Workflow for Kinase Inhibition Assay.

References

comparative docking studies of pyridine-2,4-diamine and its analogs in kinase active sites

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the comparative analysis of pyridine-2,4-diamine and its analogs as kinase inhibitors. This guide provides an objective comparison of their performance, supported by experimental and computational data.

The this compound scaffold is a privileged structure in medicinal chemistry, frequently serving as the core of potent kinase inhibitors. Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer. This makes them a prime target for therapeutic intervention. This guide delves into comparative docking studies of this compound and its analogs within the active sites of various kinases, offering insights into their structure-activity relationships and inhibitory potential.

Comparative Analysis of Inhibitory Activity

The following tables summarize the inhibitory activities of various this compound analogs against several key kinase targets. The data, including IC50 values and docking scores, have been compiled from multiple studies to provide a comparative overview. It is important to note that IC50 values can vary based on the specific assay conditions.

Compound IDTarget KinaseIC50 (nM)Docking Score (kcal/mol)Reference
Compound 66 CDK6--[1]
Compound 66 CDK9--[1]
Compound A2 PAK418.4-[2]
Compound B6 PAK45.9-7.593[2]
Compound B8 PAK420.4-[2]
Compound 1 CDK2570-[3]
Compound 4 CDK2240-[3]
Compound 8 CDK2650-[3]
Compound 11 CDK2500-[3]
Compound 14 CDK2930-[3]
Compound 12 PIM-114.3-[4]
Compound 21 NEK62600-[5]

Note: "-" indicates data not available in the cited sources.

Experimental Protocols: Molecular Docking

The following protocol outlines a generalized methodology for performing molecular docking studies with kinase inhibitors, based on common practices found in the literature.[6]

1. Software and Tools:

  • Molecular Graphics Laboratory (MGL) Tools with AutoDock Tools (ADT): For preparing protein and ligand files.

  • AutoDock Vina: For performing the molecular docking simulations.

  • Discovery Studio Visualizer or PyMOL: For visualization and analysis of docking results.

  • Protein Data Bank (PDB): To obtain the 3D structures of the target kinases.

2. Protein Preparation:

  • Download the crystal structure of the target kinase from the PDB. It is recommended to use a structure co-crystallized with a known inhibitor to define the binding site.

  • Prepare the protein for docking using ADT. This involves:

    • Removing water molecules and any co-crystallized ligands.

    • Adding polar hydrogen atoms.

    • Assigning Kollman charges.

    • Saving the prepared protein in the PDBQT file format.

3. Ligand Preparation:

  • Obtain the 3D structure of the this compound analog. This can be achieved using chemical drawing software like ChemDraw and converting it to a 3D format.

  • Prepare the ligand for docking using ADT:

    • Detect the root and define rotatable bonds.

    • Assign Gasteiger charges.

    • Save the prepared ligand in the PDBQT file format.

4. Grid Box Generation:

  • Define the active site of the kinase by creating a grid box.

  • The grid box should be centered on the position of the co-crystallized ligand from the original PDB file and should be large enough to allow for the ligand's translational and rotational movement.

5. Molecular Docking Simulation:

  • Perform the docking using AutoDock Vina. The command typically specifies the receptor, ligand, configuration file with grid parameters, and the output file.

6. Analysis of Results:

  • Analyze the docking results, including the binding energies and poses of the ligand in the kinase's active site.

  • Visualize the interactions between the ligand and the protein residues using software like Discovery Studio Visualizer or PyMOL to understand the binding mode.

Signaling Pathways and Experimental Workflows

To understand the biological context of kinase inhibition by this compound analogs, it is crucial to visualize the signaling pathways in which these kinases operate. Furthermore, a clear workflow for the discovery and validation of these inhibitors is essential for drug development.

experimental_workflow cluster_in_silico In Silico Design & Screening cluster_in_vitro In Vitro Validation cluster_in_vivo In Vivo Evaluation ligand_design Ligand Design (this compound analogs) docking Molecular Docking ligand_design->docking virtual_screening Virtual Screening docking->virtual_screening synthesis Chemical Synthesis virtual_screening->synthesis Hit Identification kinase_assay Kinase Inhibition Assay (IC50 determination) synthesis->kinase_assay cell_assays Cell-Based Assays (Proliferation, Apoptosis) kinase_assay->cell_assays animal_models Xenograft Mouse Models cell_assays->animal_models Lead Optimization toxicity Toxicity Studies animal_models->toxicity

Caption: A generalized workflow for the discovery and development of kinase inhibitors.

The inhibition of specific kinases by this compound analogs can disrupt key signaling pathways involved in cell proliferation, survival, and apoptosis. The following diagram illustrates a simplified representation of the CDK-mediated cell cycle regulation pathway, a common target for these inhibitors.[1]

cdk_pathway cluster_G1 G1 Phase cluster_S S Phase (DNA Synthesis) CDK46 CDK4/6 Rb Rb CDK46->Rb phosphorylates & inactivates CyclinD Cyclin D CyclinD->CDK46 activates E2F E2F Rb->E2F inhibits S_phase_genes S-Phase Genes E2F->S_phase_genes promotes transcription Inhibitor This compound Analog (e.g., Cmpd 66) Inhibitor->CDK46 inhibits

Caption: Simplified CDK6 signaling pathway in cell cycle regulation.

Similarly, the PAK4 signaling pathway, involved in cell proliferation and migration, is another important target for this compound derivatives.[2]

pak4_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase Ras Ras RTK->Ras activates Raf Raf Ras->Raf PAK4 PAK4 PAK4->Raf activates MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Migration ERK->Proliferation Inhibitor This compound Analog (e.g., Cmpd B6) Inhibitor->PAK4 inhibits

Caption: Simplified PAK4 signaling pathway.

References

Safety Operating Guide

Proper Disposal of Pyridine-2,4-diamine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of pyridine-2,4-diamine and related pyridine compounds is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. All waste containing this compound must be treated as hazardous due to its potential toxicity and irritant properties.[1] This guide provides essential safety information and a step-by-step operational plan for its disposal.

I. Immediate Safety and Handling

Before initiating any disposal procedures, it is imperative to work in a well-ventilated area, preferably within a certified laboratory chemical fume hood, and to be equipped with the appropriate Personal Protective Equipment (PPE).

Required Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., Butyl rubber, Viton®) are essential to prevent skin contact.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles must be worn.

  • Lab Coat: A standard, fully-buttoned laboratory coat is required to protect clothing and skin.

  • Respiratory Protection: Use in a well-ventilated area. For spill response outside a fume hood, a respirator may be necessary. Personnel must be medically cleared and fit-tested to use respirators.

II. Waste Collection and Segregation

Proper identification and segregation of waste streams are the foundational steps for safe disposal.

Step 1: Classify Waste All materials contaminated with this compound must be classified as hazardous waste. This includes:

  • Pure or neat this compound

  • Solutions containing the compound

  • Contaminated labware (e.g., pipette tips, flasks, weighing boats)

  • Used absorbent materials from spill cleanups

  • Contaminated PPE

Step 2: Use Designated Waste Containers Collect all this compound waste in a designated, sealable, and clearly labeled hazardous waste container.[1][2] The container must be made of a compatible material (e.g., glass or high-density polyethylene).

Step 3: Label Containers Correctly The waste container must be labeled with "Hazardous Waste" and clearly identify the contents, including "this compound" and any other constituents. Indicate all associated hazards (e.g., Toxic, Irritant).

Step 4: Segregate from Incompatible Materials Store the this compound waste container separately from incompatible materials, particularly strong oxidizing agents and strong acids, to prevent violent reactions.[3]

III. Spill Management

Accidents can occur, and having a clear spill response plan is crucial.

  • Small Spills (manageable within 10 minutes by trained personnel):

    • Ensure proper PPE is worn.

    • Contain the spill using an inert, non-combustible absorbent material like vermiculite or sand.[4]

    • Carefully collect the absorbent material using non-sparking tools.[4]

    • Place the collected waste into the designated hazardous waste container.[1][2]

  • Large Spills:

    • Immediately evacuate the area.

    • Alert colleagues and notify your institution's Environmental Health and Safety (EHS) department or emergency response team.

    • Secure the area to prevent entry.

IV. On-Site Storage and Final Disposal

Waste must be stored safely pending removal by a certified waste management provider.

Storage:

  • Keep the hazardous waste container tightly closed and store it in a cool, dry, and well-ventilated satellite accumulation area.[1][5]

  • Ensure the storage area is secure and away from heat or ignition sources.[4]

Disposal Protocol:

  • Do not pour pyridine waste down the drain or dispose of it with regular trash.[4]

  • Once the waste container is full, or if it is no longer being used, arrange for its disposal through your institution's EHS department or a licensed hazardous waste contractor.[1][3]

  • Disposal must adhere strictly to all local, state, and federal regulations.[6]

V. Approved Disposal Methodologies

The primary and most effective method for the final disposal of pyridine-based hazardous waste is high-temperature incineration.[7] For aqueous waste streams, chemical treatment may be employed as a pre-treatment step.

ParameterSpecificationSource(s)
Primary Disposal Method High-Temperature Incineration [6][7]
Rotary Kiln Incineration820 to 1,600 °C[6][7]
Liquid Injection Incineration650 to 1,600 °C[6][7]
Fluidized Bed Incineration450 to 980 °C[6][7]
Aqueous Waste Pre-Treatment Wet Oxidation [8]
Reaction Temperature200 to 300 °C[8]
Reaction Pressure3 to 12 MPa[8]
Aqueous Waste Pre-Treatment pH Adjustment & Air Stripping [8]
pH AdjustmentAdjust to alkaline (pH 8-14)[8]
Stripping Temperature70 to 90 °C[8]
Aqueous Waste Pre-Treatment Advanced Oxidation (Fenton's Reagent) [9]
Optimal pH~4.0[9]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper management and disposal of this compound waste.

G This compound Disposal Workflow cluster_0 Waste Generation & Collection cluster_1 Spill Emergency Protocol cluster_2 Storage & Disposal cluster_3 Final Disposition start Start: Use of This compound gen_waste Generate Hazardous Waste (Solutions, Contaminated Items) start->gen_waste collect_waste Collect in Labeled, Sealed Container gen_waste->collect_waste spill Spill Occurs gen_waste->spill segregate Segregate from Incompatibles collect_waste->segregate spill_size Assess Spill Size spill->spill_size small_spill Small Spill: Absorb with Inert Material spill_size->small_spill Small large_spill Large Spill: Evacuate & Call EHS spill_size->large_spill Large small_spill->collect_waste Dispose as Hazardous Waste store Store in Secure Satellite Area segregate->store request_pickup Request Pickup by Authorized Waste Management store->request_pickup transport Transport to Licensed Disposal Facility request_pickup->transport incinerate Dispose via High-Temp Incineration transport->incinerate end End: Disposal Complete incinerate->end

References

Essential Safety and Operational Guide for Handling Pyridine-2,4-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and logistical information for researchers, scientists, and drug development professionals working with pyridine-2,4-diamine. Adherence to these procedures is vital for ensuring personal safety and minimizing environmental impact.

Hazard Summary and Quantitative Data

This compound is a chemical compound that presents several health hazards. It is harmful if swallowed, comes into contact with the skin, or is inhaled.[1][2] It is also known to cause skin and serious eye irritation, and may lead to respiratory irritation.[1][3]

Hazard ClassificationGHS CategoryDescription
Acute Toxicity, OralCategory 4Harmful if swallowed.[1][2]
Acute Toxicity, DermalCategory 4Harmful in contact with skin.[1][2]
Acute Toxicity, InhalationCategory 4Harmful if inhaled.[1]
Skin IrritationCategory 2Causes skin irritation.[1][2][3]
Eye IrritationCategory 2ACauses serious eye irritation.[1][2][3]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation.[1][3]

Occupational Exposure Limits for the related compound Pyridine (CAS No. 110-86-1) are established by various agencies. While not specific to this compound, they provide a point of reference for risk assessment.

AgencyExposure Limit (Pyridine)Details
OSHA (PEL)5 ppm8-hour time-weighted average.[1]
NIOSH (REL)5 ppm10-hour time-weighted average.[3][4]
ACGIH (TLV)1 ppm8-hour time-weighted average.[1]

Operational Plan: Safe Handling of this compound

1. Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area.[1][5] A certified laboratory chemical fume hood is the preferred engineering control to minimize inhalation exposure.[5]

  • Eyewash and Safety Shower: Ensure that an emergency eyewash station and a safety shower are readily accessible, within a 10-second travel distance from the work area.

2. Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear chemical safety goggles with side shields or a full-face shield.[3][4]

  • Hand Protection: Wear chemical-resistant gloves. Nitrile gloves are a suitable option.[5] Always inspect gloves for any signs of degradation or puncture before use and wash hands thoroughly after removing them.

  • Body Protection: A fully buttoned lab coat or chemical-resistant coveralls should be worn to prevent skin contact.[4][5]

  • Respiratory Protection: If working outside of a fume hood or if there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary.

3. Handling Procedures:

  • Pre-use Inspection: Before handling, visually inspect the container for any damage or leaks.

  • Dispensing: Carefully weigh or measure the required amount within the fume hood. Avoid generating dust.

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[1][3] Wash hands thoroughly with soap and water after handling the chemical.[3]

  • Spill Management: In case of a spill, immediately evacuate the area and alert others. For small spills, use an absorbent material like sand or vermiculite to contain it.[5] The contained material should then be transferred to a sealed, labeled container for proper disposal.[5]

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Collect all waste containing this compound, including contaminated PPE and absorbent materials, in a designated, sealed, and clearly labeled hazardous waste container.

  • Segregation: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Disposal Method: Never dispose of this compound down the drain or in the regular trash.[5] All chemical waste must be disposed of through an approved hazardous waste disposal service, in accordance with local, state, and federal regulations.[5]

Safe Handling Workflow

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal cluster_emergency Emergency Response A Review Safety Data Sheet (SDS) B Verify Engineering Controls (Fume Hood, Eyewash, Shower) A->B C Don Appropriate PPE B->C D Inspect Chemical Container C->D E Weigh/Dispense in Fume Hood D->E F Perform Experiment E->F G Decontaminate Work Area F->G L Spill Occurs F->L M Personal Exposure F->M H Segregate & Label Waste G->H I Dispose of Waste via Approved Channels H->I J Remove & Dispose of PPE I->J K Wash Hands Thoroughly J->K L->G Contain & Clean Up M->B Use Eyewash/Shower Seek Medical Attention

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.